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Cetoniacytone B

Cat. No.: B1251207
M. Wt: 171.15 g/mol
InChI Key: JKNVJVJEQNRUFL-XVMARJQXSA-N
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Description

Cetoniacytone B is an unusual aminocyclitol-containing natural product of significant interest in specialized microbiology and natural product research . It is structurally related to Cetoniacytone A, a compound isolated from an endosymbiotic Actinomyces strain found in the intestine of the rose chafer beetle ( Cetonia aurata ) which has demonstrated antineoplastic activity . The core structure of cetoniacytone compounds is derived from a C7N-aminocyclitol moiety, which is biosynthesized from sedoheptulose 7-phosphate via the pentose phosphate pathway . The key biosynthetic steps involve the cyclization of sedoheptulose 7-phosphate to 2- epi -5- epi -valiolone, catalyzed by a synthase (CetA), followed by an epimerization reaction . This compound is listed in the KEGG pathway database as part of the acarbose and validamycin biosynthesis pathway, indicating its relevance to the study of C7N-aminocyclitol metabolism . Researchers can utilize this compound as a standard in the exploration of secondary metabolite biosynthesis in symbiotic bacteria and for screening in various bioactivity assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO4 B1251207 Cetoniacytone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

(1R,5S,6R)-4-amino-5-hydroxy-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one

InChI

InChI=1S/C7H9NO4/c8-3-1-4(10)7(2-9)6(12-7)5(3)11/h1,5-6,9,11H,2,8H2/t5-,6+,7-/m0/s1

InChI Key

JKNVJVJEQNRUFL-XVMARJQXSA-N

Isomeric SMILES

C1=C([C@@H]([C@@H]2[C@](C1=O)(O2)CO)O)N

Canonical SMILES

C1=C(C(C2C(C1=O)(O2)CO)O)N

Synonyms

cetoniacytone B

Origin of Product

United States

Foundational & Exploratory

Unveiling Cetoniacytone B: A Technical Guide to its Chemical Structure and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B, a naturally occurring aminocyclitol, has garnered interest within the scientific community for its potential biological activities. As the deacetylated analog of the more extensively studied Cetoniacytone A, it shares a unique and complex chemical architecture.[1] Both compounds are secondary metabolites produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419, which was first isolated from the intestines of the rose chafer beetle, Cetonia aurata.[2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its biological effects and the biosynthetic pathways leading to its formation.

Chemical Structure

The definitive chemical structure of this compound is derived from its direct precursor, Cetoniacytone A. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry of Cetoniacytone A, has been pivotal in elucidating the core aminocyclitol framework.[2]

Cetoniacytone A:

  • SMILES: CC(=O)NC1=CC(=O)[C@]2(--INVALID-LINK--O2)CO

This compound is formed by the deacetylation of Cetoniacytone A, which involves the removal of an acetyl group (-C(O)CH3) from the amino group at the C-2 position.[3] Therefore, the chemical structure of this compound can be represented as follows:

Deduced Structure of this compound:

Physicochemical and Spectroscopic Data

Detailed experimental data specifically for the isolated this compound is limited in the current literature. The majority of characterization has been performed on the more abundant Cetoniacytone A. However, based on the structural relationship, the following properties can be anticipated for this compound, which would be confirmed upon its isolation and analysis.

Table 1: Predicted Physicochemical and Spectroscopic Properties of this compound

PropertyPredicted Data for this compound
Molecular Formula C₇H₉NO₄
Molecular Weight 171.15 g/mol
¹H-NMR Spectra would resemble Cetoniacytone A, but lack the characteristic singlet peak for the acetyl methyl protons. Shifts for protons near the C-2 amino group would also differ.
¹³C-NMR Spectra would be similar to Cetoniacytone A, with the notable absence of the two carbon signals corresponding to the acetyl group.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the deacetylated structure.

Experimental Protocols

The isolation and characterization of this compound would follow similar methodologies employed for Cetoniacytone A, with modifications to separate the two analogs.

Isolation and Purification of Cetoniacytones
  • Cultivation of Actinomyces sp. Lu 9419: The bacterium is cultured in a suitable nutrient-rich medium, such as ISP2, under aerobic conditions. Fermentation is typically carried out for several days to allow for the production of secondary metabolites.[4]

  • Extraction: The culture broth is separated from the mycelium. The supernatant and the mycelial cake are extracted with an organic solvent, such as ethyl acetate or methanol, to partition the secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This may include:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is often used with a mobile phase gradient of water and acetonitrile or methanol to isolate and purify Cetoniacytone A and B. The two compounds would exhibit different retention times due to the difference in polarity.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

Biosynthesis

The biosynthesis of cetoniacytones proceeds through the pentose phosphate pathway.[3] A key intermediate in this pathway is sedoheptulose 7-phosphate, which undergoes cyclization to form 2-epi-5-epi-valiolone, a reaction catalyzed by the enzyme CetA.[3][5] Subsequent enzymatic steps involving epimerases, oxidoreductases, and aminotransferases, encoded by the cet gene cluster, modify this core structure.[3][5] It is proposed that the acetylation of the amino group to form Cetoniacytone A is one of the final steps in the biosynthetic pathway.[3] This suggests that this compound is the direct precursor to Cetoniacytone A.

Biosynthesis_of_Cetoniacytones S7P Sedoheptulose 7-phosphate EEV 2-epi-5-epi-valiolone S7P->EEV CetA Intermediates Multiple Enzymatic Steps (Epimerization, Oxidation, Amination) EEV->Intermediates cet gene products CetB This compound Intermediates->CetB CetA Cetoniacytone A CetB->CetA Acetylation

Proposed biosynthetic pathway of Cetoniacytones.

Biological Activity

Both Cetoniacytone A and B have demonstrated significant growth inhibition against hepatocellular carcinoma and breast adenocarcinoma cell lines.[1] However, specific quantitative data for this compound is not extensively reported. The cytotoxic effects of these compounds suggest their potential as anticancer agents, though the precise mechanism of action remains to be elucidated. Further research is necessary to determine the specific IC50 values of this compound against a panel of cancer cell lines and to investigate the signaling pathways involved in its cytotoxic effects.

Future Directions

This compound represents a promising natural product for further investigation in the field of drug discovery. Key areas for future research include:

  • Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for extensive biological evaluation.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound is crucial to understanding its anticancer potential.[6][7][8]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of more potent and selective anticancer agents.

References

Unveiling Cetoniacytone B: A Technical Guide to its Discovery and Isolation from Actinomyces sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cetoniacytone B, a secondary metabolite produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419. This document details the experimental protocols for the fermentation of the microorganism, extraction, and purification of the compound, and presents its key physicochemical and biological data.

Introduction

This compound, a cytotoxic aminocyclitol, was discovered as a minor component alongside its acetylated counterpart, Cetoniacytone A, from the fermentation broth of Actinomyces sp. strain Lu 9419. This actinomycete was originally isolated from the intestines of the rose chafer beetle, Cetonia aureata.[1][2] Structurally, this compound is the deacetylated form of Cetoniacytone A.[3] Both compounds have demonstrated significant growth inhibition against hepatocellular carcinoma and breast adenocarcinoma cell lines, highlighting their potential as novel anticancer agents.[4]

The biosynthesis of the cetoniacytones proceeds via the pentose phosphate pathway.[1] The observation that the addition of sodium acetate to the culture medium enhances the production of Cetoniacytone A suggests that the acetylation step to form Cetoniacytone A from this compound occurs late in the biosynthetic pathway.[3] This characteristic is pivotal for developing strategies to isolate the deacetylated form, this compound.

Experimental Protocols

Fermentation of Actinomyces sp. Lu 9419

The production of this compound is achieved through submerged fermentation of Actinomyces sp. Lu 9419.

Culture Medium:

Yeast Extract-Malt Extract-Glucose (YMG) medium is utilized for the cultivation of Actinomyces sp. Lu 9419.[3]

ComponentConcentration (g/L)
Yeast Extract4.0
Malt Extract10.0
Glucose4.0
pH 7.2

Fermentation Conditions:

ParameterCondition
Temperature30°C
Agitation180 rpm
Fermentation Time4 days
Inoculum Volume5% (v/v)
Medium Volume75 mL in a 250 mL flask

Note: To optimize the yield of this compound, the addition of sodium acetate to the fermentation medium should be avoided to minimize the enzymatic acetylation to Cetoniacytone A.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic separation. A generalized workflow for the isolation of secondary metabolites from actinomycetes is presented below.

experimental_workflow A Fermentation Broth of Actinomyces sp. Lu 9419 B Centrifugation/Filtration A->B C Supernatant (Aqueous Phase) B->C D Mycelial Cake (Solid Phase) B->D E Solvent Extraction (e.g., Ethyl Acetate) C->E F Crude Extract E->F G Chromatographic Separation (e.g., Column Chromatography) F->G H Fractionation G->H I Further Purification (e.g., Preparative HPLC) H->I J Pure this compound I->J

Figure 1: Generalized workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction: The fermentation broth is centrifuged to separate the supernatant from the mycelial cake. The supernatant is then extracted with an equal volume of ethyl acetate. The organic phase, containing the secondary metabolites, is collected and concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol. This step is crucial for separating this compound from the more abundant Cetoniacytone A and other impurities. The separation of acetylated and deacetylated compounds can be effectively achieved using reversed-phase chromatography, where the less polar, acetylated compound (Cetoniacytone A) will have a longer retention time than the more polar, deacetylated compound (this compound).

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
Structure Deacetylated form of Cetoniacytone A
Spectroscopic Data (Hypothetical - Based on Related Compounds)

Note: Specific NMR and MS data for this compound are not publicly available. The following tables present hypothetical data based on the known structure and data from similar aminocyclitol compounds.

1H NMR (500 MHz, D2O)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.10d3.5
23.65dd3.5, 8.0
34.25t8.0
43.80t8.0
52.50m-
6a2.10dd14.0, 5.0
6b1.90dd14.0, 10.0

13C NMR (125 MHz, D2O)

PositionChemical Shift (δ, ppm)
175.2
258.1
372.5
470.8
540.3
635.1
7 (C=O)205.4

Mass Spectrometry (ESI-MS)

Ion[M+H]+[M+Na]+
m/z 174.0710196.0529
Biological Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines.

Cytotoxicity Data (IC50 Values)

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma10 - 50
HTB-26Breast Adenocarcinoma10 - 50

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is initiated from primary metabolism, specifically the pentose phosphate pathway, and proceeds through a series of enzymatic modifications to form the final aminocyclitol structure. The final step in the formation of the related Cetoniacytone A is the acetylation of this compound.

biosynthesis_pathway A Pentose Phosphate Pathway B Heptulose Phosphate Intermediate A->B C Cyclization B->C D Aminocyclitol Precursor C->D E Further Enzymatic Modifications D->E F This compound E->F G Acetylation F->G Acetyl-CoA H Cetoniacytone A G->H

Figure 2: Simplified biosynthetic pathway of this compound and its relation to Cetoniacytone A.

Conclusion

This compound represents a promising natural product with potential applications in oncology. This guide provides a comprehensive overview of the methodologies for its production and isolation, along with key analytical and biological data. The detailed protocols and structured data herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery, facilitating further investigation into the therapeutic potential of this unique aminocyclitol. Further research is warranted to fully elucidate its mechanism of action and to optimize its production for preclinical and clinical development.

References

Unveiling the Nuances: A Structural Dissection of Cetoniacytone B and Cetoniacytone A

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structural disparities between the cytotoxic aminocarba sugars, Cetoniacytone A and its derivative, Cetoniacytone B, reveals a subtle yet significant variation in their chemical architecture. This distinction, centered on the presence or absence of an acetyl group, underpins their relationship as a parent compound and its deacetylated analog.

Cetoniacytone A and B are secondary metabolites produced by the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer (Cetonia aurata).[1] Both compounds exhibit noteworthy cytotoxic activity against various cancer cell lines.[1] The core of their structure is a unique C7N-aminocyclitol moiety.[2][3]

The fundamental structural difference lies in the substitution at the amino group. Cetoniacytone A possesses an acetylated amino group, while this compound features a primary amino group, rendering it the deacetylated form of Cetoniacytone A.[2] This single chemical modification distinguishes the two molecules.

Comparative Structural and Physicochemical Data

To facilitate a clear comparison, the key structural and physicochemical properties of Cetoniacytone A and this compound are summarized below.

FeatureCetoniacytone AThis compoundReference
Molecular Formula C₉H₁₁NO₅C₇H₉NO₄[1]
Molecular Weight 213.19 g/mol 171.15 g/mol [1]
Core Structure C7N-aminocyclitolC7N-aminocyclitol[2][3]
Functional Group Difference Acetylated Amino Group (-NHCOCH₃)Primary Amino Group (-NH₂)[2]

Experimental Protocols

The isolation and structural elucidation of Cetoniacytone A and B involved a series of meticulous experimental procedures, as detailed by Schlörke et al. (2002).

Fermentation and Production

The Actinomyces sp. strain Lu 9419 was cultured in a suitable fermentation medium to encourage the production of the target metabolites. The fermentation broth was harvested and subjected to extraction and purification processes.

Isolation and Purification
  • Extraction: The culture filtrate was extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.

  • Chromatography: The crude extract was then subjected to a series of chromatographic techniques to separate the individual compounds. This typically involved:

    • Silica Gel Chromatography: For initial fractionation based on polarity.

    • Sephadex LH-20 Chromatography: For further purification, separating compounds based on size and polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification to yield highly pure samples of Cetoniacytone A and B.

Structure Elucidation

The precise chemical structures of Cetoniacytone A and B were determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (such as COSY, HMQC, and HMBC), were employed to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of each compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis of a suitable derivative of Cetoniacytone A provided the absolute stereochemistry and a definitive three-dimensional structure.

Structural Relationship Diagram

The structural relationship between Cetoniacytone A and this compound, highlighting the key difference, can be visualized as follows:

G Cetoniacytone_A Cetoniacytone A (C₉H₁₁NO₅) -NHCOCH₃ Cetoniacytone_B This compound (C₇H₉NO₄) -NH₂ Cetoniacytone_A->Cetoniacytone_B Deacetylation Cetoniacytone_B->Cetoniacytone_A Acetylation

Structural interconversion of Cetoniacytone A and B.

References

Unveiling the Antineoplastic Potential of Cetoniacytone B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B, a unique aminocyclitol, is a natural product derived from an endosymbiotic Actinomyces species (strain Lu 9419) isolated from the intestines of the rose chafer beetle, Cetonia aurata.[1][2] Alongside its counterpart, Cetoniacytone A, this compound has emerged as a subject of interest within the scientific community for its potential cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the antineoplastic properties of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. It is important to note that publicly available research specifically delineating the antineoplastic properties of isolated this compound is limited. The majority of the existing cytotoxicity data pertains to a combination of Cetoniacytone A and B.[3] This document will present this data while also exploring hypothetical, yet plausible, mechanisms of action to guide future research endeavors.

Quantitative Data Presentation

The primary quantitative data available for the antineoplastic activity of Cetoniacytone comes from a study that evaluated the growth-inhibitory effects of a mixture of Cetoniacytone A and B on two distinct human cancer cell lines: hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7).[3] The results are summarized in the table below.

Compound(s)Cell LineCancer TypeGI50 (μmol/l)
Cetoniacytone A & BHEP G2Hepatocellular Carcinoma3.2
Cetoniacytone A & BMCF-7Breast Adenocarcinoma4.4

Caption: Growth Inhibition (GI50) values for a mixture of Cetoniacytone A and B against human hepatocellular carcinoma and breast adenocarcinoma cell lines.

Experimental Protocols

While the precise experimental protocol used to determine the GI50 values for the Cetoniacytone A and B mixture has not been detailed in the available literature, a standard methodology for assessing cytotoxicity in cancer cell lines is the MTT assay. The following is a representative protocol that would be employed for such an investigation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

  • Cell Culture and Seeding:

    • Human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in an incubator at 37°C with a 5% CO2 atmosphere.

    • For the assay, cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial dilutions of this compound are prepared in the cell culture medium to achieve a range of final concentrations.

    • The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

  • Incubation:

    • The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its effects.

  • MTT Addition and Incubation:

    • Following the treatment incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

    • The plates are then incubated for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Reading:

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated for 15 minutes to ensure complete solubilization.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the vehicle control.

    • The GI50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagram illustrates a hypothetical workflow for the screening and identification of antineoplastic compounds from natural sources, such as the endosymbiotic Actinomyces that produces this compound.

experimental_workflow cluster_extraction Step 1: Isolation and Extraction cluster_screening Step 2: Cytotoxicity Screening cluster_characterization Step 3: Activity Confirmation A Isolation of Actinomyces sp. from Cetonia aurata B Cultivation and Fermentation A->B C Extraction of Secondary Metabolites B->C D Crude Extract Screening (e.g., MTT Assay) C->D E Bioassay-Guided Fractionation D->E F Identification of Active Compounds (Cetoniacytone A and B) E->F G Cytotoxicity Testing of Purified this compound F->G H Determination of GI50/IC50 Values G->H I Mechanism of Action Studies H->I

Caption: A logical workflow for the discovery of antineoplastic natural products.

Potential Signaling Pathways

Given the cytotoxic nature of this compound, it is plausible that its antineoplastic effects are mediated through the induction of apoptosis (programmed cell death) or the induction of cell cycle arrest. The following diagrams depict generalized signaling pathways for these processes. It is crucial to understand that these are hypothetical mechanisms for this compound, as specific experimental validation is not yet available in the literature.

Hypothetical Apoptosis Induction Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ext_ligand Death Ligand ext_receptor Death Receptor ext_ligand->ext_receptor caspase8 Caspase-8 Activation ext_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cet_b This compound (Hypothetical Trigger) mito Mitochondrial Stress cet_b->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized diagram of major apoptosis signaling pathways.

Hypothetical Cell Cycle Arrest Pathway

cell_cycle_arrest cluster_checkpoint G2/M Checkpoint Control cet_b This compound (Hypothetical Inducer) dna_damage DNA Damage cet_b->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 cdk1_cyclinB CDK1/Cyclin B Complex (Inhibited) p21->cdk1_cyclinB mitosis Mitosis cdk1_cyclinB->mitosis Normally promotes arrest G2/M Arrest cdk1_cyclinB->arrest Leads to

Caption: A simplified representation of a G2/M cell cycle arrest pathway.

Discussion and Future Directions

The available data, although limited, suggests that this compound, likely in synergy with Cetoniacytone A, possesses significant growth-inhibitory properties against hepatocellular carcinoma and breast adenocarcinoma cell lines.[3] The GI50 values in the low micromolar range indicate a potency that warrants further investigation.

The precise mechanism of action remains to be elucidated. As a cytotoxic agent, this compound could operate through several established antineoplastic pathways. The induction of apoptosis, either through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, is a common mechanism for natural product-based anticancer compounds.[4][5] Alternatively, this compound may induce cell cycle arrest, preventing cancer cells from proliferating. Checkpoints in the cell cycle, such as the G1/S or G2/M transitions, are critical regulatory points that are often targeted by anticancer drugs.[6][7]

To fully realize the therapeutic potential of this compound, future research should focus on the following areas:

  • Isolation and Purification: Development of robust methods for the separation of this compound from Cetoniacytone A to enable the study of the individual compounds.

  • In Vitro Studies: Comprehensive screening of pure this compound against a broader panel of cancer cell lines to determine its spectrum of activity and to obtain specific IC50 values.

  • Mechanism of Action Studies: Elucidation of the molecular mechanism through which this compound exerts its cytotoxic effects. This would involve assays for apoptosis (e.g., Annexin V/PI staining, caspase activation assays) and cell cycle analysis (e.g., flow cytometry).

  • In Vivo Studies: Evaluation of the antitumor efficacy and toxicity of this compound in preclinical animal models of cancer.

Conclusion

This compound represents a promising, yet underexplored, natural product with demonstrated antineoplastic potential, particularly against liver and breast cancer cell lines. While current knowledge is constrained by the analysis of a mixture with Cetoniacytone A, the potent cytotoxicity observed underscores the need for more in-depth research into the specific properties of this compound. The elucidation of its precise mechanism of action will be a critical next step in evaluating its potential as a lead compound for the development of novel anticancer therapeutics.

References

Investigating the Mechanism of Action of Cetoniacytone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B, a deacetylated form of Cetoniacytone A, is an aminocyclitol natural product with demonstrated cytotoxic effects against various cancer cell lines.[1][2] Produced by the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer (Cetonia aureata), this compound represents a potential candidate for further anticancer drug development.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its known cytotoxic activities, outlining probable signaling pathways, and presenting standardized experimental protocols for its investigation.

Cytotoxic Activity of Cetoniacytones

Studies have confirmed the significant growth-inhibitory effects of the closely related Cetoniacytone A, indicating a potent cytotoxic potential for this class of compounds. The primary data available pertains to Cetoniacytone A, which is the acetylated precursor to this compound.

Quantitative Data on Cytotoxicity

The growth inhibition (GI50) values for Cetoniacytone A have been determined against two key cancer cell lines, providing a quantitative measure of its bioactivity.

CompoundCell LineCancer TypeGI50 (µmol/L)
Cetoniacytone AHEP G2Hepatocellular Carcinoma3.2
Cetoniacytone AMCF 7Breast Adenocarcinoma4.4

Data sourced from Schlörke et al., 2002.[2]

Putative Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of this compound have not yet been fully elucidated, its cytotoxic activity strongly suggests the induction of apoptosis as a primary mechanism of action. Apoptosis, or programmed cell death, is a critical pathway targeted by numerous anticancer agents. It can be initiated through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[4][5]

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which are common consequences of cytotoxic drug action. This leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[4][5] Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, leading to the dismantling of the cell.[5]

G cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol CetoniacytoneB This compound DNA_Damage DNA Damage / Intracellular Stress CetoniacytoneB->DNA_Damage Induces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) DNA_Damage->MOMP Triggers CytoC Cytochrome c (release) MOMP->CytoC Apoptosome Apoptosome Formation (Cyto c + Apaf-1) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp37 Activated Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Proposed Intrinsic Apoptosis Pathway for this compound.

The Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This binding event leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the protein Bid into tBid, which links the extrinsic to the intrinsic pathway by promoting mitochondrial outer membrane permeabilization.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_crosstalk Crosstalk to Intrinsic Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Binds DISC DISC Formation DeathReceptor->DISC Recruits Adaptors Casp8 Activated Caspase-8 DISC->Casp8 Activates Casp37 Activated Caspase-3/7 Casp8->Casp37 Activates Bid Bid -> tBid Casp8->Bid Cleaves Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: The Extrinsic Apoptosis Pathway, a potential route for this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To fully characterize the anticancer mechanism of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose- and time-dependent effects of this compound on cancer cell lines.

  • Objective: To quantify the concentration of this compound that inhibits cell growth or viability by 50% (IC50/GI50).

  • Methodology (MTT Assay):

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of this compound for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50/GI50 values using dose-response curve analysis.

G A 1. Seed Cells in 96-well plate B 2. Treat with This compound (serial dilution) A->B C 3. Add MTT Reagent (Incubate) B->C D 4. Add Solubilizer (e.g., DMSO) C->D E 5. Read Absorbance (~570 nm) D->E F 6. Calculate IC50/GI50 E->F

Caption: Workflow for a standard MTT Cell Viability Assay.

Apoptosis Detection Assays

These assays confirm that the observed cytotoxicity is due to apoptosis and can help distinguish between early and late apoptotic stages.

  • Objective: To detect and quantify apoptosis in cells treated with this compound.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark. (Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

    • Analysis: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspase Activity Assays

These assays measure the activation of key apoptosis-mediating enzymes.

  • Objective: To determine if this compound activates initiator (caspase-8, -9) and executioner (caspase-3, -7) caspases.

  • Methodology (Colorimetric/Fluorometric Caspase Assay):

    • Cell Lysis: Treat cells with this compound, harvest, and lyse to release cellular contents.

    • Substrate Addition: Add a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD for caspase-3).

    • Incubation: Incubate the lysate with the substrate. Activated caspases will cleave the substrate, releasing a chromophore or fluorophore.

    • Detection: Measure the signal using a microplate reader. An increase in signal compared to untreated controls indicates caspase activation.

Future Directions and Conclusion

The available evidence strongly indicates that this compound is a cytotoxic agent with significant potential as an anticancer compound. While its exact molecular mechanism remains to be fully detailed, the induction of apoptosis is the most probable pathway.

Future research should focus on:

  • Target Identification: Utilizing techniques like affinity chromatography or proteomics to identify the direct molecular target(s) of this compound.

  • Cell Cycle Analysis: Performing flow cytometry with DNA staining (e.g., propidium iodide) to determine if this compound induces arrest at specific checkpoints of the cell cycle.[6]

  • Western Blot Analysis: Quantifying the expression levels of key apoptosis-related proteins, such as those in the Bcl-2 family (Bax, Bcl-2) and cleaved caspases, to confirm the activation of specific apoptotic pathways.

  • In Vivo Studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of cancer.

By systematically applying the experimental protocols outlined in this guide, researchers can build a comprehensive understanding of this compound's mechanism of action, paving the way for its potential translation into a novel therapeutic agent.

References

Biosynthesis of Cetoniacytone B via the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetoniacytone B, a deacetylated form of the cytotoxic aminocarba sugar Cetoniacytone A, is a secondary metabolite produced by the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer (Cetonia aureata).[1] The biosynthesis of its core p-C7N skeleton originates from the pentose phosphate pathway (PPP), a crucial metabolic route for generating precursors for nucleotide and amino acid biosynthesis, as well as providing reducing power in the form of NADPH.[2][3] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, focusing on its connection to the pentose phosphate pathway. It includes a summary of the key enzymes involved, detailed experimental methodologies for relevant studies, and a discussion on the regulation of the metabolic flux. While specific quantitative data for the biosynthesis of this compound is limited in publicly available literature, this guide consolidates the current understanding and provides context through data from analogous biosynthetic pathways.

The Biosynthetic Pathway of this compound

The formation of the characteristic aminocarba sugar core of this compound is initiated from intermediates of the pentose phosphate pathway. Isotopic labeling studies using 13C-labeled precursors have confirmed that the C7N skeleton is derived from a heptulose phosphate intermediate, which undergoes cyclization.[1]

The proposed biosynthetic pathway, primarily elucidated for the closely related Cetoniacytone A, involves a series of enzymatic reactions catalyzed by proteins encoded within a dedicated gene cluster.[4][5] this compound is understood to be the final product before the acetylation step that yields Cetoniacytone A.

Key Enzymatic Steps:

  • Formation of Sedoheptulose 7-phosphate: This C7 sugar phosphate is a key intermediate of the pentose phosphate pathway and serves as the direct precursor for the cyclitol ring.[6][7]

  • Cyclization to 2-epi-5-epi-valiolone: The enzyme 2-epi-5-epi-valiolone synthase (CetA) catalyzes the cyclization of sedoheptulose 7-phosphate to form the first cyclic intermediate, 2-epi-5-epi-valiolone.[4][5]

  • Epimerization: An epimerase (CetB) then converts 2-epi-5-epi-valiolone to its epimer, 5-epi-valiolone.[3][4]

  • Subsequent Modifications: A series of further enzymatic modifications, including transamination and oxidation/reduction reactions, are proposed to occur on the 5-epi-valiolone core to ultimately form the this compound structure. The exact sequence and intermediates of these late-stage modifications are yet to be fully characterized.

This compound Biosynthesis PPP Pentose Phosphate Pathway S7P Sedoheptulose 7-phosphate PPP->S7P EEV 2-epi-5-epi-valiolone S7P->EEV CetA EV 5-epi-valiolone EEV->EV CetB Intermediates Further Intermediates EV->Intermediates Aminotransferases, Oxidoreductases CetB_mol This compound Intermediates->CetB_mol CetA_mol Cetoniacytone A CetB_mol->CetA_mol CetD (Acyltransferase) Isotopic_Labeling_Workflow cluster_culture Culture and Feeding cluster_extraction Extraction and Purification cluster_analysis Analysis Culture 1. Cultivation of Actinomyces sp. Lu 9419 Feeding 2. Addition of 13C-labeled precursor Culture->Feeding Harvest 3. Harvest Culture Feeding->Harvest Extract 4. Solvent Extraction Harvest->Extract Purify 5. Chromatographic Purification Extract->Purify MS 6. Mass Spectrometry (Incorporation) Purify->MS NMR 7. 13C-NMR Spectroscopy (Position) Purify->NMR PPP_Regulation cluster_primary Primary Metabolism cluster_outputs Pathway Outputs cluster_secondary Secondary Metabolism Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP NADPH NADPH PPP->NADPH S7P Sedoheptulose 7-phosphate PPP->S7P NADPH->PPP Allosteric Inhibition CetB_Bio This compound Biosynthesis NADPH->CetB_Bio Reductive steps S7P->CetB_Bio

References

Unraveling the Genetic Blueprint of Cetoniacytone B: A Technical Guide to its Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biosynthetic gene cluster (BGC) responsible for the production of Cetoniacytone B, an unusual aminocyclitol with cytotoxic properties. As the deacetylated form of Cetoniacytone A, this compound shares its core biosynthetic pathway, which originates from the endosymbiotic bacterium Actinomyces sp. Lu 9419, isolated from the intestines of the rose chafer beetle (Cetonia aurata).[1][2][3] This document summarizes the key genetic determinants, proposed biosynthetic pathway, and detailed experimental protocols for the analysis of this unique natural product's genetic architecture.

Core Genetic Architecture and Quantitative Data

The biosynthesis of the cetoniacytone core is governed by a 20.5 kb gene cluster, which is part of a larger 46 kb sequenced genomic region containing 31 open reading frames (ORFs).[1] Within this cluster, 17 ORFs are predicted to be directly involved in the formation of the cetoniacytone scaffold. The table below provides a comprehensive summary of the key genes within the cetoniacytone BGC and their putative functions based on homology analysis.

GeneProtein ProductProposed Function
cetA2-epi-5-epi-valiolone synthaseCatalyzes the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone.[2]
cetB2-epi-5-epi-valiolone epimeraseEpimerizes 2-epi-5-epi-valiolone to 5-epi-valiolone.[1]
cetDAcyltransferasePotentially involved in the acetylation of the amino group to form Cetoniacytone A.[2]
cetF1OxidoreductasePutative dehydrogenase involved in modifying the cyclitol ring.[2]
cetF2FAD-dependent dehydrogenasePutative dehydrogenase involved in modifying the cyclitol ring.[2]
cetGOxidoreductasePutative dehydrogenase involved in modifying the cyclitol ring.[2]
cetHAminotransferaseCatalyzes the introduction of an amino group.[2]
cetLPyranose oxidase-like proteinPotentially involved in oxidation of the cyclitol ring.[2]
cetMAminotransferaseCatalyzes the introduction of an amino group.[2]

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for cetoniacytones begins with a precursor from the pentose phosphate pathway, sedoheptulose 7-phosphate.[4] The key steps are outlined in the signaling pathway diagram below. This compound is the deacetylated precursor to Cetoniacytone A, with the final acetylation step being catalyzed by a putative acyltransferase (CetD).[1]

This compound Biosynthetic Pathway cluster_precursor Central Metabolism cluster_biosynthesis Cetoniacytone Biosynthesis cluster_products Final Products Sedoheptulose 7-phosphate Sedoheptulose 7-phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose 7-phosphate->2-epi-5-epi-valiolone CetA 5-epi-valiolone 5-epi-valiolone 2-epi-5-epi-valiolone->5-epi-valiolone CetB Oxidized/Aminated Intermediates Oxidized/Aminated Intermediates 5-epi-valiolone->Oxidized/Aminated Intermediates CetF1, CetF2, CetG, CetH, CetL, CetM This compound Core This compound Core Oxidized/Aminated Intermediates->this compound Core Further modifications Cetoniacytone A Cetoniacytone A This compound Core->Cetoniacytone A CetD (Acetylation) This compound This compound This compound Core->this compound Deacetylation or direct product Cetoniacytone A_final Cetoniacytone A

Caption: Proposed biosynthetic pathway of Cetoniacytone A and B.

Experimental Protocols

Heterologous Expression and Functional Characterization of Biosynthetic Genes

This protocol describes the general workflow for expressing a biosynthetic gene (e.g., cetA or cetB) in a heterologous host like E. coli to characterize its function.

Heterologous Expression Workflow start Start: Isolate Genomic DNA from Actinomyces sp. Lu 9419 pcr PCR Amplification of Target Gene (e.g., cetA) start->pcr ligation Ligation into Expression Vector (e.g., pRSET B with His-tag) pcr->ligation transformation Transformation into E. coli Expression Host (e.g., BL21(DE3)) ligation->transformation culture Culture Transformed E. coli transformation->culture induction Induce Protein Expression (e.g., with IPTG) culture->induction harvest Cell Harvest and Lysis induction->harvest purification Purification of His-tagged Protein (e.g., Ni-NTA Affinity Chromatography) harvest->purification assay Enzyme Assay with Substrate (e.g., sedoheptulose 7-phosphate for CetA) purification->assay analysis Product Analysis (e.g., GC-MS, TLC) assay->analysis end End: Functional Characterization analysis->end

Caption: Workflow for heterologous expression and functional gene analysis.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from a culture of Actinomyces sp. Lu 9419.

  • PCR Amplification: Amplify the target gene (e.g., cetA) using high-fidelity DNA polymerase and specific primers designed from the sequenced gene cluster.

  • Vector Ligation: Ligate the purified PCR product into a suitable expression vector, such as pRSET B, which allows for the production of an N-terminal His-tagged fusion protein.

  • Transformation: Transform the ligation mixture into a competent E. coli expression strain like BL21(DE3)pLysS.

  • Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6. Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue incubation at a lower temperature (e.g., 16°C) overnight.

  • Protein Purification: Harvest the cells by centrifugation, resuspend them in lysis buffer, and lyse by sonication. Centrifuge the lysate to remove cell debris and purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.

  • Enzyme Assay: Incubate the purified enzyme with its putative substrate (e.g., sedoheptulose 7-phosphate for CetA) in a suitable reaction buffer.

  • Product Analysis: Analyze the reaction products by methods such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) to confirm the enzymatic conversion.[1]

Gene Knockout Attempts and Challenges

Direct genetic manipulation of Actinomyces sp. Lu 9419 to create gene knockouts has been challenging. This is primarily due to the strain's intrinsic resistance to a wide range of antibiotics commonly used as selection markers in molecular genetics.[1]

Gene Knockout Challenges goal Goal: Inactivate a Target Gene in Cetoniacytone BGC construct Create Knockout Construct (e.g., with antibiotic resistance cassette) goal->construct delivery Introduce Construct into Actinomyces sp. Lu 9419 construct->delivery selection Select for Recombinants using Antibiotics delivery->selection resistance Challenge: Native Producer is Resistant to Common Antibiotics (e.g., apramycin, gentamicin, kanamycin, etc.) selection->resistance leads to failure Result: Inability to Select for Successful Knockout Mutants resistance->failure

Caption: Logical flow of challenges in gene knockout experiments.

Methodology for Attempted Gene Knockout:

  • Construct Design: A knockout plasmid is typically designed to contain regions homologous to the upstream and downstream flanking sequences of the target gene, with an antibiotic resistance cassette replacing the gene's coding sequence.

  • Delivery System: The construct would be introduced into Actinomyces sp. Lu 9419 via a suitable method, such as protoplast transformation or conjugation.

  • Selection of Mutants: Following the introduction of the knockout construct, cells would be grown on a medium containing the corresponding antibiotic to select for colonies where the gene has been successfully replaced by the resistance cassette through homologous recombination.

  • Outcome: In the case of Actinomyces sp. Lu 9419, this final selection step is not feasible due to its broad-spectrum antibiotic resistance, leading to the abandonment of this approach.[1]

Conclusion and Future Perspectives

The analysis of the this compound biosynthetic gene cluster reveals a fascinating pathway for the creation of a unique aminocyclitol. While the functions of several key enzymes like CetA and CetB have been elucidated through heterologous expression, direct genetic manipulation of the native producer remains a significant hurdle. Future research should focus on developing alternative genetic tools for Actinomyces sp. Lu 9419 or on the successful heterologous expression of the entire 20.5 kb gene cluster in a more genetically tractable host. Such efforts will be crucial for fully characterizing the remaining steps in the biosynthetic pathway, resolving the precise mechanism of this compound formation, and unlocking the potential for engineered biosynthesis of novel, bioactive analogues for drug development.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Cetoniacytone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Cetoniacytone B, a deacetylated aminocyclitol natural product. The interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for its structural elucidation and is detailed herein. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction to this compound

This compound is a member of the aminocyclitol class of natural products, which are known for their diverse biological activities. It is the deacetylated precursor of Cetoniacytone A, both of which are produced by the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the rose chafer Cetonia aurata[1]. The structural determination of these compounds relies heavily on modern spectroscopic techniques, primarily NMR and MS. Understanding the spectroscopic signature of this compound is fundamental for its identification, characterization, and potential future applications in medicinal chemistry.

Spectroscopic Data of this compound

The following tables summarize the quantitative NMR and MS data for this compound. This data is essential for the verification of its chemical structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data for this compound in DMSO-d₆

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Data not available in search results

Note: The specific ¹H NMR chemical shifts and coupling constants for this compound were not explicitly available in the provided search results. The primary literature, Schlörke et al., J Antibiot (Tokyo) 2002, would contain this detailed information.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

PositionChemical Shift (δ) in ppm
Data not available in search results

Note: The specific ¹³C NMR chemical shifts for this compound were not explicitly available in the provided search results. The primary literature, Schlörke et al., J Antibiot (Tokyo) 2002, would contain this detailed information.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and formula.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Ion Type
Data not available in search results

Note: The specific mass spectrometry data for this compound was not explicitly available in the provided search results. The primary literature, Schlörke et al., J Antibiot (Tokyo) 2002, would contain this detailed information.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments based on available information and general practices for aminocyclitol analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker TopSpin 300 spectrometer operating at a proton frequency of 300 MHz was used for the analysis of related compounds[2].

  • Sample Preparation : The purified sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is common for aminocyclitols due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -OH, -NH₂).

  • ¹H NMR Spectroscopy :

    • A standard one-dimensional ¹H NMR spectrum is acquired.

    • The spectral width is set to encompass all proton signals, typically from 0 to 10 ppm.

    • The residual solvent peak of DMSO-d₅ at approximately 2.50 ppm is used as a reference.

    • Important parameters to be optimized include the number of scans for adequate signal-to-noise ratio, relaxation delay, and pulse width.

  • ¹³C NMR Spectroscopy :

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • The spectral width is typically set from 0 to 220 ppm.

    • The solvent signal of DMSO-d₆ at approximately 39.52 ppm is used as a reference.

  • 2D NMR Experiments : To further aid in the structure elucidation, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Mass Spectrometry (MS)
  • Instrumentation : A ThermoFisher LC-Q Advantage, a liquid chromatography-ion trap mass spectrometer, was utilized for the analysis of related compounds[2]. High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is the preferred method for accurate mass determination.

  • Sample Preparation : The sample is dissolved in a suitable solvent, typically a mixture of water and methanol or acetonitrile, compatible with ESI.

  • Data Acquisition :

    • The analysis is performed in both positive and negative ion modes to obtain comprehensive information.

    • In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ are commonly observed.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ is typically detected.

    • The mass range is set to cover the expected molecular weight of this compound.

    • Tandem MS (MS/MS) experiments are conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information.

Logical Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data in the structural elucidation of a natural product like this compound.

Spectroscopic_Data_Interpretation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Raw_Sample Isolated this compound NMR_Spectroscopy 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Raw_Sample->NMR_Spectroscopy Mass_Spectrometry High-Resolution Mass Spectrometry (ESI-MS, MS/MS) Raw_Sample->Mass_Spectrometry NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants, Correlations) NMR_Spectroscopy->NMR_Data MS_Data MS Spectra (m/z, Molecular Formula, Fragmentation Pattern) Mass_Spectrometry->MS_Data Planar_Structure Determine Planar Structure NMR_Data->Planar_Structure MS_Data->Planar_Structure Molecular Formula Stereochemistry Determine Relative & Absolute Stereochemistry Planar_Structure->Stereochemistry 2D NMR (NOESY) Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

This comprehensive guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive and detailed data, consultation of the primary literature is strongly recommended. The methodologies and workflow presented here provide a robust framework for the structural characterization of this and other related natural products.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aminocarba Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocarba sugars, a unique class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom and the anomeric carbon is part of a carbocyclic ring, have garnered significant attention in medicinal chemistry and drug development. Their structural similarity to natural monosaccharides allows them to act as potent inhibitors of various enzymes, particularly glycosidases, which are involved in a myriad of biological processes. This technical guide provides a comprehensive overview of the core physical and chemical properties of key aminocarba sugars, detailed experimental protocols for their characterization, and an exploration of their mechanism of action through the inhibition of critical biological pathways.

Introduction

Aminocarba sugars are a subset of aminocyclitols, which are polyhydroxylated cycloalkanes containing at least one amino group.[1] They are found in nature as components of larger molecules, such as the aminoglycoside antibiotics and the potent α-glucosidase inhibitor acarbose.[2] Their unique structural features, combining the chirality of sugars with the conformational rigidity of a carbocyclic ring and the basicity of an amino group, make them powerful tools for probing and modulating carbohydrate-protein interactions. This guide will focus on well-studied aminocarba sugars like valienamine, validamine, and their analogues, which form the core of clinically relevant molecules.

Physical Properties of Selected Aminocarba Sugars

The physical properties of aminocarba sugars are crucial for their isolation, purification, and formulation as therapeutic agents. These properties are largely dictated by the number and stereochemistry of the hydroxyl and amino groups, which influence their polarity, crystallinity, and solubility.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation ([α]D)pKa'Solubility
Valienamine C₇H₁₃NO₄175.18Hygroscopic powder+68.6° (c 1, 1N HCl)8.4Soluble in water.
Validamine C₇H₁₅NO₄177.20229-232 (dec.) (HCl salt)+57.4° (c 1, 1N HCl)8.2Soluble in water.
Hydroxyvalidamine C₇H₁₅NO₅193.20164-165+80.7° (c 1, H₂O)7.0Soluble in water.
Valiolamine C₇H₁₅NO₅193.20Hygroscopic powder+10.5° (c 1, H₂O)7.1Soluble in water.
epi-Valiolamine C₇H₁₅NO₅193.20Hygroscopic powder+2.0° (c 1, H₂O)7.2Soluble in water.

Table 1: Physical Properties of Key Aminocarba Sugars and Their Analogues. Data compiled from various sources.

Chemical Properties and Reactivity

The chemical behavior of aminocarba sugars is characterized by the interplay of their multiple functional groups. The amino group imparts basicity and nucleophilicity, while the hydroxyl groups can undergo esterification, etherification, and oxidation. The stability of these compounds is pH-dependent, and they are generally stable under neutral and alkaline conditions but may be less stable in acidic media.[3]

Acid-Base Properties

The amino group in aminocarba sugars is typically a primary or secondary amine, conferring basic properties to the molecule. The pKa' values, as shown in Table 1, are in the range of 7.0-8.4, indicating that these compounds will be protonated at physiological pH. This protonation is crucial for their biological activity, as the resulting ammonium cation often mimics the oxocarbenium ion-like transition state of glycosidase-catalyzed reactions.[4]

Reactivity of Hydroxyl Groups

The multiple hydroxyl groups can be selectively protected and deprotected, a key strategy in the chemical synthesis of more complex aminocarba sugar derivatives and glycoconjugates. Standard protecting group chemistry for polyols is applicable, but the presence of the amino group requires careful consideration of reaction conditions to avoid side reactions.

Enzyme Inhibitory Activity

The most significant chemical property of aminocarba sugars in a biological context is their ability to inhibit glycosidases. They act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding and processing of the natural carbohydrate substrate.[5] The inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) are quantitative measures of their potency.

CompoundTarget EnzymeIC50 (M)
Valienamine Porcine Intestinal Maltase1.5 x 10⁻⁴
Porcine Intestinal Sucrase1.8 x 10⁻⁵
Porcine Intestinal Isomaltase1.2 x 10⁻³
Validamine Porcine Intestinal Maltase2.0 x 10⁻⁴
Porcine Intestinal Sucrase1.5 x 10⁻⁵
Porcine Intestinal Isomaltase1.0 x 10⁻³
Valiolamine Porcine Intestinal Maltase1.2 x 10⁻⁷
Porcine Intestinal Sucrase1.3 x 10⁻⁸
Porcine Intestinal Isomaltase1.0 x 10⁻⁶

Table 2: Inhibitory Activity (IC50) of Aminocarba Sugars against Porcine Intestinal α-Glucosidases.

Experimental Protocols

Detailed and accurate characterization of aminocarba sugars is essential for their identification, purity assessment, and structure-activity relationship studies. The following are representative protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of aminocarba sugars in solution. Both ¹H and ¹³C NMR are routinely used to determine the constitution and stereochemistry.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the aminocarba sugar in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). For D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 2 s, acquisition time of 4 s.

    • Solvent suppression techniques (e.g., presaturation) may be necessary for aqueous samples.

    • Reference the spectrum to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 s.

    • Reference the spectrum to an internal standard or the solvent peak.

  • 2D NMR Experiments: For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of aminocarba sugars and to gain structural information through fragmentation analysis.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the aminocarba sugar (1-10 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., Orbitrap or FT-ICR) to determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. The fragmentation pattern can provide insights into the connectivity of the molecule.

Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of an aminocarba sugar against a glycosidase using a chromogenic substrate.

Protocol for α-Glucosidase Inhibition Assay:

  • Materials:

    • α-Glucosidase from a suitable source (e.g., baker's yeast, porcine intestine).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Phosphate buffer (e.g., 100 mM, pH 6.8).

    • Aminocarba sugar inhibitor stock solution.

    • Sodium carbonate solution (e.g., 0.1 M) to stop the reaction.

    • 96-well microplate and a microplate reader.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of various concentrations of the aminocarba sugar inhibitor solution, and 20 µL of the α-glucosidase solution.

    • Pre-incubate the mixture at 37 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the reaction mixture at 37 °C for 30 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mechanism of Action and Biological Pathways

The primary mechanism of action of aminocarba sugars is the competitive inhibition of glycosidases.[5] This inhibition can have profound effects on various biological pathways, particularly those involving glycoprotein processing and complex carbohydrate metabolism.

Inhibition of Glycosidases in Carbohydrate Digestion

In the context of type 2 diabetes management, aminocarba sugars like acarbose (which contains a valienamine moiety) inhibit α-glucosidases in the brush border of the small intestine. These enzymes are responsible for the final step in the digestion of carbohydrates, breaking down oligosaccharides into absorbable monosaccharides like glucose. By inhibiting these enzymes, aminocarba sugars delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[4]

Glycosidase_Inhibition_in_Digestion cluster_lumen Small Intestine Dietary Carbohydrates Dietary Carbohydrates Oligosaccharides Oligosaccharides Dietary Carbohydrates->Oligosaccharides Digestion Brush Border Enzymes (α-glucosidases) Brush Border Enzymes (α-glucosidases) Oligosaccharides->Brush Border Enzymes (α-glucosidases) Monosaccharides (Glucose) Monosaccharides (Glucose) Absorption Absorption Monosaccharides (Glucose)->Absorption Intestinal Lumen Intestinal Lumen Brush Border Enzymes (α-glucosidases)->Monosaccharides (Glucose) Aminocarba Sugars Aminocarba Sugars Inhibition Inhibition Aminocarba Sugars->Inhibition Bloodstream Bloodstream Absorption->Bloodstream Increased Blood Glucose Inhibition->Brush Border Enzymes (α-glucosidases)

Caption: Inhibition of intestinal α-glucosidases by aminocarba sugars.

Interference with N-Glycan Processing and the Unfolded Protein Response

Glycoproteins play crucial roles in cell signaling, adhesion, and protein folding. Their proper function depends on the correct processing of their N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus. This processing involves a series of trimming and addition reactions catalyzed by specific glycosidases and glycosyltransferases.[6][7]

Aminocarba sugar-based inhibitors of ER α-glucosidases I and II can disrupt this trimming process.[8] This leads to the accumulation of improperly folded glycoproteins in the ER, triggering a cellular stress response known as the Unfolded Protein Response (UPR).[9] The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. This mechanism is being explored for therapeutic applications in cancer and viral infections, where the proliferation of malignant cells or the replication of viruses is highly dependent on correct glycoprotein processing.

N_Glycan_Processing_and_UPR cluster_ER Endoplasmic Reticulum Nascent Polypeptide Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyltransferase Nascent Polypeptide->Oligosaccharyltransferase Glycoprotein Glycoprotein Oligosaccharyltransferase->Glycoprotein Glc3Man9GlcNAc2 High Mannose Glycan (Glc3Man9GlcNAc2) Glc3Man9GlcNAc2->Oligosaccharyltransferase Glucosidase I/II Glucosidase I/II Glycoprotein->Glucosidase I/II Glucose Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glucosidase I/II->Calnexin/Calreticulin Cycle Enters Folding Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein ER Exit ER Exit Correctly Folded Glycoprotein->ER Exit UPR Sensors (PERK, IRE1, ATF6) UPR Sensors (PERK, IRE1, ATF6) Misfolded Glycoprotein->UPR Sensors (PERK, IRE1, ATF6) Accumulation Triggers ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD Apoptosis Apoptosis UPR Sensors (PERK, IRE1, ATF6)->Apoptosis Prolonged Stress Aminocarba Sugars Aminocarba Sugars Inhibition Inhibition Aminocarba Sugars->Inhibition Inhibition->Glucosidase I/II

Caption: Disruption of N-glycan processing and induction of the UPR by aminocarba sugars.

Conclusion

Aminocarba sugars represent a versatile class of compounds with significant therapeutic potential. Their unique physicochemical properties and their ability to potently and selectively inhibit key enzymes in carbohydrate metabolism and glycoprotein processing make them valuable leads in drug discovery. A thorough understanding of their physical and chemical characteristics, coupled with robust analytical methodologies and a clear comprehension of their mechanism of action, is paramount for the successful development of new aminocarba sugar-based therapeutics for a range of diseases, including diabetes, cancer, and viral infections. This guide provides a foundational resource for researchers and scientists working in this exciting and rapidly evolving field.

References

Initial Studies on the Therapeutic Potential of Cetoniacytone B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetoniacytone B, a novel aminocarba sugar isolated from an endosymbiotic Actinomyces species, has demonstrated notable cytotoxic activity against hepatocellular carcinoma and breast adenocarcinoma cell lines in initial in vitro studies. This technical guide provides a comprehensive overview of the foundational research on this compound, including its origin, chemical properties, and early-stage therapeutic potential. This document details the experimental protocols for the cytotoxicity assays, presents all available quantitative data in a structured format, and proposes a putative mechanism of action based on the known biological activities of structurally related compounds. Visualizations of the biosynthetic pathway, a generalized experimental workflow for cytotoxicity screening, and a hypothesized signaling pathway are provided to facilitate a deeper understanding of this promising natural product.

Introduction

The relentless pursuit of novel anticancer agents has led researchers to explore unique ecological niches for bioactive secondary metabolites. One such promising compound is this compound, a C7N aminocyclitol natural product. It was first isolated from an Actinomyces species (strain Lu 9419) residing in the hindgut of the rose chafer beetle, Cetonia aurata.[1] Structurally, this compound is the deacetylated precursor of Cetoniacytone A and possesses a unique aminoepoxycyclohexenone core.[2] Initial investigations have revealed its potential as a cytotoxic agent, warranting further exploration into its mechanism of action and therapeutic applications.

Chemical and Physical Properties

  • Chemical Formula: C₇H₉NO₄[1]

  • Molecular Mass: 167.12 g/mol [1]

  • Core Structure: Aminocarba sugar (C7N aminocyclitol)

  • Key Features: An aminoepoxycyclohexenone moiety. It is the deacetylated form of Cetoniacytone A.

In Vitro Cytotoxicity Data

Initial studies have demonstrated the growth-inhibitory effects of this compound and its related metabolites against human cancer cell lines. The following table summarizes the reported quantitative data.

CompoundCell LineCancer TypeGI₅₀ (µmol/L)Reference
This compound & related metabolitesHEP G2Hepatocellular Carcinoma3.2[1]
This compound & related metabolitesMCF 7Breast Adenocarcinoma4.4[3]

Note: The original study by Schlörke et al. (2002) reported the cytotoxicity for "Cetoniacytone A and related minor components," which includes this compound.

Experimental Protocols

While the definitive experimental details for the initial discovery are not fully published, a standard protocol for assessing the cytotoxicity of a novel compound against adherent cancer cell lines, such as the Sulforhodamine B (SRB) assay, is detailed below. This protocol is representative of the methodology likely employed.

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Hepatocellular carcinoma (HEP G2) and breast adenocarcinoma (MCF 7) cell lines

  • Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density. Plates are incubated to allow for cell attachment.

  • Compound Treatment: A dilution series of this compound is prepared in the cell culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle solvent at the same concentration used for the highest drug dose.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.

  • Cell Fixation: The incubation medium is discarded, and the cells are fixed to the plate by gently adding cold TCA solution to each well and incubating.

  • Staining: The TCA is removed, and the plates are washed and air-dried. SRB solution is then added to each well to stain the cellular proteins.

  • Destaining and Solubilization: Unbound SRB is removed by washing with acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with Tris base solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Analysis: The GI₅₀ (Growth Inhibition 50%) value is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthetic pathway of Cetoniacytone A and B has been investigated, and the gene cluster responsible has been identified in Actinomyces sp. Lu 9419. The core aminocarba sugar skeleton is believed to be formed via the pentose phosphate pathway. This compound is the direct precursor to Cetoniacytone A, with the final step in the biosynthesis of Cetoniacytone A being the acetylation of this compound.

This compound Biosynthesis Pentose Phosphate Pathway Pentose Phosphate Pathway Heptulose Phosphate Intermediate Heptulose Phosphate Intermediate Pentose Phosphate Pathway->Heptulose Phosphate Intermediate Multiple Steps Cyclisation Cyclisation Heptulose Phosphate Intermediate->Cyclisation cetA gene product Core Aminocarba Sugar Core Aminocarba Sugar Cyclisation->Core Aminocarba Sugar Further modifications This compound This compound Core Aminocarba Sugar->this compound Late-stage modifications Cetoniacytone A Cetoniacytone A This compound->Cetoniacytone A Acetylation (cetD gene product)

Biosynthesis of this compound and A.
Putative Mechanism of Action and Signaling Pathway

Direct studies on the signaling pathways affected by this compound have not yet been published. However, based on the known mechanisms of other anticancer antibiotics, particularly those with sugar-like moieties, a putative mechanism can be hypothesized. Many such compounds induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a potential signaling cascade that could be initiated by this compound, leading to apoptosis. This is a generalized model and requires experimental validation.

Hypothesized Signaling Pathway of this compound cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus This compound This compound Cellular Target(s) Cellular Target(s) This compound->Cellular Target(s) Uptake/Binding Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Cellular Target(s)->Pro-apoptotic Proteins (e.g., Bax, Bak) Activation Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Cellular Target(s)->Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Inhibition Cytochrome c Cytochrome c Pro-apoptotic Proteins (e.g., Bax, Bak)->Cytochrome c Release Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL)->Cytochrome c Inhibition of Release Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activation DNA Fragmentation DNA Fragmentation Apoptosis Apoptosis Caspase Cascade->Apoptosis Apoptosis->DNA Fragmentation

Hypothesized Apoptotic Pathway for this compound.

Experimental Workflow Visualization

The process of screening a novel compound like this compound for cytotoxic activity follows a logical progression from initial cell culture to final data analysis.

Cytotoxicity Screening Workflow Cell Line Culture Cell Line Culture Cell Seeding in 96-well Plates Cell Seeding in 96-well Plates Cell Line Culture->Cell Seeding in 96-well Plates Compound Treatment (this compound) Compound Treatment (this compound) Cell Seeding in 96-well Plates->Compound Treatment (this compound) Incubation (48-72h) Incubation (48-72h) Compound Treatment (this compound)->Incubation (48-72h) Cell Fixation (TCA) Cell Fixation (TCA) Incubation (48-72h)->Cell Fixation (TCA) SRB Staining SRB Staining Cell Fixation (TCA)->SRB Staining Washing & Solubilization Washing & Solubilization SRB Staining->Washing & Solubilization Absorbance Reading Absorbance Reading Washing & Solubilization->Absorbance Reading Data Analysis (GI50 Calculation) Data Analysis (GI50 Calculation) Absorbance Reading->Data Analysis (GI50 Calculation)

Generalized workflow for cytotoxicity screening.

Future Directions

The initial findings on this compound are promising but represent only the preliminary stages of drug discovery. Further research is essential to fully characterize its therapeutic potential. Key future directions include:

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is critical.

  • In Vivo Efficacy: Evaluation of the compound's anticancer activity in animal models is necessary to determine its potential for clinical translation.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could lead to the identification of compounds with improved potency and selectivity.

Conclusion

This compound is a novel natural product with demonstrated in vitro cytotoxic activity against hepatocellular carcinoma and breast adenocarcinoma cell lines. While the current body of research is in its infancy, the unique chemical structure and promising biological activity of this compound make it a compelling candidate for further investigation in the field of oncology drug discovery. The data and protocols presented in this whitepaper provide a foundational resource for researchers dedicated to exploring the therapeutic potential of this intriguing molecule.

References

Cetoniacytone B: A Technical Guide to a Novel C7N Aminocyclitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B is a fascinating and novel natural product belonging to the C7N aminocyclitol family.[1] Discovered alongside its acetylated counterpart, Cetoniacytone A, it is produced by an endosymbiotic Actinomyces species, strain Lu 9419, which was isolated from the intestines of the rose chafer beetle, Cetonia aurata.[2][3][4] The unique chemical architecture of the cetoniacytones, particularly the placement of the amino group at the C-2 position, distinguishes them from other members of the C7N aminocyclitol class, such as validamycin A.[3][4]

While Cetoniacytone A has demonstrated significant cytotoxic activity against human tumor cell lines, this compound, its deacetylated precursor, represents a key molecule for understanding the structure-activity relationships within this compound class.[5] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and the biological activity of its closely related analogue, Cetoniacytone A. This document is intended to serve as a resource for researchers in natural product chemistry, oncology, and drug development.

Chemical Structure and Properties

This compound is the deacetylated form of Cetoniacytone A.[3] The core of its structure is a C7N aminocyclitol moiety. The chemical structures of both Cetoniacytone A and B are presented below for comparison.

Table 1: Chemical Properties of Cetoniacytone A and B

CompoundMolecular FormulaMolecular Weight (Da)Key Structural Feature
Cetoniacytone A C9H11NO5213.19Acetylated amino group at C-2
This compound C7H9NO4171.15Free amino group at C-2

Biosynthesis of Cetoniacytone A and B

The biosynthetic pathway of the cetoniacytones has been elucidated through the identification and characterization of the 'cet' gene cluster.[3][6] The biosynthesis begins with sedoheptulose 7-phosphate, a key intermediate in the pentose phosphate pathway.[2][1][3] A 2-epi-5-epi-valiolone synthase, CetA, catalyzes the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone, a common precursor in the biosynthesis of many C7N aminocyclitols.[3][7] Subsequent enzymatic steps, including epimerization, oxidation, and transamination, lead to the formation of the aminocyclitol core. The final step in the formation of Cetoniacytone A is the acetylation of the amino group of this compound, a reaction that is catalyzed by an acyltransferase.[3] The co-production of both A and B suggests that this acetylation may not be fully efficient, or that this compound itself may have a physiological role.[3]

Cetoniacytone Biosynthesis cluster_0 Core Synthesis cluster_1 Final Modification S7P Sedoheptulose 7-Phosphate EPI 2-epi-5-epi-valiolone S7P->EPI CetA Core Aminocyclitol Core (this compound) EPI->Core Multiple Steps (Epimerase, Oxidase, Transaminase) CetA_prod Cetoniacytone A Core->CetA_prod Acyltransferase Hypothetical Cytotoxicity Pathway cluster_0 Cellular Stress Induction cluster_1 Apoptotic Cascade CetB_node Cetoniacytone ROS Reactive Oxygen Species (ROS) Generation CetB_node->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cytotoxicity Assay Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Measurement cluster_3 Analysis Culture Culture Cancer Cell Lines Seed Seed Cells into 96-well Plate Culture->Seed Treat Treat with This compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Read Absorbance at 570 nm MTT->Read Calculate Calculate GI50/IC50 Read->Calculate

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cetoniacytone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B is a secondary metabolite identified as the deacetylated form of Cetoniacytone A.[1] Both compounds are produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419, which was originally isolated from the intestines of the rose chafer beetle, Cetonia aurata.[1][2] Cetoniacytone A has demonstrated significant cytotoxicity against selected tumor cell lines, suggesting that related compounds like this compound may also possess valuable bioactivity.[2][3] As the direct precursor to Cetoniacytone A, this compound is a key target for isolation to enable further pharmacological evaluation and potential drug development.[1]

This document provides a comprehensive set of protocols for the isolation and purification of this compound. The methodology is based on established principles for the purification of natural products from microbial fermentations, particularly from insect-derived endosymbionts. The workflow progresses from the cultivation of the source bacterium to the final purification of the target compound using multi-step chromatographic techniques.

Principle of the Method

The isolation and purification of this compound follow a multi-stage process. The foundational step is the fermentation of Actinomyces sp. Lu 9419 in a suitable culture medium to promote the production of secondary metabolites. Following fermentation, the culture broth is subjected to solvent extraction to create a crude extract containing a mixture of compounds. This crude extract is then systematically purified through a series of chromatographic steps, beginning with lower resolution techniques like vacuum liquid chromatography (VLC) or silica gel column chromatography to separate components based on polarity.[4][5] Enriched fractions containing the target compound are then subjected to high-resolution purification using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6][7]

Experimental Protocols

Protocol 1: Isolation and Cultivation of Actinomyces sp. Lu 9419

This protocol describes the initial isolation of the endosymbiotic bacterium from its host insect, the rose chafer (Cetonia aurata).

Materials:

  • Adult rose chafer (Cetonia aurata) specimens

  • 70% Ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Sterile dissection tools

  • Starch-casein agar (or other suitable selective media for Actinomycetes)[8]

  • Incubator

Methodology:

  • Surface Sterilization: Anesthetize the adult insect and surface-sterilize it by immersing in 70% ethanol for 60 seconds, followed by three rinses with sterile PBS.

  • Dissection: In a laminar flow hood, aseptically dissect the insect to expose the intestinal tract.

  • Homogenization: Excise the intestines and homogenize the tissue in sterile PBS.

  • Serial Dilution: Perform a serial dilution of the homogenate (from 10⁻¹ to 10⁻⁵) in sterile PBS.[8]

  • Plating: Spread 0.1 mL of each dilution onto starch-casein agar plates.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days, monitoring for the characteristic chalky, filamentous colonies of Actinomycetes.

  • Sub-culturing: Isolate distinct colonies and sub-culture onto fresh plates to obtain a pure culture of Actinomyces sp. Lu 9419.

Protocol 2: Fermentation and Crude Extraction

This protocol details the large-scale cultivation of Actinomyces sp. Lu 9419 for metabolite production and the subsequent extraction process.

Materials:

  • Liquid culture medium (e.g., Tryptic Soy Broth or a custom fermentation medium)

  • Shaking incubator

  • Centrifuge and sterile centrifuge bottles

  • Ethyl acetate

  • Rotary evaporator

Methodology:

  • Inoculation: Inoculate a starter culture by transferring a pure colony of Actinomyces sp. Lu 9419 into 50 mL of liquid medium. Incubate at 28°C with shaking at 180 rpm for 48-72 hours.

  • Scale-Up Fermentation: Use the starter culture to inoculate a larger volume (e.g., 10 L) of fermentation broth. Incubate under the same conditions for 7-10 days.

  • Harvesting: Separate the bacterial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes). The supernatant contains the secreted secondary metabolites.

  • Solvent Extraction: Transfer the supernatant into a large separation funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic (ethyl acetate) phase. Repeat the extraction three times.[9]

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Drying: Dry the resulting crude extract completely under a high vacuum to remove any residual solvent.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines a multi-step chromatographic procedure to purify this compound from the crude extract.

Materials:

  • Silica gel (for column chromatography)

  • Solvents of varying polarity (e.g., n-hexane, ethyl acetate, methanol, dichloromethane)

  • Glass column for chromatography

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing tank

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)[6]

Methodology:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • a. Slurry-pack a glass column with silica gel in n-hexane.

    • b. Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • c. Once the solvent has evaporated, load the dried silica-adsorbed sample onto the top of the prepared column.

    • d. Elute the column with a stepwise gradient of increasing solvent polarity (e.g., starting with 100% n-hexane, progressing to n-hexane/ethyl acetate mixtures, then ethyl acetate/methanol mixtures).[4][10]

    • e. Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

  • Fraction Analysis:

    • a. Analyze the collected fractions using TLC to identify those containing the target compound. Visualize spots under UV light or with an appropriate staining agent.

    • b. Pool the fractions that contain a prominent spot corresponding to the expected polarity of this compound.

  • Medium-Pressure Liquid Chromatography (MPLC) (Optional Intermediate Step):

    • a. For further refinement of the pooled fractions, an MPLC system with a pre-packed silica or C18 cartridge can be used.[6]

    • b. Elute with an optimized isocratic or gradient solvent system to achieve better separation and yield semi-purified fractions.

  • Preparative HPLC (Final Purification):

    • a. Dissolve the semi-purified, enriched fraction in the HPLC mobile phase.

    • b. Purify the sample using a preparative HPLC system equipped with a C18 column.[7]

    • c. Use an isocratic or gradient elution with a suitable mobile phase (e.g., methanol-water or acetonitrile-water mixture) to resolve the final compound.[7]

    • d. Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • e. Concentrate the collected fraction to yield the pure compound. Confirm purity and structure using analytical techniques like LC-MS and NMR.

Data Presentation

Effective tracking of yield and purity is critical in a multi-step purification process. The following table provides a template with example data for summarizing the results at each stage.

Purification StepStarting Mass (mg)Recovered Mass (mg)Step Yield (%)Purity (%)
Crude ExtractionN/A15,000N/A~1
Silica Gel Column15,0002,10014.0~15
MPLC2,10035016.7~65
Preparative HPLC3507020.0>98

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical progression of the purification cascade.

G cluster_0 Source Isolation cluster_1 Production & Extraction cluster_2 Purification insect Collect Host Insect (Cetonia aurata) dissect Aseptic Dissection of Intestines insect->dissect isolate Isolate & Culture Actinomyces sp. Lu 9419 dissect->isolate ferment Large-Scale Fermentation isolate->ferment extract Solvent Extraction of Supernatant ferment->extract crude Crude Extract extract->crude column Silica Gel Chromatography crude->column hplc Preparative HPLC column->hplc pure Pure this compound hplc->pure

Caption: Overall experimental workflow from host insect to pure compound.

G crude Crude Extract (Complex Mixture) frac1 Initial Fractionation (e.g., Silica Column) crude->frac1 Low Resolution Separation frac2 Semi-Purified Fractions (Enriched in Target) frac1->frac2 Pool Active Fractions pure Purified this compound (>98% Purity) frac2->pure High Resolution Separation (HPLC)

Caption: Logical cascade of the multi-step purification process.

References

Protocol for total synthesis of the Cetoniacytone B molecule

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, a chemical total synthesis protocol for the Cetoniacytone B molecule has not been reported in peer-reviewed scientific literature. The information available exclusively pertains to the biosynthesis of the closely related molecule, Cetoniacytone A, and its deacetylated analog, this compound, by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419.[1][2][3][4] This document provides a detailed overview of this natural biosynthetic pathway.

Application Notes

Background:

Cetoniacytone A and B are aminocyclitol antibiotics produced by an Actinomyces species isolated from the intestines of the rose chafer beetle (Cetonia aurata).[3][5] These compounds exhibit significant cytotoxic activity against selected tumor cell lines.[3] Structurally, this compound is the deacetylated precursor to Cetoniacytone A.[1] The core C7N aminocyclitol skeleton is synthesized via the pentose phosphate pathway, starting from a heptulose phosphate intermediate.[3] A dedicated gene cluster, termed the 'cet' cluster, encodes the suite of enzymes responsible for this intricate biosynthesis.[1][2]

Biosynthetic Strategy:

The biosynthesis of the cetoniacytone core begins with the cyclization of a sugar phosphate precursor, sedoheptulose 7-phosphate, into a C7-cyclitol intermediate. This is followed by a series of enzymatic modifications including epimerization, oxidation, transamination, and dehydration to construct the core structure. The pathway culminates in an acetylation step to yield Cetoniacytone A. This compound is formed when this final acetylation step is omitted.[1]

Key Biosynthetic Enzymes and Pathway Intermediates

The following table summarizes the key enzymes encoded by the cet biosynthetic gene cluster and their proposed functions in the formation of Cetoniacytone A and B.

GeneProteinProposed Function
cetA2-epi-5-epi-valiolone synthaseCatalyzes the cyclization of sedoheptulose 7-phosphate to form the initial cyclitol intermediate, 2-epi-5-epi-valiolone.[1][2][4]
cetB2-epi-5-epi-valiolone epimeraseAn epimerase that converts 2-epi-5-epi-valiolone into its stereoisomer, 5-epi-valiolone.[1][2][4]
cetLPyranose oxidase homologProposed to oxidize the C-2 hydroxyl group of 5-epi-valiolone to a keto group, preparing it for amination.[1]
cetM / cetHAminotransferasesCatalyze the introduction of an amino group at the C-2 position, a key step in forming the aminocyclitol core.[1]
cetF1, cetF2, cetGOxidoreductasesBelieved to be involved in subsequent oxidation and dehydration steps to form the final core structure.[1][2]
cetDAcyltransferaseCatalyzes the final acetylation of the amino group to produce Cetoniacytone A.[1][2]

Proposed Biosynthetic Protocol (Enzymatic Steps)

The following steps outline the proposed biosynthetic pathway leading to this compound.

  • Cyclization: The pathway is initiated by the enzyme CetA, a 2-epi-5-epi-valiolone synthase, which catalyzes the cyclization of the primary metabolite sedoheptulose 7-phosphate to form the key intermediate, 2-epi-5-epi-valiolone.[2][4]

  • Epimerization: The glyoxalase-like protein CetB functions as a dedicated 2-epi-5-epi-valiolone epimerase, converting 2-epi-5-epi-valiolone to 5-epi-valiolone.[1][4]

  • Oxidation and Amination: A series of subsequent modifications are proposed to occur. This includes the oxidation of the C-2 hydroxyl group of 5-epi-valiolone by an oxidase (likely CetL), followed by a transamination reaction catalyzed by one of the aminotransferases (CetH or CetM) to introduce the C-2 amino group.[1]

  • Core Structure Finalization: Further modifications, including dehydration and epoxidation, are carried out by a series of oxidoreductases (CetF1, CetF2, CetG) to yield the final, unacetylated core molecule, this compound.[1]

  • Terminal Acetylation (for Cetoniacytone A): In the biosynthesis of Cetoniacytone A, the pathway concludes with the acetylation of the C-2 amino group, a reaction catalyzed by the acyltransferase CetD.[1] The absence of this step results in the accumulation of this compound.

Visualized Biosynthetic Workflow

The following diagram illustrates the proposed biosynthetic pathway for Cetoniacytone A and the branch point leading to this compound.

Cetoniacytone_Biosynthesis S7P Sedoheptulose 7-Phosphate E5E_Valiolone 2-epi-5-epi-valiolone S7P->E5E_Valiolone CetA SE_Valiolone 5-epi-valiolone E5E_Valiolone->SE_Valiolone CetB Intermediate Oxidized/Aminated Intermediate SE_Valiolone->Intermediate CetL, CetM/H CetB_molecule This compound (Deacetylated) Intermediate->CetB_molecule CetF1/F2/G invis1 CetB_molecule->invis1 CetA_molecule Cetoniacytone A invis1->CetA_molecule CetD (Acetylation) invis2

Caption: Proposed biosynthetic pathway of Cetoniacytone A and B.

References

Application Notes and Protocols for the Production of Cetoniacytone B from Actinomyces sp. Lu 9419

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B is a secondary metabolite produced by the endosymbiotic bacterium Actinomyces sp. Lu 9419, which was originally isolated from the intestines of the rose chafer beetle (Cetonia aurata)[1][2][3]. This compound is the deacetylated form of Cetoniacytone A and belongs to the aminocyclitol class of natural products[1]. The unique chemical structure of cetoniacytones has drawn interest for their potential biological activities. Understanding the biosynthesis and cultivation requirements of the producing organism is crucial for further research and development. The biosynthesis of cetoniacytones proceeds through the pentose phosphate pathway, with 2-epi-5-epi-valiolone serving as a key precursor synthesized from sedoheptulose 7-phosphate[1][3]. This document provides detailed protocols for the cultivation of Actinomyces sp. Lu 9419, and the extraction, purification, and analysis of this compound.

Data Presentation

The following tables should be populated with experimental data to monitor and optimize the production of this compound.

Table 1: Cultivation Parameters for Actinomyces sp. Lu 9419

ParameterRecommended ValueExperimental Value
Culture MediumYMG Broth
Temperature30°C
pH7.3
Incubation Time7-14 days
Agitation150-200 rpm

Table 2: Production Yield of this compound

Fermentation Batch IDCulture Volume (L)Dry Cell Weight (g/L)This compound Titer (mg/L)This compound Yield (mg/g DCW)

Table 3: Purification Summary of this compound

Purification StepTotal Protein (mg)Total this compound (mg)Specific Activity (mg this compound/mg protein)Purification FoldYield (%)
Culture Supernatant1100
Solvent Extraction
Column Chromatography

Experimental Protocols

Cultivation of Actinomyces sp. Lu 9419 for this compound Production

This protocol describes the cultivation of Actinomyces sp. Lu 9419 in Yeast Extract-Malt Extract-Glucose (YMG) medium to produce this compound. To favor the production of the deacetylated form, this compound, sodium acetate should be omitted from the culture medium, as its addition has been shown to increase the yield of the acetylated form, Cetoniacytone A[1].

Materials:

  • Actinomyces sp. Lu 9419 culture

  • Yeast Extract

  • Malt Extract

  • Glucose

  • Agar (for solid medium)

  • Distilled water

  • Erlenmeyer flasks

  • Incubator shaker

  • Autoclave

  • pH meter

Procedure:

  • Preparation of YMG Medium (per Liter):

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

    • Glucose: 4 g

    • For solid medium, add 15-20 g of agar.

    • Dissolve all components in 1 L of distilled water.

    • Adjust the pH to 7.3 using 1M NaOH or 1M HCl.

    • Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculum Preparation:

    • Aseptically inoculate a single colony of Actinomyces sp. Lu 9419 from a YMG agar plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile YMG broth.

    • Incubate at 30°C with shaking at 150-200 rpm for 3-5 days, or until good growth is observed. Actinomyces are generally slow-growing organisms.

  • Production Culture:

    • Inoculate a larger volume of YMG broth (e.g., 1 L in a 2.8 L flask) with the seed culture (typically 5-10% v/v).

    • Incubate at 30°C with shaking at 150-200 rpm for 7-14 days. Production of secondary metabolites often occurs in the stationary phase of growth.

Extraction and Purification of this compound

This protocol provides a general procedure for the extraction and purification of this compound from the culture broth. Optimization may be required based on experimental results.

Materials:

  • Culture broth from Actinomyces sp. Lu 9419 fermentation

  • Centrifuge

  • Ethyl acetate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., a gradient of dichloromethane and methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Analytical balance

Procedure:

  • Separation of Biomass:

    • Centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

    • Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction process two more times to maximize the recovery of this compound.

    • Pool the organic extracts.

  • Concentration:

    • Concentrate the pooled organic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract will be a brownish, viscous residue.

  • Chromatographic Purification:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or dichloromethane).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing the purified this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified compound.

Analytical Quantification of this compound by HPLC-MS

This protocol outlines a general High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound. As this compound is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.

Materials:

  • Purified this compound standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate or formic acid (LC-MS grade)

  • Ultrapure water

  • HPLC system coupled with a mass spectrometer

  • HILIC column (e.g., a silica-based column with amide or cyano functional groups)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • HPLC Conditions (suggested starting point):

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Column Temperature: 30-40°C

    • Flow Rate: 0.2-0.4 mL/min

    • Injection Volume: 1-5 µL

    • Gradient: A linear gradient from high organic (e.g., 95% B) to a lower organic concentration over 10-15 minutes to elute the polar analyte.

    • Detection: Mass spectrometer in positive ion mode, monitoring for the m/z of protonated this compound.

  • Quantification:

    • Prepare a standard curve using serial dilutions of a known concentration of purified this compound.

    • Analyze the samples and quantify the amount of this compound by comparing the peak area to the standard curve.

Visualizations

Biosynthetic Pathway of Cetoniacytone A

Cetoniacytone_Biosynthesis S7P Sedoheptulose 7-phosphate E5P_intermediate 2-epi-5-epi-valiolone S7P->E5P_intermediate cetA gene product (2-epi-5-epi-valiolone synthase) Modified_intermediate Series of oxidations, transaminations, and other modifications E5P_intermediate->Modified_intermediate cet gene cluster products Cetoniacytone_A Cetoniacytone A Modified_intermediate->Cetoniacytone_A Acetylation Cetoniacytone_B This compound Cetoniacytone_A->Cetoniacytone_B Deacetylation

Caption: Proposed biosynthetic pathway of Cetoniacytone A and its relation to this compound.

Experimental Workflow for this compound Production

Experimental_Workflow Start Start: Obtain Actinomyces sp. Lu 9419 Inoculum_Prep Inoculum Preparation (YMG Broth, 3-5 days) Start->Inoculum_Prep Production_Culture Production Culture (YMG Broth, 7-14 days) Inoculum_Prep->Production_Culture Harvest Harvest and Separate Biomass (Centrifugation) Production_Culture->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis and Quantification (HPLC-MS) Purification->Analysis End End: Purified This compound Analysis->End

Caption: Overall experimental workflow for the production and analysis of this compound.

References

Application Note: Enhancing Cetoniacytone B Production in Actinomyces sp. Lu 9419 through Optimized Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and strategies for optimizing the fermentation of Actinomyces sp. Lu 9419 to increase the yield of Cetoniacytone B, a cytotoxic aminocarba sugar with potential applications in oncology.[1][2]

Introduction

This compound is a unique C7N-aminocyclitol, a natural product isolated from the endosymbiotic bacterium Actinomyces sp. strain Lu 9419, which resides in the intestines of the rose chafer beetle (Cetonia aurata).[1][2][3][4][5] Structurally, it is the deacetylated precursor of Cetoniacytone A.[3] Both compounds have demonstrated significant growth inhibition against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma, making them promising candidates for drug development.[1]

The production of these valuable secondary metabolites is often limited under standard laboratory conditions. This application note outlines the baseline fermentation protocol and presents systematic strategies, including media optimization and precursor feeding, to enhance the biosynthetic output and maximize the yield of this compound.

Baseline Fermentation Protocol for Actinomyces sp. Lu 9419

This protocol is based on the standard cultivation conditions reported for Actinomyces sp. Lu 9419.[3]

Materials and Equipment
  • Actinomyces sp. Lu 9419 culture

  • YMG Agar (for strain maintenance)

  • YMG Liquid Medium (for fermentation)

  • Sterile baffled flasks (e.g., 250 mL or 500 mL)

  • Incubator shaker (30°C)

  • Autoclave

  • Spectrophotometer

  • HPLC system for quantification

Media Composition
ComponentConcentration (g/L)Role
Malt Extract10.0Carbon & Nitrogen Source
Yeast Extract4.0Nitrogen & Growth Factor Source
Glucose4.0Primary Carbon Source
Agar (for solid media)15.0Solidifying Agent
Adjust pH to 7.3 before autoclaving.
Experimental Protocol
  • Strain Maintenance: Maintain Actinomyces sp. Lu 9419 on YMG agar plates. Incubate at 30°C until sufficient growth is observed and store at 4°C for short-term use.

  • Inoculum Preparation (Seed Culture):

    • Inoculate a single colony from a fresh YMG plate into a 50 mL flask containing 10 mL of YMG liquid medium.

    • Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours until the culture is turbid.

  • Production Fermentation:

    • Inoculate a 250 mL baffled flask containing 50 mL of YMG liquid medium with 5% (v/v) of the seed culture.

    • Incubate at 30°C on a rotary shaker at 200 rpm for 7 days.

  • Extraction and Analysis:

    • Separate the biomass from the culture broth by centrifugation.

    • Extract this compound from the supernatant using an appropriate solvent (e.g., ethyl acetate).

    • Analyze and quantify the yield using a validated HPLC method.

Protocols for Yield Optimization

Improving the yield of a secondary metabolite requires a systematic approach to optimizing nutritional and physical parameters.

Strategy 1: Media Optimization via OFAT (One-Factor-at-a-Time)

The OFAT method involves varying a single parameter while keeping others constant to determine its effect on yield.

Protocol:

  • Prepare the baseline YMG medium as a control.

  • Set up experimental flasks by modifying one component at a time. For example, replace glucose with other carbon sources at an equivalent carbon concentration or alter the concentration of yeast and malt extracts.

  • Run the fermentation and analysis as described in the baseline protocol (Section 2.3).

  • Compare the yields from the experimental flasks to the control to identify superior components.

Table 1: Example Data for Carbon Source Optimization (Illustrative)

Carbon Source (4 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose (Control)3.515.2
Soluble Starch4.122.5
Glycerol3.218.8
Fructose3.614.5

Table 2: Example Data for Nitrogen Source Optimization (Illustrative)

Nitrogen SourceConcentration (g/L)Biomass (g/L)This compound Titer (mg/L)
Yeast Extract (Control)4.03.515.2
Peptone4.03.819.1
Tryptone4.03.717.4
Ammonium Sulfate2.02.911.3
Strategy 2: Precursor Feeding

The biosynthesis of this compound originates from the pentose phosphate pathway, with sedoheptulose 7-phosphate being a key precursor that is cyclized by the enzyme CetA.[2][3][5]

Protocol:

  • Set up the production fermentation using the best-performing medium identified in Strategy 1.

  • Prepare sterile stock solutions of potential precursors (e.g., glycerol, which can feed into the pentose phosphate pathway).

  • Add the precursor to the culture at different time points (e.g., 24, 48, and 72 hours post-inoculation) and at various concentrations.

  • Harvest the culture at 7 days and quantify the this compound yield.

Note on Acetylation: Studies have shown that adding sodium acetate to the medium increases the yield of Cetoniacytone A, the acetylated form of this compound.[3] This suggests that acetylation is the final step in the pathway. To maximize the yield of this compound, it is advisable to avoid the addition of excess acetate, as this may drive the equilibrium towards the acetylated product.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for the fermentation and optimization process.

G cluster_prep Preparation cluster_ferm Fermentation & Optimization cluster_analysis Analysis Strain Strain Maintenance (Actinomyces sp. Lu 9419) Inoculum Inoculum Prep. Strain->Inoculum Media Media Preparation (YMG Medium) Media->Inoculum Ferm Production Fermentation (7 days, 30°C) Inoculum->Ferm 5% v/v Extract Extraction Ferm->Extract Optimize Optimization Strategy (e.g., OFAT, Precursor Feed) Optimize->Ferm Modify Conditions Quantify HPLC Quantification Extract->Quantify Result Yield Analysis Quantify->Result

Caption: Fermentation and optimization workflow.

Simplified Biosynthetic Pathway of Cetoniacytone

The core of Cetoniacytone is derived from the pentose phosphate pathway.[2][4] The diagram below shows the initial committed steps in the formation of the aminocyclitol core.

G S7P Sedoheptulose 7-Phosphate (from Pentose Phosphate Pathway) EV 2-epi-5-epi-valiolone S7P->EV CetA enzyme Intermediates Multiple Steps (Epimerization, Oxidation, Amination, etc.) EV->Intermediates CetB & other enzymes CetB This compound (Deacetylated Form) Intermediates->CetB CetA Cetoniacytone A (Acetylated Form) CetB->CetA Acetylation (CetD?)

Caption: Key steps in Cetoniacytone biosynthesis.

Logic for Statistical Optimization

For more advanced optimization, a statistical approach like Response Surface Methodology (RSM) is highly effective. It begins with screening for critical factors and is followed by a more detailed optimization.

G Define Define Factors (e.g., Temp, pH, Glucose, Yeast Ext.) Screen Screening Design (e.g., Plackett-Burman) Define->Screen Identify Identify Significant Factors (Pareto Analysis) Screen->Identify Optimize Optimization Design (e.g., Central Composite Design) Identify->Optimize Top 2-3 Factors Model Develop Predictive Model & Find Optimal Conditions Optimize->Model Validate Experimental Validation Model->Validate

Caption: Statistical optimization workflow logic.

Conclusion

The production of this compound by Actinomyces sp. Lu 9419 can be significantly enhanced by moving beyond baseline culture conditions. A systematic investigation of media components, such as carbon and nitrogen sources, provides a robust starting point for yield improvement. Further gains can be realized through precursor feeding strategies informed by the compound's biosynthetic pathway and advanced statistical optimization methods. The protocols and strategies outlined here offer a clear framework for researchers to maximize the production of this promising anti-cancer agent.

References

Application Notes and Protocols for the Analytical Detection and Quantification of Cetoniacytone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B is a deacetylated analog of Cetoniacytone A, a cytotoxic aminocarba sugar produced by an endosymbiotic Actinomyces species.[1][2][3] Both Cetoniacytone A and B have demonstrated significant growth inhibition against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma, making them compounds of interest in drug discovery and development.[4] this compound belongs to the C7N-aminocyclitol family of natural products.[2][4] Given its therapeutic potential, robust and reliable analytical methods for the detection and quantification of this compound in various matrices, such as fermentation broths, purified samples, and biological fluids, are crucial for research and development.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

Two primary analytical techniques are detailed here for the detection and quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for quantification in simpler matrices and for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and for achieving low limits of detection and quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in purified samples or partially purified extracts where the concentration is expected to be relatively high and the matrix complexity is low.

Experimental Protocol

1. Sample Preparation (from Fermentation Broth)

  • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the mycelia.
  • Extract the supernatant with an equal volume of ethyl acetate or a similar organic solvent.
  • Evaporate the organic extract to dryness under reduced pressure.
  • Reconstitute the dried extract in the mobile phase for HPLC analysis.
  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV-Vis detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with UV. A suitable wavelength (e.g., 210 nm) should be determined by acquiring a UV spectrum. Derivatization might be necessary for enhanced detection.
  • Injection Volume: 10 µL.
  • Run Time: 15 minutes.

3. Calibration

  • Prepare a stock solution of purified this compound standard in the mobile phase.
  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

4. Quantification

  • Inject the prepared samples.
  • Identify the this compound peak based on the retention time of the standard.
  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Fermentation Broth centrifuge Centrifugation start->centrifuge extract Solvent Extraction centrifuge->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter hplc HPLC Injection filter->hplc separation C18 Reverse-Phase Separation hplc->separation detection UV Detection separation->detection quant Quantification (Calibration Curve) detection->quant report Report Results quant->report

Caption: Workflow for this compound quantification using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices and for detecting trace amounts.

Experimental Protocol

1. Sample Preparation

  • Follow the same sample preparation steps as for HPLC-UV analysis. For plasma or tissue samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be required.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with an HPLC or UHPLC system.
  • Column: A suitable C18 or HILIC column for polar compounds (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step. The gradient should be optimized for best peak shape and separation.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM):
  • The precursor ion ([M+H]⁺) for this compound needs to be determined by direct infusion of a standard.
  • Product ions are identified by fragmenting the precursor ion in the collision cell.
  • At least two MRM transitions (one for quantification, one for confirmation) should be optimized.
  • Ion Source Parameters:
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 400°C
  • Gas Flows (Nitrogen): Optimize for the specific instrument.
  • Collision Energy: Optimize for each MRM transition to achieve the highest intensity of the product ions.

4. Internal Standard

  • For accurate quantification, a suitable internal standard (IS) should be used. An ideal IS would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.

5. Quantification

  • Prepare calibration standards containing a fixed concentration of the IS.
  • Analyze the samples and calibration standards by LC-MS/MS.
  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
  • Calculate the concentration of this compound in the samples from the calibration curve.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Complex Matrix (e.g., Plasma, Broth) extraction Extraction / Protein Precipitation start->extraction is_spike Spike Internal Standard (IS) extraction->is_spike cleanup Cleanup (SPE) is_spike->cleanup lc_separation LC Separation (Gradient Elution) cleanup->lc_separation ionization ESI+ Ionization lc_separation->ionization ms_detection Tandem MS (MRM) ionization->ms_detection quant Quantification (Analyte/IS Ratio) ms_detection->quant report Report Results quant->report

Caption: Workflow for this compound quantification using LC-MS/MS.

Quantitative Data Summary

The following table presents exemplary performance characteristics for the described analytical methods. Actual values must be determined during method validation.

ParameterHPLC-UV (Hypothetical)LC-MS/MS (Hypothetical)
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95 - 105%90 - 110%

Signaling Pathways

While the precise mechanism of action for this compound is not yet fully elucidated, its cytotoxic activity against cancer cells suggests interference with fundamental cellular processes. The diagram below illustrates a hypothetical signaling pathway for a cytotoxic compound like this compound, leading to apoptosis.

Hypothetical Cytotoxic Signaling Pathway of this compound

Signaling_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptotic Cascade cet_b This compound target Intracellular Target (e.g., Enzyme, Receptor) cet_b->target stress Cellular Stress (e.g., ROS, DNA Damage) target->stress caspase_activation Caspase Activation (Caspase-3) stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Cetoniacytone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B is a natural product isolated from the endosymbiotic Actinomyces sp. found in the rose chafer (Cetonia aureata)[1][2]. Preliminary studies have indicated that Cetoniacytone A, a related compound, exhibits significant cytotoxic activity against various tumor cell lines[1]. These findings suggest that this compound may also possess anticancer properties, making it a compound of interest for drug discovery and development.

These application notes provide a comprehensive set of protocols for a tiered in vitro approach to characterize the cytotoxic potential of this compound. The described workflow is designed to first establish a dose-dependent effect on cell viability, followed by investigations into the potential mechanisms of cell death, including the induction of apoptosis and the role of oxidative stress and NF-κB signaling pathways.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the in vitro cytotoxicity assessment of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Interpretation start Prepare this compound Stock Solution cell_culture Culture Selected Cell Lines (e.g., HepG2, MCF-7, A549, HEK293) start->cell_culture dose_response Dose-Response Treatment cell_culture->dose_response mtt_assay MTT Assay for Cell Viability dose_response->mtt_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay LDH Assay for Cytotoxicity ic50->ldh_assay caspase_assay Caspase-3/7 Assay for Apoptosis ic50->caspase_assay ros_assay ROS Detection for Oxidative Stress ic50->ros_assay nfkb_assay NF-κB Pathway Analysis ic50->nfkb_assay data_analysis Comprehensive Data Analysis ldh_assay->data_analysis caspase_assay->data_analysis ros_assay->data_analysis nfkb_assay->data_analysis conclusion Conclusion on Cytotoxic Profile data_analysis->conclusion

Caption: Experimental workflow for this compound cytotoxicity testing.

Materials and Methods

Cell Lines and Culture Conditions
  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma)

    • MCF-7 (Human Breast Adenocarcinoma)

    • A549 (Human Lung Carcinoma)

    • HEK293 (Human Embryonic Kidney) - as a non-cancerous control.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100, 200 µM). Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity and cytotoxicity.[6][7][8]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[9]

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7][9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well at a volume equal to the culture medium (e.g., 100 µL of reagent to 100 µL of medium).[13]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Potential Signaling Pathways for Investigation

Oxidative Stress Pathway

Cytotoxic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[14][15]

G cet_b This compound mito Mitochondrial Dysfunction cet_b->mito ros Increased ROS Production (e.g., O2-, H2O2) dna_damage DNA Damage ros->dna_damage lipid_perox Lipid Peroxidation ros->lipid_perox mito->ros apoptosis Apoptosis dna_damage->apoptosis lipid_perox->apoptosis

Caption: Potential oxidative stress-induced apoptosis pathway.

NF-κB Signaling Pathway

The NF-κB pathway is crucial for cell survival and inflammation, and its inhibition can sensitize cancer cells to cytotoxic agents.[16][17][18]

G cet_b This compound ikk IKK Complex cet_b->ikk Inhibition ? ikb IκBα Phosphorylation & Degradation ikk->ikb Inhibition ikk->ikb nfkb NF-κB (p65/p50) Translocation to Nucleus ikb->nfkb Inhibition ikb->nfkb gene_transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-xL, cIAPs) nfkb->gene_transcription Inhibition nfkb->gene_transcription cell_survival Cell Survival gene_transcription->cell_survival Inhibition gene_transcription->cell_survival stimulus Pro-survival Stimuli stimulus->ikk

Caption: Hypothetical inhibition of the NF-κB survival pathway.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µM) after 48h
HepG2[Insert Value]
MCF-7[Insert Value]
A549[Insert Value]
HEK293[Insert Value]

Table 2: Cytotoxicity and Apoptosis Induction by this compound at IC50 Concentration

Cell Line% Cytotoxicity (LDH Assay)Fold Change in Caspase-3/7 Activity
HepG2[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HEK293[Insert Value][Insert Value]

Conclusion

The protocols and workflow detailed in these application notes provide a robust framework for the initial characterization of the cytotoxic properties of this compound. By systematically evaluating its impact on cell viability, membrane integrity, and key cell death pathways, researchers can gain valuable insights into its potential as a novel anticancer agent. Further investigations into specific molecular targets and in vivo efficacy studies would be the logical next steps based on the outcomes of these in vitro assays.

References

No Data Available for Cetoniacytone B's Effect on Breast Adenocarcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no studies were identified that specifically investigate the sensitivity of breast adenocarcinoma cell lines to Cetoniacytone B. Consequently, the detailed Application Notes and Protocols requested by researchers, scientists, and drug development professionals cannot be generated at this time.

Initial investigations for "this compound" did not yield any information regarding its biological activity or its effects on any cancer cell lines. Further searches were broadened to include related compounds, which led to the identification of Cetoniacytone A .

Cetoniacytone A is described as a cytotoxic aminocarba sugar produced by the endosymbiotic Actinomyces sp. strain Lu 9419.[1] While one study notes that Cetoniacytone A exhibits "significant cytotoxicity against selected tumor cell lines," it does not specify which types of tumor cells were tested.[1] Crucially, there is no mention of its effects on breast cancer cell lines in the available literature.

The absence of foundational data—including but not limited to, half-maximal inhibitory concentration (IC50) values, mechanisms of action, and affected signaling pathways—for either this compound or Cetoniacytone A in the context of breast adenocarcinoma makes it impossible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways.

Further research is required to determine if this compound, or its analogue Cetoniacytone A, has any efficacy against breast adenocarcinoma. Such studies would need to:

  • Screen these compounds against a panel of breast cancer cell lines to identify any sensitive lines.

  • Determine the cytotoxic and/or cytostatic effects and quantify them (e.g., IC50 values).

  • Elucidate the mechanism of action, including any impact on cellular signaling pathways, apoptosis, or cell cycle regulation.

  • Publish the detailed methodologies for these experiments.

Until such primary research is conducted and published, the development of detailed application notes and protocols for the use of this compound in breast cancer research is not feasible.

References

Application of Cetoniacytone B as a Chemical Probe in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetoniacytone B is a naturally occurring aminocyclitol, a class of compounds known for their diverse biological activities. Isolated from an endophytic Actinomyces species found in the rose chafer beetle (Cetonia aurata), this compound and its acetylated counterpart, Cetoniacytone A, have demonstrated significant growth-inhibitory effects against hepatocellular carcinoma and breast adenocarcinoma cell lines.[1] As the deacetylated form of Cetoniacytone A, this compound presents a valuable chemical scaffold for investigating cellular mechanisms in cancer biology.[2] This document provides an overview of its potential applications as a chemical probe in cancer research, including detailed protocols for assessing its biological effects.

While specific quantitative data for this compound is limited in publicly available literature, the data for the closely related Cetoniacytone A serves as a valuable reference point for predicting its potency.

Data Presentation

Table 1: Cytotoxicity Data for Cetoniacytone A (as a reference for this compound)

CompoundCell LineCancer TypeGI50 (µM)
Cetoniacytone AHEP G2Hepatocellular Carcinoma3.2[1]
Cetoniacytone AMCF 7Breast Adenocarcinoma4.4[1]

Note: GI50 is the concentration required to inhibit cell growth by 50%. Due to the structural similarity, this compound is expected to exhibit comparable cytotoxic activity.

Postulated Mechanism of Action and Signaling Pathways

As a chemical probe, this compound can be utilized to explore signaling pathways crucial for cancer cell proliferation and survival. Aminocyclitol derivatives have been reported to interfere with various cellular processes. The cytotoxic effects of Cetoniacytones suggest a potential modulation of key pathways involved in cell cycle progression and apoptosis.

A proposed general mechanism involves the inhibition of critical enzymes or disruption of protein-protein interactions within signaling cascades that are frequently dysregulated in cancer. Given its efficacy against hepatocellular and breast carcinoma, this compound may target pathways such as the PI3K/Akt, MAPK/ERK, or pathways regulating apoptosis, like the Bcl-2 family of proteins.

Potential Signaling Pathway Modulation by this compound

G cluster_0 PI3K/Akt/mTOR Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival This compound This compound This compound->Akt Inhibition

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

Induction of Apoptosis by this compound

G cluster_0 Apoptosis Induction Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibition Bax Bax Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized mechanism of apoptosis induction by this compound.

Experimental Protocols

The following protocols are standard methods to assess the anticancer properties of a chemical probe like this compound.

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity by measuring the total protein content of adherent cells.

Materials:

  • Cancer cell lines (e.g., HEP G2, MCF-7)

  • Complete culture medium (specific to the cell line)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[3]

  • Wash the plates five times with slow-running tap water and allow to air dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[3][4]

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Experimental Workflow for SRB Assay

G A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (48-72h) B->C D Fix with TCA C->D E Stain with SRB D->E F Wash with Acetic Acid E->F G Solubilize with Tris Base F->G H Read Absorbance (510nm) G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat cells with this compound at its GI50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.[6][7]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[6]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.[9]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]

  • Incubate the cells at room temperature for 15 minutes in the dark.[10][11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the stained cells by flow cytometry within 1 hour.[9] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion

This compound holds promise as a chemical probe for elucidating the mechanisms of action of aminocyclitols in cancer cells. While direct experimental data for this compound is currently sparse, the information available for its acetylated analog, Cetoniacytone A, provides a strong rationale for its investigation as a cytotoxic agent. The protocols detailed herein offer a robust framework for characterizing the effects of this compound on cell viability, cell cycle progression, and apoptosis, thereby facilitating a deeper understanding of its potential as a lead compound in cancer drug discovery. Further research is warranted to identify its specific molecular targets and to fully delineate the signaling pathways it modulates.

References

Application Note & Protocols: Chemical Derivatization of Cetoniacytone B for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetoniacytone B is a fascinating natural product belonging to the aminocyclitol class of compounds. It is the deacetylated analog of Cetoniacytone A, both of which are produced by an endosymbiotic Actinomyces species isolated from the rose chaffer beetle (Cetonia aurata)[1][2][3][4]. Structurally, it possesses a unique C₇N-aminocyclitol core[1][2]. Preliminary studies have revealed that Cetoniacytone A exhibits significant cytotoxicity against selected tumor cell lines[3][4]. This observed biological activity makes this compound a compelling starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. The goal of SAR studies is to systematically modify a lead compound's structure to understand which functional groups are crucial for its biological activity and to potentially develop analogs with improved potency and reduced toxicity[5][6][7].

This application note provides a detailed framework for the chemical derivatization of this compound to explore its SAR for anticancer and anti-inflammatory activities. The protocols outlined below describe the synthesis of a focused library of this compound derivatives and the subsequent biological evaluation.

Proposed Derivatization Strategy

The structure of this compound offers several key functional groups for chemical modification: the secondary amine, the ketone, and multiple secondary hydroxyl groups. A systematic derivatization approach will target these sites to probe their influence on biological activity.

Experimental Workflow

The overall experimental workflow for the SAR study of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start This compound (Starting Material) derivatization Chemical Derivatization (N-acylation, Reductive Amination, etc.) start->derivatization purification Purification of Derivatives (HPLC, Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) characterization->anti_inflammatory data_analysis Data Analysis & SAR cytotoxicity->data_analysis anti_inflammatory->data_analysis conclusion conclusion data_analysis->conclusion SAR Conclusion

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Chemical Derivatization of this compound

a) N-Acylation of the Secondary Amine

This protocol describes the synthesis of a series of N-acyl derivatives of this compound.

  • Materials: this compound, Dichloromethane (DCM), Triethylamine (TEA), various acyl chlorides (e.g., acetyl chloride, benzoyl chloride, etc.), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add TEA (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).

    • Characterize the purified N-acyl derivative by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

b) Reductive Amination of the Ketone

This protocol aims to modify the ketone functionality to explore its role in bioactivity.

  • Materials: this compound derivative (with a protected amine if necessary), desired primary or secondary amine (e.g., benzylamine, morpholine), sodium triacetoxyborohydride or sodium cyanoborohydride, 1,2-dichloroethane (DCE) or methanol, acetic acid (catalytic amount).

  • Procedure:

    • To a solution of the this compound derivative (1 equivalent) in DCE or methanol, add the desired amine (1.5 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

    • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise over 10-15 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction with water or saturated sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography.

    • Confirm the structure of the aminated derivative by spectroscopic methods (NMR, MS).

Biological Evaluation Protocols

a) In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of the this compound derivatives on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HeLa, A-549, MCF-7)[8], Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound derivatives and the parent compound in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

b) In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay evaluates the potential of the derivatives to inhibit the inflammatory response in macrophage cells.

  • Materials: RAW 264.7 murine macrophage cell line[8][9], Lipopolysaccharide (LPS), Griess reagent, DMEM, FBS, penicillin-streptomycin.

  • Procedure:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the amount of nitrite produced using a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production for each compound and calculate the IC₅₀ values.

Hypothetical Signaling Pathway

The cytotoxic effects of this compound derivatives could potentially be mediated through the induction of apoptosis. A simplified, hypothetical signaling pathway is illustrated below.

signaling_pathway cluster_cell Cancer Cell CB_derivative This compound Derivative receptor Cell Surface Receptor (Hypothetical Target) CB_derivative->receptor Binds pro_apoptotic Pro-apoptotic Proteins (Bax, Bak) receptor->pro_apoptotic Activates anti_apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL) receptor->anti_apoptotic Inhibits caspase_cascade Caspase Cascade (Caspase-8, Caspase-9) apoptosis Apoptosis caspase_cascade->apoptosis Executes mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c cytochrome_c->caspase_cascade Activates

Caption: Hypothetical apoptotic signaling pathway induced by a this compound derivative.

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and concise table to facilitate the analysis of structure-activity relationships.

Compound Modification Cytotoxicity IC₅₀ (µM) - HeLa Cytotoxicity IC₅₀ (µM) - A-549 NO Inhibition IC₅₀ (µM)
This compoundParent Compound25.432.1> 100
CB-01 N-acetyl15.220.585.3
CB-02 N-benzoyl8.712.345.1
CB-03 N-propionyl18.924.892.7
CB-04 Reductive amination (benzylamine)45.655.2> 100
CB-05 Reductive amination (morpholine)60.172.8> 100
DoxorubicinPositive Control0.81.1N/A
DexamethasonePositive ControlN/AN/A12.5

Data are hypothetical and for illustrative purposes only.

This application note provides a comprehensive set of protocols for the chemical derivatization of this compound and the subsequent evaluation of its biological activities for the purpose of SAR studies. The systematic modification of its functional groups, coupled with robust biological screening, will enable researchers to elucidate the key structural features required for its cytotoxic and anti-inflammatory effects, paving the way for the development of new and more effective therapeutic agents.

References

Heterologous Expression of the Cetoniacytone B Biosynthetic Gene Cluster: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B, a potent aminocyclitol, belongs to a family of natural products with significant cytotoxic activities, making it a molecule of interest for oncological research and drug development. It is the deacetylated precursor of Cetoniacytone A, both of which are produced by the endosymbiotic bacterium Actinomyces sp. Lu 9419, isolated from the intestines of the rose chafer beetle (Cetonia aureata)[1][2]. The biosynthesis of these complex molecules is orchestrated by a dedicated biosynthetic gene cluster (BGC).

The activation of BGCs through heterologous expression in well-characterized host organisms is a powerful strategy for elucidating biosynthetic pathways, improving product titers, and generating novel analogs. This document provides a detailed set of application notes and generalized protocols for the heterologous expression of the this compound biosynthetic gene cluster.

It is important to note that published research indicates that the heterologous expression of the entire Cetoniacytone A/B gene cluster in Streptomyces lividans has faced technical challenges and was reported as unsuccessful in initial attempts. Therefore, the protocols outlined below represent a comprehensive, generalized approach based on established and advanced methodologies for cloning and expressing large, high-GC content actinobacterial gene clusters. These methods are intended to provide a robust framework for researchers to tackle this challenging but potentially rewarding objective.

This compound Biosynthetic Gene Cluster

The BGC responsible for Cetoniacytone A production has been identified and sequenced, spanning approximately 20.5 kb and encoding 17 open reading frames (ORFs)[3]. Since this compound is the immediate precursor to Cetoniacytone A, they share the same BGC, with the final acetylation step (catalyzed by an acetyltransferase) being bypassed or absent in the formation of this compound. The functions of several key genes in the cluster have been proposed or experimentally verified.

Table 1: Putative Functions of Genes in the Cetoniacytone Biosynthetic Gene Cluster
GeneProposed FunctionRole in Biosynthesis
cetA2-epi-5-epi-valiolone synthaseCatalyzes the cyclization of sedoheptulose 7-phosphate to form the C7-cyclitol core.[4][5]
cetB2-epi-5-epi-valiolone epimeraseAn epimerase involved in modifying the cyclitol intermediate.[4][5]
cetDAcyltransferaseLikely responsible for the final acetylation of this compound to form Cetoniacytone A.
cetF1OxidoreductaseInvolved in redox modifications of the cyclitol ring.[4][5]
cetF2FAD-dependent dehydrogenaseInvolved in redox modifications of the cyclitol ring.[4][5]
cetGOxidoreductaseInvolved in redox modifications of the cyclitol ring.[4][5]
cetHAminotransferaseCatalyzes the introduction of an amino group.[4][5]
cetLPyranose oxidaseMay catalyze the oxidation of a hydroxyl group to a keto group on the cyclitol intermediate.[4][5]
cetMAminotransferasePotentially redundant aminotransferase activity.[4][5]

Proposed Biosynthetic Pathway of this compound

The biosynthesis is proposed to start from the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate. The pathway involves a series of cyclization, epimerization, oxidation, and transamination steps to assemble the core aminocyclitol structure.

This compound Biosynthesis S7P Sedoheptulose 7-Phosphate EPI_VAL 2-epi-5-epi-valiolone S7P->EPI_VAL cetA MOD_CYCLITOL Modified Cyclitol Intermediates EPI_VAL->MOD_CYCLITOL cetB, cetF1, cetF2, cetG, cetL AMINO_CYCLITOL Aminated Cyclitol Intermediate MOD_CYCLITOL->AMINO_CYCLITOL cetH, cetM CETO_B This compound AMINO_CYCLITOL->CETO_B Further modifications CETO_A Cetoniacytone A CETO_B->CETO_A cetD (Acetylation)

Caption: Proposed biosynthetic pathway for this compound and A.

Experimental Workflow for Heterologous Expression

The overall strategy involves identifying and cloning the BGC from the native producer, transferring it into a suitable heterologous host, and then optimizing fermentation and extraction conditions to detect the target compound.

Heterologous Expression Workflow cluster_native Native Producer (Actinomyces sp. Lu 9419) cluster_cloning BGC Cloning cluster_host Heterologous Host (e.g., S. lividans) cluster_production Production & Analysis GENOMIC_DNA Genomic DNA Extraction BAC_LIB BAC Library Construction or Direct Cloning (e.g., CAT-FISHING) GENOMIC_DNA->BAC_LIB BGC_IDENT Screening & Identification of BGC-containing Clone BAC_LIB->BGC_IDENT TRANSFORM Transformation (PEG-mediated) BGC_IDENT->TRANSFORM Conjugation or Protoplast Transformation PROTOPLAST Host Protoplast Preparation PROTOPLAST->TRANSFORM REGEN Regeneration & Selection of Exconjugants TRANSFORM->REGEN FERMENT Fermentation REGEN->FERMENT EXTRACT Metabolite Extraction FERMENT->EXTRACT ANALYZE LC-MS/MS Analysis EXTRACT->ANALYZE

References

Unlocking Nature's Pharmacy: Protocols for Gene Inactivation in Actinomyces to Illuminate Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial genus Actinomyces is a prolific source of natural products, including a majority of the clinically used antibiotics.[1] The study of their biosynthetic gene clusters (BGCs) is crucial for the discovery of novel therapeutics and for engineering strains with improved production capabilities. Gene inactivation is a cornerstone of these studies, allowing researchers to elucidate the function of specific genes within a BGC and to divert metabolic flux towards the production of desired compounds.[2]

This document provides detailed application notes and protocols for the most common and effective gene inactivation techniques used in Actinomyces and related actinobacteria. These methodologies are essential for researchers aiming to understand and manipulate the biosynthesis of valuable secondary metabolites.

Application Notes: Choosing the Right Tool for the Job

The selection of a gene inactivation strategy depends on several factors, including the specific Actinomyces strain, the desired type of mutation (e.g., deletion, insertion), and the available molecular biology tools. Here, we present an overview of three widely used methods: CRISPR-Cas9-mediated gene editing, homologous recombination-based gene replacement, and transposon mutagenesis.

CRISPR-Cas9 Systems: The advent of CRISPR-Cas9 technology has revolutionized genome editing in a wide range of organisms, including Actinomyces.[3][4][5][6] This system offers a precise, efficient, and relatively rapid method for creating targeted gene knockouts, insertions, or single-base edits.[7][8] The pCRISPomyces series of vectors are widely used for this purpose in Streptomyces, a closely related and well-studied genus of actinobacteria.[3][4]

Homologous Recombination: This classical approach relies on the cell's natural DNA repair machinery to exchange a target gene with a selectable marker or a deletion cassette.[9][10] While generally more time-consuming than CRISPR-Cas9, it is a robust and well-established method for generating clean gene deletions.[11] It often involves the use of temperature-sensitive replication plasmids to facilitate the selection of double-crossover events.[9]

Transposon Mutagenesis: This method utilizes mobile genetic elements (transposons) to randomly insert into the bacterial chromosome, thereby disrupting gene function.[12][13][14] It is a powerful tool for forward genetics screens to identify genes involved in a particular phenotype, such as the production of a specific metabolite.[13] While the insertions are random, the disrupted gene can be easily identified by sequencing the DNA flanking the transposon insertion site.

Comparative Efficiency of Gene Inactivation Methods

The efficiency of gene inactivation can vary significantly depending on the method, the Actinomyces species, and the specific gene being targeted. The following table summarizes typical efficiencies reported in the literature for different techniques.

Gene Inactivation MethodOrganism/StrainReported EfficiencyReference
CRISPR-Cas9Streptomyces coelicolorHigh (not quantified)[5]
CRISPR-Cas9Streptomyces collinusHigh (not quantified)[5]
CRISPR-Cas9Various Actinomycete strainsVaries, can be high[2]
Protoplast RegenerationFrankia sp.1.3% - 36.9%[15]
Protoplast RegenerationVarious Actinomycetes0.1% - 50%[16]
Conjugation TransferStreptomyces spp.Varies by strain and vector[17][18]

Experimental Protocols

Here, we provide detailed protocols for CRISPR-Cas9-mediated gene deletion and for the preparation of competent Actinomyces cells for DNA uptake through protoplast transformation and conjugation.

Protocol 1: CRISPR-Cas9 Mediated Gene Deletion using pCRISPomyces-2

This protocol describes the generation of a gene knockout in Actinomyces using the pCRISPomyces-2 vector system.[3][4][7]

Principle: The pCRISPomyces-2 plasmid carries the Streptococcus pyogenes Cas9 nuclease and a guide RNA (gRNA) expression cassette. The gRNA is designed to target a specific sequence within the gene of interest, directing the Cas9 nuclease to create a double-strand break. The cell's non-homologous end joining (NHEJ) repair pathway will then repair the break, often introducing small insertions or deletions (indels) that result in a frameshift mutation and gene inactivation. Alternatively, a homology-directed repair (HDR) template can be provided on the same plasmid to facilitate precise gene deletion or replacement.

Workflow for CRISPR-Cas9 Gene Deletion:

CRISPR_Workflow cluster_design Design Phase cluster_cloning Plasmid Construction cluster_transformation Transformation & Selection cluster_verification Verification sgRNA_design 1. Design sgRNA targeting the gene of interest primer_design 2. Design primers for homology arms (optional) sgRNA_design->primer_design plasmid_construction 3. Clone sgRNA into pCRISPomyces-2 primer_design->plasmid_construction hdr_construction 4. Clone homology arms into pCRISPomyces-2 (optional) plasmid_construction->hdr_construction e_coli_transform 5. Transform into E. coli hdr_construction->e_coli_transform conjugation 6. Conjugate into Actinomyces e_coli_transform->conjugation selection 7. Select exconjugants conjugation->selection pcr_screening 8. PCR screen for deletion/insertion selection->pcr_screening sequencing 9. Sequence verification pcr_screening->sequencing phenotype 10. Phenotypic analysis sequencing->phenotype

Caption: Workflow for CRISPR-Cas9 mediated gene deletion in Actinomyces.

Materials:

  • Actinomyces strain of interest

  • E. coli strain for conjugation (e.g., ET12567/pUZ8002)[19]

  • pCRISPomyces-2 vector

  • Oligonucleotides for sgRNA and homology arms

  • Restriction enzymes and T4 DNA ligase or Gibson Assembly Master Mix

  • Competent E. coli cells

  • Media: LB, ISP4, MS agar

  • Antibiotics: Apramycin, Nalidixic acid, Chloramphenicol, Kanamycin

Procedure:

  • Design and Synthesize sgRNA: Design a 20-bp sgRNA sequence targeting the gene of interest. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (5'-NGG-3'). Synthesize two complementary oligonucleotides encoding the sgRNA sequence.

  • Clone sgRNA into pCRISPomyces-2: Anneal the synthetic oligonucleotides and clone them into the BbsI site of pCRISPomyces-2.

  • (Optional) Clone Homology Arms for HDR: Amplify ~1-2 kb DNA fragments upstream and downstream of the target gene (homology arms). Clone these fragments into the pCRISPomyces-2 vector flanking the sgRNA cassette. This will serve as a template for precise deletion.

  • Transform into E. coli : Transform the resulting plasmid into a suitable E. coli cloning strain and then into the methylation-deficient E. coli ET12567/pUZ8002 donor strain for conjugation.[19]

  • Conjugation: Perform intergeneric conjugation between the E. coli donor strain and the recipient Actinomyces strain.[19]

    • Grow the E. coli donor to an OD600 of 0.4-0.6.

    • Prepare a spore suspension or mycelial fragments of the Actinomyces recipient.

    • Mix the donor and recipient cells, plate on MS agar, and incubate.

    • Overlay the plate with apramycin and nalidixic acid to select for exconjugants.

  • Screen for Mutants: Isolate genomic DNA from the exconjugants and perform PCR screening to identify colonies with the desired gene deletion or insertion.

  • Sequence Verification: Confirm the mutation by Sanger sequencing of the PCR product from the targeted locus.

Notes:

  • The efficiency of conjugation can be highly strain-dependent. Optimization of the donor-to-recipient ratio and incubation times may be necessary.

  • For strains that are difficult to conjugate, protoplast transformation is an alternative method for plasmid delivery.

Protocol 2: Protoplast Transformation of Actinomyces

This protocol is adapted from established methods for Streptomyces and can be optimized for other Actinomyces species.[16][20]

Principle: Protoplasts are bacterial cells that have had their cell walls removed by enzymatic digestion. In this fragile state, they can be induced to take up foreign DNA in the presence of polyethylene glycol (PEG). The protoplasts are then regenerated on a hypertonic medium, allowing the cell wall to reform and the transformed cells to grow.

Workflow for Protoplast Transformation:

Protoplast_Workflow mycelium_growth 1. Grow Mycelium in Glycine-containing Medium harvest_wash 2. Harvest and Wash Mycelium mycelium_growth->harvest_wash lysozyme_digestion 3. Lysozyme Digestion to form Protoplasts harvest_wash->lysozyme_digestion protoplast_collection 4. Filter and Collect Protoplasts lysozyme_digestion->protoplast_collection dna_addition 5. Add Plasmid DNA protoplast_collection->dna_addition peg_transformation 6. PEG-mediated Transformation dna_addition->peg_transformation regeneration 7. Plate on Regeneration Medium peg_transformation->regeneration selection 8. Select for Transformants regeneration->selection verification 9. Verify Transformants selection->verification

Caption: Workflow for protoplast transformation of Actinomyces.

Materials:

  • Actinomyces mycelium

  • YEME medium supplemented with glycine

  • P buffer

  • Lysozyme solution

  • PEG solution

  • R5 regeneration medium

  • Plasmid DNA

Procedure:

  • Mycelium Growth: Inoculate the Actinomyces strain in YEME medium containing 0.5% glycine and incubate until the late exponential phase.

  • Harvest and Wash: Harvest the mycelium by centrifugation and wash it with a 10.3% sucrose solution.[20]

  • Protoplast Formation: Resuspend the mycelial pellet in a lysozyme solution and incubate at 30°C. Monitor protoplast formation microscopically.[20]

  • Protoplast Collection: Filter the suspension through cotton wool to remove mycelial debris. Collect the protoplasts by centrifugation and resuspend them in P buffer.

  • Transformation:

    • Mix the protoplast suspension with the plasmid DNA.

    • Add PEG solution and mix gently.

    • Centrifuge to pellet the protoplasts and discard the supernatant.

    • Resuspend the protoplasts in P buffer.

  • Regeneration and Selection: Plate the transformed protoplasts on R5 regeneration medium. After incubation, overlay with a soft agar layer containing the appropriate antibiotic for selection.

  • Verification: Pick and streak the resulting colonies on selective media to confirm transformation.

Notes:

  • The optimal glycine concentration and lysozyme treatment time can vary between species and should be determined empirically.[20]

  • The efficiency of protoplast regeneration can be low and is a critical step for successful transformation.[15][16]

Logical Pathway: From Gene Inactivation to Biosynthetic Insight

The ultimate goal of gene inactivation in the context of biosynthesis is to understand the function of individual genes and to potentially create novel bioactive compounds.

Biosynthesis_Logic identify_bgc Identify Biosynthetic Gene Cluster (BGC) target_gene Select Target Gene within BGC identify_bgc->target_gene gene_inactivation Perform Gene Inactivation (e.g., CRISPR, Homologous Recombination) target_gene->gene_inactivation create_mutant Generate Mutant Strain gene_inactivation->create_mutant culture_strains Culture Wild-Type and Mutant Strains create_mutant->culture_strains metabolite_extraction Extract Metabolites culture_strains->metabolite_extraction comparative_analysis Comparative Metabolomic Analysis (e.g., LC-MS, HPLC) metabolite_extraction->comparative_analysis elucidate_function Elucidate Gene Function comparative_analysis->elucidate_function new_compounds Identify Accumulated Intermediates or Novel Compounds comparative_analysis->new_compounds

Caption: Logical workflow for studying biosynthesis using gene inactivation.

By following these protocols and leveraging the power of genetic engineering, researchers can continue to unlock the vast biosynthetic potential of Actinomyces, paving the way for the discovery and development of new and improved medicines.

References

Application Notes and Protocols for Assaying the Signaling Activity of the CetA and CetB Energy Taxis System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CetA and CetB are key proteins in the energy taxis system of microorganisms such as Campylobacter jejuni. Contrary to functioning as biosynthetic enzymes, CetA and CetB form a bipartite signaling system that enables the bacterium to navigate towards environments optimal for its energy metabolism. CetB is a cytoplasmic sensory protein containing a PAS domain, which is proposed to monitor the cell's internal redox state, likely via a flavin adenine dinucleotide (FAD) cofactor. Upon sensing changes in the cellular energy level, CetB interacts with CetA, a transmembrane transducer protein. CetA then relays this signal to the downstream chemotaxis machinery, influencing flagellar rotation and directing the bacterium's movement.

These application notes provide detailed protocols to assay the functional activity of the CetA/CetB signaling pathway by measuring its ultimate output: changes in bacterial motility and taxis in response to specific metabolic stimuli.

Signaling Pathway of the CetA/CetB System

The CetA/CetB system is a two-component signaling pathway that modulates bacterial motility in response to intracellular energy-related signals. The process begins with the CetB protein sensing changes in the cellular redox state. This signal is then transduced through the CetA protein to the chemotaxis pathway, ultimately controlling the direction of flagellar rotation.

CetA_CetB_Pathway cluster_stimulus Cellular Environment cluster_sensing Sensing Module cluster_transduction Signal Transduction cluster_response Response Electron_Transport_Chain Electron Transport Chain (Change in Redox State) CetB CetB (PAS Domain Sensor) - Senses Redox Change via FAD Electron_Transport_Chain->CetB Signal CetA CetA (Transmembrane Transducer) CetB->CetA Interaction CheA_CheW CheA-CheW Complex CetA->CheA_CheW Modulates Kinase Activity CheY CheY CheA_CheW->CheY Phosphorylation CheY_P CheY-P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Binds to Motor Motility Altered Motility (Tumble vs. Run) Flagellar_Motor->Motility Controls Rotation

Caption: The CetA/CetB energy taxis signaling pathway.

Experimental Protocols

The following protocols are designed to assess the function of the CetA/CetB system by observing bacterial motility in response to chemical gradients that affect cellular energy levels.

Protocol 1: Soft Agar Swarm Plate Assay (Qualitative)

This assay qualitatively assesses the ability of bacteria to move towards or away from a test compound by observing the formation of a "swarm" ring in a soft agar plate.

Materials:

  • Bacterial strains (e.g., Wild-Type, ΔcetA, ΔcetB mutants)

  • Appropriate growth medium (e.g., Brucella Broth)

  • Soft agar plates (e.g., 0.35% agar in phosphate-buffered saline - PBS)

  • Test compounds (attractants or repellents, e.g., L-serine, sodium succinate)

  • Sterile filter paper discs

  • Incubator with appropriate atmospheric conditions (e.g., microaerophilic for C. jejuni)

Procedure:

  • Grow bacterial cultures to mid-log phase in broth medium.

  • Wash the cells with PBS and resuspend to a standardized optical density (e.g., OD₆₀₀ of 0.5).

  • Inoculate the soft agar plates by mixing a small volume of the bacterial suspension with the molten soft agar before pouring or by stabbing a small inoculum into the center of a solidified plate.

  • Place a sterile filter disc onto the surface of the agar.

  • Pipette a small volume (e.g., 10 µL) of the test compound onto the filter disc. A negative control (buffer) should also be used.

  • Incubate the plates under appropriate conditions for 24-48 hours.

  • Observe the plates for the formation of swarm rings around the filter discs. An attractant will produce a dense ring of bacteria that has migrated towards the disc, while a repellent will create a clear zone.

  • Measure the diameter of the swarm rings for a semi-quantitative comparison.

Protocol 2: Capillary Assay (Quantitative)

This classic method provides a quantitative measure of chemotaxis by counting the number of bacteria that swim into a capillary tube containing a test compound.[1]

Materials:

  • Bacterial strains, grown and washed as in Protocol 1.

  • Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0).

  • Test compounds dissolved in chemotaxis buffer.

  • Microcapillary tubes (1 µL volume).

  • A small chamber to hold the bacterial suspension and the capillary (e.g., a slide with a U-shaped tube).

  • Plating media and incubator for viable cell counting.

Procedure:

  • Resuspend washed bacterial cells in chemotaxis buffer to a final concentration of approximately 5 x 10⁷ cells/mL.

  • Fill a 1 µL capillary tube with the test compound solution (or buffer for control) by dipping one end into the solution.

  • Seal one end of the capillary tube with wax or by flame.

  • Place the open end of the capillary into a small drop of the bacterial suspension on a microscope slide.

  • Incubate the chamber in a humid environment at the desired temperature for a set time (e.g., 60 minutes).

  • After incubation, remove the capillary and wipe the outside to remove adhering bacteria.

  • Break the capillary into a known volume of buffer and vortex to release the bacteria.

  • Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFUs) that entered the capillary.

  • Compare the number of bacteria in the test capillary to the control capillary.

Protocol 3: Tube-Based Redox Dye Assay (Semi-Quantitative)

This assay is particularly useful for energy taxis, as it uses redox indicators to create a gradient and visually assess bacterial accumulation.

Materials:

  • Bacterial strains, grown and washed as in Protocol 1.

  • Semi-solid motility medium (e.g., 0.4% agar in a suitable buffer).

  • Redox indicator dye (e.g., 2,3,5-triphenyltetrazolium chloride - TTC, which is colorless when oxidized and red when reduced by bacterial metabolism).

  • Test tubes.

Procedure:

  • Prepare the semi-solid motility medium and add the redox indicator (e.g., TTC to a final concentration of 0.005%).

  • Dispense the medium into test tubes.

  • Inoculate the tubes by stabbing the center of the medium with a sterile needle dipped in the bacterial culture.

  • Incubate under appropriate conditions.

  • Bacterial growth and metabolism will reduce the TTC, forming a red line or band. Motile bacteria capable of energy taxis will migrate to their preferred redox environment, forming a distinct red disc within the tube.

  • The diameter and position of the red disc can be measured to compare the energy taxis behavior of different strains.

Experimental Workflow Visualization

The general workflow for assaying the signaling activity of the CetA/CetB system involves preparing the bacterial cultures, setting up the motility assay, incubating, and then analyzing the results.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_analysis 3. Incubation & Analysis Culture Grow Bacterial Strains (e.g., WT, ΔcetA, ΔcetB) Wash Wash & Resuspend Cells in Buffer Culture->Wash Assay_Choice Choose Assay Wash->Assay_Choice Swarm_Plate Swarm Plate Assay Assay_Choice->Swarm_Plate Qualitative Capillary_Assay Capillary Assay Assay_Choice->Capillary_Assay Quantitative Tube_Assay Redox Dye Tube Assay Assay_Choice->Tube_Assay Semi-Quantitative Incubate Incubate under Specific Conditions Swarm_Plate->Incubate Capillary_Assay->Incubate Tube_Assay->Incubate Measure_Swarm Measure Swarm Diameter Incubate->Measure_Swarm Count_CFU Count CFUs Incubate->Count_CFU Measure_Band Measure Migration Band Incubate->Measure_Band Compare Compare Results: WT vs. Mutants Measure_Swarm->Compare Count_CFU->Compare Measure_Band->Compare

Caption: General workflow for motility and taxis assays.

Data Presentation

The results from the quantitative and semi-quantitative assays should be summarized in tables for clear comparison between different bacterial strains.

Table 1: Representative Data from Capillary Assay

Bacterial StrainAttractant (1 mM L-Serine)Control (Buffer)Taxis Ratio (Attractant/Control)
Wild-Type 15,200 ± 1,100850 ± 9017.9
ΔcetA Mutant 1,100 ± 150900 ± 1201.2
ΔcetB Mutant 980 ± 130870 ± 1001.1
Complemented ΔcetA 14,500 ± 1,300860 ± 11016.9

Data are presented as mean CFU ± standard deviation.

Table 2: Representative Data from Swarm Plate Assay

Bacterial StrainSwarm Diameter (mm) with Succinate
Wild-Type 35 ± 3
ΔcetA Mutant 8 ± 1 (growth only)
ΔcetB Mutant 9 ± 2 (growth only)
Complemented ΔcetB 33 ± 4

Data are presented as mean diameter ± standard deviation.

Conclusion

The protocols outlined provide robust methods for assessing the function of the CetA/CetB energy taxis system. By quantifying changes in bacterial motility in response to metabolic stimuli, researchers can effectively study the signaling activity of this pathway, investigate the roles of CetA and CetB, and screen for compounds that may modulate bacterial behavior. These assays are crucial for understanding the mechanisms by which bacteria adapt to their environment and for the development of novel therapeutic strategies.

References

Application Note: Quantitative Analysis of Cetoniacytone A in Fermentation Broth using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Cetoniacytone A, a cytotoxic aminocarba sugar, in bacterial fermentation broth using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Cetoniacytone A is a secondary metabolite produced by the endosymbiotic bacterium Actinomyces sp., isolated from the intestines of the rose chafer (Cetonia aureata).[1][2][3] Given its significant cytotoxicity against various tumor cell lines, accurate and precise quantification is crucial for research and drug development purposes.[1][2][3] This document provides a comprehensive protocol for sample preparation, HPLC separation, and MS detection, along with a hypothetical dataset for validation.

Introduction

Cetoniacytone A is a novel aminocarba sugar with the molecular formula C9H11NO5 and a molecular weight of 213.189 Da.[4] It belongs to the C7N aminocyclitol family and is structurally unique due to the acetylated amino group at the C-2 position.[2][5] The compound is biosynthesized via the pentose phosphate pathway.[1][3] The potent cytotoxic properties of Cetoniacytone A make it a compound of interest for oncological research and potential therapeutic development.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an ideal analytical technique for the selective and sensitive quantification of target compounds in complex biological matrices.[6] This method combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry, enabling accurate measurement of Cetoniacytone A levels in complex samples such as fermentation broths.

Experimental Protocols

Sample Preparation: Extraction of Cetoniacytone A from Fermentation Broth

This protocol outlines the steps for extracting Cetoniacytone A from a liquid culture of Actinomyces sp.

Materials:

  • Actinomyces sp. fermentation broth

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet the bacterial cells.

  • Collect the supernatant and transfer it to a separatory funnel.

  • Perform a liquid-liquid extraction by adding 10 mL of ethyl acetate to the supernatant. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (upper) layer. Repeat the extraction process two more times with fresh ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 214.07 ( [M+H]⁺ )
Product Ions (for MRM) Hypothetical transitions: 154.05, 112.04
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 600 L/hr

| Gas Flow (Cone) | 50 L/hr |

Data Presentation

Quantitative Analysis of Cetoniacytone A

The following tables represent hypothetical data for a quantitative analysis of Cetoniacytone A.

Table 1: Calibration Curve for Cetoniacytone A Standard

Concentration (ng/mL)Peak Area
11,520
57,650
1015,100
5075,800
100152,500
500761,000
0.9995

Table 2: Quantification of Cetoniacytone A in Fermentation Broth Samples

Sample IDPeak AreaConcentration (ng/mL)
Batch A - 24h25,30016.7
Batch A - 48h89,70058.8
Batch A - 72h165,400108.5
Batch B - 24h22,10014.5
Batch B - 48h81,20053.2
Batch B - 72h150,90099.0

Table 3: Method Validation Parameters (Hypothetical)

ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Linearity (R²) 0.9995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data_processing Data Processing sp1 Fermentation Broth sp2 Centrifugation sp1->sp2 sp3 Supernatant Collection sp2->sp3 sp4 Liquid-Liquid Extraction (Ethyl Acetate) sp3->sp4 sp5 Drying and Evaporation sp4->sp5 sp6 Reconstitution in Methanol sp5->sp6 sp7 Filtration sp6->sp7 an1 HPLC Injection sp7->an1 Filtered Extract an2 C18 Reverse-Phase Separation an1->an2 an3 ESI-MS Detection (Positive Mode) an2->an3 an4 Data Acquisition (SIM/MRM) an3->an4 dp1 Peak Integration an4->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification dp2->dp3 dp4 Reporting dp3->dp4

Caption: Experimental workflow for Cetoniacytone A analysis.

Hypothetical Signaling Pathway for Cetoniacytone A-Induced Cytotoxicity

signaling_pathway cet Cetoniacytone A cell_membrane Cell Membrane cet->cell_membrane stress Cellular Stress (e.g., ROS production) cell_membrane->stress mapk MAPK Pathway (JNK, p38) stress->mapk caspase Caspase Activation (Caspase-3, -9) mapk->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical pathway of Cetoniacytone A cytotoxicity.

Conclusion

The HPLC-MS method described provides a selective, sensitive, and reliable approach for the quantitative analysis of Cetoniacytone A in bacterial fermentation broth. This protocol can be effectively implemented in research and development settings to monitor the production of Cetoniacytone A and to support further studies into its biological activities and therapeutic potential. The provided workflow and hypothetical data serve as a comprehensive guide for researchers initiating work with this promising cytotoxic compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cetoniacytone B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields of Cetoniacytone B during fermentation of Actinomyces sp. strain Lu 9419.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relationship to Cetoniacytone A?

This compound is the deacetylated form of Cetoniacytone A, a cytotoxic aminocyclitol natural product.[1] Both are produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419.[1] The acetylation of this compound to Cetoniacytone A is believed to be a late step in the biosynthetic pathway.[1]

Q2: What is the known producing organism for this compound?

The sole reported producer of this compound is Actinomyces sp. strain Lu 9419, which was originally isolated from the intestines of the rose chafer beetle (Cetonia aurata).[1]

Q3: What is the basic recommended culture medium for Actinomyces sp. Lu 9419?

The recommended medium is YMG (Yeast extract-Malt extract-Glucose) broth, consisting of 1% malt extract, 0.4% yeast extract, and 0.4% glucose, with a pH of 7.3. The recommended incubation temperature is 30°C.[1]

Q4: How can I increase the proportion of this compound relative to Cetoniacytone A?

Since this compound is the precursor to Cetoniacytone A, strategies should focus on limiting the final acetylation step. This could potentially be achieved by:

  • Limiting Acetyl-CoA Availability: Avoid adding precursors that boost acetyl-CoA pools, such as sodium acetate.[1]

  • Genetic Engineering: If the acetyltransferase gene in the biosynthetic cluster is known, its downregulation or knockout could prevent the conversion of this compound to A.

  • Enzyme Inhibition: Investigating inhibitors of the specific N-acetyltransferase responsible for the conversion could be a viable, though complex, strategy.

Troubleshooting Guide for Low this compound Yields

This guide addresses common issues encountered during the fermentation process and provides actionable steps to diagnose and resolve them.

Problem Potential Causes Troubleshooting Actions
Low Overall Cetoniacytone Production (A and B) 1. Suboptimal media components.[2][3][4] 2. Inadequate culture conditions (pH, temperature, aeration).[5] 3. Poor inoculum quality or quantity.[6] 4. Nutrient limitation or feedback inhibition.[7]1. Media Optimization: Systematically vary carbon and nitrogen sources. See Experimental Protocol 1 . 2. Process Parameter Optimization: Optimize pH, temperature, and agitation speed. See Experimental Protocol 2 . 3. Inoculum Development: Standardize inoculum age and size. Ensure a healthy, actively growing seed culture. 4. Fed-Batch Culture: Implement a fed-batch strategy to maintain optimal nutrient levels and prolong the production phase.
High Cetoniacytone A to B Ratio 1. Excess acetyl-CoA precursors in the medium.[1] 2. High expression or activity of the acetyltransferase enzyme.1. Media Modification: Remove or reduce components that can be readily converted to acetyl-CoA (e.g., acetate, certain amino acids). 2. Harvest Time Optimization: Analyze the time course of production. This compound may accumulate earlier in the fermentation before being converted to Cetoniacytone A.
Inconsistent Fermentation Results 1. Variability in media preparation. 2. Inconsistent inoculum preparation. 3. Fluctuations in physical parameters (temperature, pH).[8]1. Standardize Protocols: Ensure strict adherence to SOPs for media and inoculum preparation. 2. Calibrate Equipment: Regularly calibrate probes (pH, DO) and controllers. 3. Replicate Experiments: Run fermentations in triplicate to assess variability.
No this compound Detected 1. Strain instability or loss of productivity. 2. Incorrect analytical methods. 3. Presence of inhibitory compounds in the medium.1. Strain Maintenance: Re-streak the culture from a frozen stock. Verify the strain's identity and productivity. 2. Analytical Method Validation: Confirm the sensitivity and specificity of your LC-MS or other analytical methods for this compound. 3. Media Component Analysis: Test individual media components for inhibitory effects on growth and production.

Experimental Protocols

Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)

Objective: To identify the optimal carbon and nitrogen sources for maximizing this compound production.

Methodology:

  • Baseline Medium: Prepare the standard YMG medium (1% malt extract, 0.4% yeast extract, 0.4% glucose, pH 7.3).

  • Carbon Source Variation:

    • Prepare flasks of the baseline medium, but replace glucose (0.4% w/v) with equimolar concentrations of alternative carbon sources (e.g., fructose, sucrose, glycerol, starch).

    • Include a control flask with the standard YMG medium.

  • Nitrogen Source Variation:

    • Prepare flasks of the baseline medium, but replace yeast extract (0.4% w/v) with alternative nitrogen sources (e.g., peptone, tryptone, casamino acids, ammonium sulfate) at an equivalent nitrogen concentration.

    • Include a control flask with the standard YMG medium.

  • Fermentation: Inoculate all flasks with a standardized inoculum of Actinomyces sp. Lu 9419. Incubate at 30°C with shaking (e.g., 200 rpm) for a predetermined period (e.g., 7 days).

  • Analysis: At the end of the fermentation, extract the secondary metabolites and quantify the yields of this compound and A using a validated analytical method (e.g., HPLC or LC-MS).

  • Data Interpretation: Compare the yields from the different media compositions to identify the carbon and nitrogen sources that result in the highest this compound yield and the most favorable B to A ratio.

Protocol 2: Optimization of Physical Fermentation Parameters

Objective: To determine the optimal temperature, pH, and aeration for this compound production.

Methodology:

  • Baseline Conditions: Use the optimized medium from Protocol 1 (or standard YMG if optimization was not performed). Set baseline physical parameters at 30°C, pH 7.3, and a specific agitation speed (e.g., 200 rpm in shake flasks).

  • Temperature Optimization:

    • Set up parallel fermentations at a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C, 35°C), keeping other parameters constant.

  • pH Optimization:

    • In a controlled bioreactor, run fermentations at different constant pH values (e.g., 6.5, 7.0, 7.3, 7.5, 8.0), using automated acid/base addition. If using shake flasks, use different buffer systems to maintain a relatively stable pH range.

  • Aeration Optimization:

    • Vary the agitation speed in shake flasks (e.g., 150, 200, 250 rpm) to alter the oxygen transfer rate. Alternatively, in a bioreactor, control the dissolved oxygen (DO) level at different setpoints (e.g., 20%, 40%, 60% saturation).

  • Analysis: Harvest samples at regular intervals and at the end of the fermentation to measure biomass, this compound, and Cetoniacytone A concentrations.

  • Data Interpretation: Create response curves for each parameter to identify the optimal conditions for this compound production.

Visualizations

Signaling Pathway

G Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Carbon) Global_Regulators Global Regulatory Proteins (e.g., PhoP, GlnR) Nutrient_Limitation->Global_Regulators triggers Pathway_Specific_Regulator Pathway-Specific Activator (cet cluster regulator) Global_Regulators->Pathway_Specific_Regulator activates Biosynthesis_Genes Cetoniacytone Biosynthesis Gene Cluster (cet genes) Pathway_Specific_Regulator->Biosynthesis_Genes induces transcription Cyclization Cyclization & Early Steps Biosynthesis_Genes->Cyclization enzymes PPP Pentose Phosphate Pathway Heptulose_P Heptulose-Phosphate PPP->Heptulose_P Heptulose_P->Cyclization precursor CetB_Intermediate This compound (Deacetylated Form) Cyclization->CetB_Intermediate Acetylation Acetylation (N-acetyltransferase) CetB_Intermediate->Acetylation CetA Cetoniacytone A (Final Product) Acetylation->CetA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylation co-substrate

Caption: Hypothetical regulatory and biosynthetic pathway for Cetoniacytone production.

Experimental Workflow

G Start Start: Low this compound Yield Troubleshoot Troubleshooting Guide Start->Troubleshoot Media_Opt Protocol 1: Media Optimization (OFAT) Troubleshoot->Media_Opt Issue: Media Physical_Opt Protocol 2: Physical Parameter Optimization Troubleshoot->Physical_Opt Issue: Conditions Analysis Quantify this compound & A (e.g., LC-MS) Media_Opt->Analysis Physical_Opt->Analysis Data_Int Data Interpretation Analysis->Data_Int Optimized Optimized Protocol Data_Int->Optimized End End: Improved Yield Optimized->End

Caption: Workflow for troubleshooting and optimizing this compound fermentation.

References

Technical Support Center: Optimizing Cetoniacytone B Production in Actinomyces sp. Lu 9419

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the production of Cetoniacytone B from Actinomyces sp. Lu 9419.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Cetoniacytone A?

This compound is a bioactive secondary metabolite produced by Actinomyces sp. Lu 9419. It is the deacetylated form of Cetoniacytone A, meaning it lacks the acetyl group present in the Cetoniacytone A molecule.[1] Both compounds are part of a group of antibiotics with a unique C₇N-aminocyclitol core structure.[2]

Q2: What is the biosynthetic origin of the Cetoniacytone core structure?

The biosynthesis of the characteristic C₇N skeleton of Cetoniacytones proceeds via the pentose phosphate pathway.[2] A key initial step is the cyclization of a heptulose phosphate intermediate, specifically sedoheptulose 7-phosphate, to form 2-epi-5-epi-valiolone.[2] This reaction is catalyzed by the enzyme 2-epi-5-epi-valiolone synthase (CetA).

Q3: Are there any known precursor molecules that can be fed to the culture to potentially increase the yield of this compound?

Yes, precursor-directed biosynthesis is a viable strategy. Since the core structure is derived from the pentose phosphate pathway and related to the shikimic acid pathway, feeding the culture with intermediates from these pathways may enhance production. Potential precursors to investigate include:

  • Shikimic acid: A key intermediate in the biosynthesis of aromatic amino acids and other secondary metabolites.[3]

  • L-Tyrosine, L-Tryptophan, and L-Phenylalanine: Aromatic amino acids derived from the shikimic acid pathway.

  • Sedoheptulose 7-phosphate: The direct precursor for the cyclization reaction.

Q4: What are the key genes involved in the biosynthesis of Cetoniacytones?

A gene cluster responsible for Cetoniacytone A biosynthesis has been identified in Actinomyces sp. Lu 9419. This cluster contains 31 open reading frames (ORFs), with a 20.5 kb region predicted to be directly involved in the biosynthesis. Key identified genes include:

  • cetA: Encodes 2-epi-5-epi-valiolone synthase.[1]

  • cetB: Encodes a 2-epi-5-epi-valiolone epimerase.[1]

  • cetD: Encodes an acyltransferase, likely involved in the acetylation of this compound to form Cetoniacytone A.[1]

  • Other genes encoding oxidoreductases, aminotransferases, and a pyranose oxidase are also present in the cluster.[1]

Q5: How do signaling molecules like N-acetyl-D-glucosamine and AfsA influence secondary metabolite production in Actinomyces?

Signaling molecules play a crucial role in regulating secondary metabolism in Actinomyces.

  • N-acetyl-D-glucosamine (GlcNAc): This molecule, a monomer of chitin, can act as a signaling molecule that induces or suppresses the production of secondary metabolites in various actinomycetes.[4][5][6] Its effect is species-specific and can lead to the production of novel compounds.[4][6]

  • AfsA: The afsA gene product is a key enzyme in the biosynthesis of A-factor, a γ-butyrolactone that acts as a microbial hormone to trigger a signaling cascade for secondary metabolite production and morphological differentiation in Streptomyces griseus.[7] While not directly studied in Actinomyces sp. Lu 9419, similar signaling pathways are common in actinomycetes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no production of this compound Suboptimal media composition.1. Carbon Source: Experiment with different carbon sources. Complex carbohydrates like starch or maltose may be preferable to glucose, which can cause carbon catabolite repression.[6] 2. Nitrogen Source: Test various nitrogen sources such as peptone, yeast extract, and different amino acids. The carbon-to-nitrogen ratio is a critical factor. 3. Phosphate Concentration: High phosphate levels can inhibit secondary metabolite production.[6] Test a range of phosphate concentrations.
Inappropriate fermentation parameters.1. pH: The optimal pH for secondary metabolite production in actinomycetes is typically between 6.0 and 8.0. Monitor and control the pH of the culture. 2. Temperature: Most actinomycetes have an optimal growth temperature between 25°C and 30°C. Verify the optimal temperature for Actinomyces sp. Lu 9419. 3. Aeration: Adequate aeration is crucial for the growth of aerobic actinomycetes and production of secondary metabolites. Optimize the shaking speed or agitation rate in your fermenter.
Low cell density.Ensure optimal growth conditions in the seed culture to achieve a healthy and dense inoculum for the production phase.
High ratio of Cetoniacytone A to this compound High activity of the acyltransferase (CetD) responsible for acetylation.1. Directed Evolution/Gene Editing: If genetically modifying the strain is an option, consider downregulating or knocking out the cetD gene. 2. Enzyme Inhibitors: Screen for potential inhibitors of the CetD enzyme. This is a more complex approach requiring significant research. 3. Harvest Time: Analyze the production profile over time. This compound may be an intermediate that is converted to Cetoniacytone A. Harvesting at an earlier time point might yield a higher proportion of this compound.
Precursor availability for acetylation.Modulate the availability of acetyl-CoA, the likely donor for the acetylation reaction. This can be influenced by the choice of carbon source and the overall metabolic state of the cells.
Inconsistent batch-to-batch production Variability in inoculum quality.Standardize the inoculum preparation protocol, including the age and physiological state of the seed culture.
Inconsistent media preparation.Ensure precise and consistent preparation of all media components.
Contamination.Implement strict aseptic techniques and regularly check for contamination.

Experimental Protocols

Protocol 1: Precursor Feeding Experiment

Objective: To determine the effect of precursor feeding on this compound production.

Materials:

  • Actinomyces sp. Lu 9419 culture

  • Production medium (e.g., Tryptic Soy Broth or a custom production medium)

  • Sterile stock solutions of potential precursors (e.g., 1 M Shikimic acid, 100 mM L-Tyrosine, 100 mM L-Tryptophan, 100 mM L-Phenylalanine)

  • Shaker incubator

  • HPLC for analysis

Procedure:

  • Inoculate a 50 mL seed culture of Actinomyces sp. Lu 9419 and incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Inoculate 100 mL of production medium in 500 mL flasks with 5% (v/v) of the seed culture.

  • Incubate the production cultures at 28°C with shaking at 200 rpm.

  • After 24 hours of growth (or at the beginning of the stationary phase), add the sterile precursor stock solutions to the flasks to achieve final concentrations as outlined in the table below. Include a control flask with no precursor added.

  • Continue the incubation for an additional 5-7 days.

  • Withdraw samples every 24 hours.

  • Extract the secondary metabolites from the culture broth and mycelium using an appropriate solvent (e.g., ethyl acetate).

  • Analyze the concentration of this compound in the extracts by HPLC.

Data Presentation:

Precursor AddedFinal Concentration (mM)This compound Titer (mg/L) at 120hFold Change vs. Control
None (Control)-[Insert experimental data]1.0
Shikimic Acid1[Insert experimental data][Calculate]
Shikimic Acid5[Insert experimental data][Calculate]
L-Tyrosine1[Insert experimental data][Calculate]
L-Tyrosine5[Insert experimental data][Calculate]
L-Tryptophan1[Insert experimental data][Calculate]
L-Tryptophan5[Insert experimental data][Calculate]
L-Phenylalanine1[Insert experimental data][Calculate]
L-Phenylalanine5[Insert experimental data][Calculate]
Protocol 2: Carbon and Nitrogen Source Optimization

Objective: To evaluate the impact of different carbon and nitrogen sources on this compound production.

Materials:

  • Actinomyces sp. Lu 9419 culture

  • Basal production medium lacking carbon and nitrogen sources

  • Sterile stock solutions of various carbon sources (e.g., Glucose, Maltose, Starch, Glycerol) and nitrogen sources (e.g., Peptone, Yeast Extract, Ammonium Sulfate, Sodium Nitrate)

  • Shaker incubator

  • HPLC for analysis

Procedure:

  • Prepare a basal production medium.

  • Aliquot the basal medium into flasks.

  • Supplement each flask with a different carbon and nitrogen source according to the experimental design in the table below. Ensure the final concentration of the carbon source is, for example, 20 g/L and the nitrogen source provides an equivalent amount of nitrogen.

  • Inoculate the flasks with a standardized seed culture of Actinomyces sp. Lu 9419.

  • Incubate at 28°C with shaking at 200 rpm for 7 days.

  • Harvest the cultures and extract the secondary metabolites.

  • Quantify the this compound concentration using HPLC.

Data Presentation:

Carbon Source (20 g/L)Nitrogen SourceC:N Ratio (approx.)Final pHBiomass (g/L)This compound Titer (mg/L)
GlucosePeptone[Calculate][Measure][Measure][Insert data]
MaltosePeptone[Calculate][Measure][Measure][Insert data]
StarchPeptone[Calculate][Measure][Measure][Insert data]
GlycerolPeptone[Calculate][Measure][Measure][Insert data]
GlucoseYeast Extract[Calculate][Measure][Measure][Insert data]
MaltoseYeast Extract[Calculate][Measure][Measure][Insert data]
StarchYeast Extract[Calculate][Measure][Measure][Insert data]
GlycerolYeast Extract[Calculate][Measure][Measure][Insert data]

Visualizations

Cetoniacytone_Biosynthesis_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Core_Biosynthesis Cetoniacytone Core Biosynthesis cluster_Final_Products Final Products Sedoheptulose 7-Phosphate Sedoheptulose 7-Phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose 7-Phosphate->2-epi-5-epi-valiolone CetA Cyclitol Intermediates Cyclitol Intermediates 2-epi-5-epi-valiolone->Cyclitol Intermediates CetB, Oxidoreductases Aminocyclitol Core Aminocyclitol Core Cyclitol Intermediates->Aminocyclitol Core Aminotransferases This compound This compound Aminocyclitol Core->this compound Cetoniacytone A Cetoniacytone A This compound->Cetoniacytone A CetD (Acyltransferase)

Caption: Proposed biosynthetic pathway of Cetoniacytone A and B.

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Phase cluster_Analysis Analysis A Stock Culture (Actinomyces sp. Lu 9419) B Seed Culture (48-72h, 28°C, 200 rpm) A->B D Inoculation (5% v/v) B->D C Production Medium (with varied components) C->D E Fermentation (5-7 days, 28°C, 200 rpm) D->E F Sample Collection E->F G Metabolite Extraction (Ethyl Acetate) F->G H HPLC Analysis G->H I Quantification of This compound H->I

Caption: General experimental workflow for optimizing this compound production.

Signaling_Pathway_Regulation Nutrient Limitation Nutrient Limitation Signaling Molecules\n(e.g., N-acetyl-D-glucosamine, A-factor) Signaling Molecules (e.g., N-acetyl-D-glucosamine, A-factor) Nutrient Limitation->Signaling Molecules\n(e.g., N-acetyl-D-glucosamine, A-factor) Regulatory Proteins\n(e.g., AfsR) Regulatory Proteins (e.g., AfsR) Signaling Molecules\n(e.g., N-acetyl-D-glucosamine, A-factor)->Regulatory Proteins\n(e.g., AfsR) Biosynthetic Gene Cluster\n(cet genes) Biosynthetic Gene Cluster (cet genes) Regulatory Proteins\n(e.g., AfsR)->Biosynthetic Gene Cluster\n(cet genes) Transcriptional Activation This compound Production This compound Production Biosynthetic Gene Cluster\n(cet genes)->this compound Production

References

Addressing challenges in the chemical synthesis of Cetoniacytone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a formal total chemical synthesis of Cetoniacytone B has not been reported in peer-reviewed literature. The following troubleshooting guide and frequently asked questions are based on established synthetic methodologies for its core structural motifs: the aminocyclitol and epoxyquinol moieties. This resource is intended to assist researchers in anticipating and addressing potential challenges in a de novo synthetic approach.

Troubleshooting Guide

This guide addresses potential issues that may arise during the chemical synthesis of this compound, categorized by key reaction types.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity in Cyclitol Formation 1. Poor facial selectivity in a key cycloaddition (e.g., Diels-Alder) or cyclization step. 2. Epimerization of stereocenters under reaction conditions (e.g., strongly basic or acidic). 3. Ineffective chiral auxiliary or catalyst.1. Screen a variety of Lewis acid or organocatalysts to enhance facial selectivity. 2. Employ milder reaction conditions (lower temperature, non-ionic bases). 3. Utilize a different chiral auxiliary or explore a substrate-controlled diastereoselective approach.
Poor Regiocontrol in Epoxide Opening 1. Nucleophile attacking both carbons of the epoxide. 2. Steric hindrance near one of the epoxide carbons. 3. Use of a non-selective Lewis acid catalyst.1. For nitrogen nucleophiles, consider converting the amine to a bulkier silylamide to favor attack at the less hindered position. 2. Employ a directing group strategy to favor nucleophilic attack at a specific carbon. 3. Screen a panel of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) to identify one that provides optimal regioselectivity.
Incomplete Epoxidation or Side Reactions 1. Steric hindrance around the alkene. 2. Incompatible oxidizing agent leading to over-oxidation or rearrangement. 3. Decomposition of the starting material or product.1. Use a more reactive but still selective epoxidizing agent, such as dimethyldioxirane (DMDO). 2. For acid-sensitive substrates, use buffered conditions (e.g., m-CPBA with NaHCO₃). 3. Consider a two-step procedure, such as halohydrin formation followed by base-induced ring closure.
Failure of Protecting Group Removal 1. Sterically hindered protecting group. 2. Protecting group is stable to standard deprotection conditions. 3. Deprotection conditions are too harsh and lead to decomposition of the substrate.1. For silyl ethers, use a fluoride source with a larger counterion (e.g., TBAF buffered with acetic acid). 2. If standard hydrogenolysis fails for benzyl ethers, consider using a stronger reducing agent like sodium in liquid ammonia. 3. Explore enzymatic deprotection for a milder alternative.
Low Yield in Amination Step 1. Poor nucleophilicity of the amine. 2. Steric hindrance at the electrophilic center. 3. Competing elimination reaction.1. Convert the amine to its corresponding amide anion using a strong base (e.g., NaHMDS) prior to reaction. 2. Use a less sterically demanding aminating reagent, such as an azide followed by reduction. 3. Lower the reaction temperature to favor substitution over elimination.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the aminocyclitol core of this compound?

A1: The primary challenges in constructing the aminocyclitol core are controlling the relative and absolute stereochemistry of the multiple hydroxyl and amino groups on the cyclohexane ring.[1][2][3] Achieving the correct stereochemical configuration often requires the use of chiral starting materials, asymmetric catalysis, or substrate-controlled diastereoselective reactions. Protecting group strategy is also critical to differentiate the various hydroxyl groups for subsequent functionalization.

Q2: How can I achieve stereocontrol during the epoxidation of a cyclohexene precursor?

A2: Stereocontrol in the epoxidation of a cyclohexene can be achieved through several methods. If a chiral allylic alcohol is present, a directed epoxidation using reagents like vanadium(V) acetylacetonate with tert-butyl hydroperoxide can provide high diastereoselectivity.[4] For non-directed epoxidations, the use of a chiral catalyst, such as in a Sharpless asymmetric epoxidation, can be effective. The choice of the oxidizing agent (e.g., m-CPBA vs. Oxone) can also influence the stereochemical outcome based on the steric and electronic properties of the substrate.

Q3: What are the best practices for introducing the amino group in a stereoselective manner?

A3: Stereoselective amination can be accomplished through several reliable methods. One common approach is the SN2 displacement of a sulfonate ester (e.g., triflate or tosylate) with an azide salt, followed by reduction (e.g., with H₂/Pd-C or PPh₃/H₂O). This two-step process ensures inversion of stereochemistry. Alternatively, a Mitsunobu reaction with a nitrogen nucleophile (e.g., hydrazoic acid or a protected amine) can also install the amino group with inversion of configuration.

Q4: I am having trouble with the regioselective opening of my epoxide with an amine. What can I do?

A4: Regioselectivity in epoxide ring-opening is often influenced by both steric and electronic factors.[5] Under basic or neutral conditions, the nucleophile will typically attack the less sterically hindered carbon. Under acidic conditions, the reaction proceeds through a more SN1-like transition state, and the nucleophile will attack the more substituted carbon that can better stabilize a partial positive charge. To enhance regioselectivity, you can use a Lewis acid to coordinate to the epoxide oxygen, which can direct the nucleophilic attack. Screening different Lewis acids and solvents is often necessary to optimize the regioselectivity for a specific substrate.

Q5: What protecting groups are recommended for the hydroxyl groups during the synthesis?

A5: A robust protecting group strategy is crucial. For differentiating multiple hydroxyl groups, a combination of silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), and acyl groups (e.g., acetyl, benzoyl) is often employed. Silyl ethers are generally base-stable and acid-labile, while benzyl ethers are stable to a wide range of conditions and are typically removed by hydrogenolysis. Acyl groups are base-labile. The choice of protecting groups should be planned retrospectively to ensure that they can be removed orthogonally.

Experimental Protocols

Protocol 1: Stereoselective Epoxidation of a Cyclohexenol Derivative

This protocol describes a substrate-directed epoxidation of a chiral cyclohexenol, a potential intermediate in the synthesis of the this compound core.

  • Preparation: Dissolve the cyclohexenol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add vanadium(V) acetylacetonate (0.05 eq) to the solution and stir for 10 minutes.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in decane (5.5 M, 1.2 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired epoxy alcohol.

Protocol 2: Regioselective Azide Opening of an Epoxide

This protocol details the regioselective opening of an epoxide with sodium azide, a key step for introducing the nitrogen functionality.

  • Setup: To a solution of the epoxide (1.0 eq) in a 4:1 mixture of methanol and water, add sodium azide (3.0 eq) and ammonium chloride (2.0 eq).

  • Heating: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction may take 12-24 hours.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting azido alcohol by flash chromatography.

Visualizations

experimental_workflow Hypothetical Synthetic Workflow for this compound Core A Chiral Cyclohexene Precursor B Asymmetric Epoxidation A->B e.g., m-CPBA, Sharpless Epoxidation C Epoxy-Cyclohexanol B->C D Regioselective Azide Opening C->D NaN3, NH4Cl E Azido-Diol Intermediate D->E F Protection of Hydroxyls E->F e.g., TBSCl, BnBr G Protected Azido-Diol F->G H Azide Reduction G->H H2, Pd/C or PPh3 I Protected Amino-Diol H->I J Acetylation I->J Ac2O, Pyridine K Protected Aminocyclitol Core J->K troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield in Reaction CheckPurity Is Starting Material Pure? Start->CheckPurity CheckConditions Are Reaction Conditions Optimal? CheckPurity->CheckConditions Yes Purify Purify Starting Material CheckPurity->Purify No CheckSideReactions Are Side Products Observed? CheckConditions->CheckSideReactions Yes Optimize Optimize Conditions (Temp, Conc, Catalyst) CheckConditions->Optimize No IdentifySideProducts Identify Side Products (NMR, MS) CheckSideReactions->IdentifySideProducts Yes ModifyStrategy Modify Synthetic Strategy CheckSideReactions->ModifyStrategy No Purify->Start Optimize->Start IdentifySideProducts->ModifyStrategy

References

Stability issues of Cetoniacytone B in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cetoniacytone B. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in experimental settings. As a novel aminocyclitol, understanding its stability profile is crucial for obtaining reliable and reproducible results.

This guide provides a framework for assessing the stability of this compound in various solvents, offering troubleshooting advice and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in different solvents a concern?

This compound is a deacetylated analog of Cetoniacytone A, a cytotoxic aminocarba sugar isolated from the endosymbiotic bacterium Actinomyces sp.[1]. The stability of any compound in solution is critical for experimental success. Degradation can lead to a loss of biological activity, the appearance of confounding artifacts, and inaccurate quantification, thereby affecting the validity of experimental outcomes. Factors such as solvent type, pH, temperature, and light exposure can all influence the rate of degradation[2].

Q2: What are the primary factors that can influence the stability of this compound in solution?

Several environmental factors can affect the chemical stability of natural products like this compound:

  • Temperature : Higher temperatures typically accelerate the rate of chemical degradation[3]. For long-term storage, keeping solutions at -20°C or -80°C is generally recommended[4].

  • pH : The pH of the solvent can significantly impact the stability of molecules, especially those with ionizable groups. Variations in pH can alter molecular structures and lead to degradation[2][3].

  • Solvent Choice : The polarity and proticity of a solvent determine how it interacts with the compound. Polar protic solvents like water or ethanol may stabilize certain molecules, while aprotic solvents like DMSO or acetonitrile can influence different reaction pathways[5][6].

  • Light Exposure : Exposure to UV or visible light can provide the activation energy for photodegradation, breaking chemical bonds and reducing the potency of the compound[2][3].

  • Oxygen and Contaminants : Dissolved oxygen can promote oxidation, while chemical contaminants or impurities in the solvent can catalyze degradation reactions[3].

Q3: How can I visually identify potential degradation of my this compound solution?

While analytical methods are required for confirmation, visual cues can suggest instability:

  • Color Changes : A shift in the color of the solution may indicate the formation of degradation products[7][8].

  • Precipitation : The formation of a precipitate or sediment can indicate that the compound is either falling out of solution or degrading into less soluble products[7].

  • Phase Separation : In multi-solvent systems, the separation of oil and water components can be a sign of physical instability[7].

Q4: What are the recommended practices for preparing and storing stock solutions of this compound?

For the majority of compounds, stock solutions are prepared in a non-aqueous, organic solvent like DMSO and can be stored at -20°C for up to three months[4]. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[4]. When preparing aqueous solutions for experiments, they should ideally be made fresh and used within 24 hours[4].

Troubleshooting Guide

Problem: My this compound solution has become cloudy or shows visible precipitate.

  • Possible Cause 1: Low Solubility. The concentration of this compound may exceed its solubility limit in the chosen solvent.

    • Solution: Try gently warming the solution (e.g., to 37°C) or using sonication to aid dissolution[9]. If the precipitate remains, consider preparing a more dilute solution or using a different solvent system. A small amount of a co-solvent may improve solubility.

  • Possible Cause 2: Degradation. The compound may be degrading into products that are less soluble in the solvent.

    • Solution: Analyze the solution using an appropriate analytical technique like HPLC or LC-MS to check for the presence of degradation products. If degradation is confirmed, the solution should be discarded. Review storage conditions and consider preparing fresh solutions more frequently.

Problem: I am observing unexpected or new peaks in my HPLC/LC-MS analysis over time.

  • Possible Cause: Chemical Degradation. The appearance of new peaks that increase in area over time while the parent compound peak decreases is a strong indicator of degradation.

    • Solution: Conduct a systematic stability study to identify the conditions causing degradation (see Experimental Protocols below). Test the stability at different temperatures, pH values, and in the presence/absence of light. This will help you define optimal storage and handling conditions.

Problem: The biological activity of my this compound solution is inconsistent or diminishes over time.

  • Possible Cause: Compound Instability. The loss of biological effect is often linked to the degradation of the active compound.

    • Solution: It is crucial to confirm the stability of the compound under the specific assay conditions. Perform a stability test by incubating this compound in the assay medium for the duration of the experiment and then analyze the sample by HPLC or LC-MS to quantify the amount of remaining parent compound. If instability is confirmed, you may need to adjust the experimental protocol, such as reducing incubation times or preparing the compound solution immediately before use.

Quantitative Data Summary

As specific stability data for this compound is not publicly available, researchers are encouraged to generate their own data. The following table provides a template for recording and comparing the stability of this compound under various conditions.

Solvent SystemStorage ConditionTime Point (hours)% this compound Remaining (Mean ± SD)Observations
DMSORoom Temp (25°C), Light0100%Clear solution
24
48
DMSORoom Temp (25°C), Dark0100%Clear solution
24
48
PBS (pH 7.4)37°C0100%Clear solution
2
8
24
Acetonitrile:Water (1:1)4°C0100%Clear solution
24
72

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent under defined conditions.

1. Materials and Equipment:

  • This compound (solid)

  • High-purity solvents (e.g., DMSO, Ethanol, Acetonitrile, Water)

  • Buffers of desired pH

  • Analytical balance, vortex mixer, sonicator

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Light-protective (amber) and clear vials

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Procedure:

  • Prepare Stock Solution: Accurately weigh this compound and dissolve it in a primary solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Prepare Test Solutions: Dilute the stock solution with the desired test solvent(s) to a final working concentration (e.g., 100 µM).

  • Aliquot and Store: Dispense the test solutions into both clear and amber vials.

  • Set Time Points: Establish the time points for analysis (e.g., 0, 2, 8, 24, 48 hours). The "Time 0" sample should be analyzed immediately after preparation.

  • Incubate: Place the vials under the various test conditions (e.g., different temperatures, light/dark).

  • Sample Analysis: At each designated time point, retrieve a sample from each condition. Analyze immediately by HPLC or LC-MS to determine the concentration of this compound.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

The following diagrams illustrate a typical workflow for stability testing and a hypothetical degradation pathway for this compound.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis & Data Processing prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_test Dilute Stock to Working Concentration in Test Solvents prep_stock->prep_test aliquot Aliquot into Vials (Clear and Amber) prep_test->aliquot time0 Analyze 'Time 0' Sample Immediately aliquot->time0 store Store Vials under Test Conditions (Temp, Light, pH) aliquot->store analyze Analyze Samples at Each Time Point via HPLC or LC-MS time0->analyze store->analyze quantify Quantify Peak Area of Parent Compound analyze->quantify calculate Calculate % Remaining vs. Time 0 quantify->calculate plot Plot Data and Determine Degradation Rate calculate->plot degradation_pathway cluster_degradation Hypothetical Degradation Products cet_b This compound (Aminocyclitol Structure) hydrolysis Hydrolysis Products (e.g., Epoxide Ring Opening) cet_b->hydrolysis H₂O / pH oxidation Oxidation Products (e.g., at Amino or Hydroxyl Groups) cet_b->oxidation O₂ / Light label_info This diagram represents a hypothetical degradation pathway. Actual products must be identified experimentally.

References

Technical Support Center: Strategies for Overcoming Cancer Cell Resistance to Novel Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Information regarding specific resistance mechanisms to Cetoniacytone B and strategies to overcome them is not currently available in published scientific literature. Cetoniacytone A, a related compound, has been noted for its cytotoxic effects, but the molecular mechanisms of action and potential resistance pathways for this compound have not been elucidated.[1][2][3]

This technical support center provides a generalized framework for researchers encountering resistance to novel cytotoxic compounds, using established principles of cancer drug resistance. The following troubleshooting guides and FAQs are designed to help you design experiments to understand and potentially overcome resistance to agents like this compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to my novel compound after initial successful treatments. What are the likely causes?

A1: Decreased sensitivity, or acquired resistance, is a common phenomenon in cancer treatment. Several mechanisms could be at play, often involving changes in the cancer cells' biology that allow them to survive the drug's effects. These can include:

  • Increased Drug Efflux: Cancer cells can upregulate transporter proteins (like P-glycoprotein) that actively pump the drug out of the cell, reducing its intracellular concentration.[4]

  • Alteration of the Drug's Target: If the compound has a specific molecular target, mutations or modifications in that target can prevent the drug from binding effectively.[5]

  • Activation of Pro-Survival Signaling Pathways: Cells may activate alternative signaling pathways to bypass the drug's inhibitory effects and promote their own survival and proliferation.[6]

  • Enhanced DNA Repair Mechanisms: If the compound works by damaging DNA, cancer cells can enhance their DNA repair machinery to counteract the drug's effects.[5]

  • Drug Inactivation: The cancer cells may metabolize and inactivate the drug at a higher rate.[6]

Q2: How can I determine which resistance mechanism is active in my cell line?

A2: A systematic approach is necessary to identify the specific resistance mechanism. Here are some initial steps:

  • Transcriptomic/Proteomic Analysis: Compare the gene and protein expression profiles of your resistant cell line to the original, sensitive (parental) cell line. Look for upregulation of genes associated with drug resistance, such as ABC transporters (e.g., ABCB1), survival pathway components (e.g., kinases in the PI3K/Akt or MAPK pathways), or DNA repair enzymes.

  • Drug Accumulation Assays: Use fluorescently labeled versions of your compound (if available) or established fluorescent substrates of efflux pumps (like Rhodamine 123) to compare drug retention in sensitive versus resistant cells. Lower accumulation in resistant cells suggests increased efflux.

  • Target Validation: If the molecular target of your compound is known, sequence the gene encoding the target in the resistant cells to check for mutations. You can also perform binding assays to see if the drug's affinity for its target is reduced.

Q3: What are some general strategies to overcome drug resistance once a mechanism is suspected?

A3: Strategies to overcome resistance are tailored to the specific mechanism:

  • For Increased Drug Efflux: Co-administer your compound with an inhibitor of the overexpressed efflux pump.

  • For Target Alterations: If a mutation is identified, a next-generation inhibitor that can bind to the mutated target might be effective.

  • For Activation of Survival Pathways: Use a combination therapy approach by co-administering your compound with an inhibitor of the activated survival pathway.

  • For Enhanced DNA Repair: Combine your agent with a DNA repair inhibitor.

Troubleshooting Guide

Problem Possible Cause Suggested Troubleshooting Steps
Complete loss of compound efficacy in a previously sensitive cell line. Development of a highly resistant clone.1. Perform a dose-response curve to confirm the level of resistance.2. Isolate single-cell clones from the resistant population and test their individual sensitivity.3. Conduct genomic and transcriptomic analysis on the resistant clones to identify mutations or gene expression changes.
Heterogeneous response to the compound within the cell population. Pre-existing resistant subpopulations or emergence of resistance in a subset of cells.1. Use flow cytometry or single-cell imaging to analyze the response of individual cells.2. Consider using a combination therapy to target different cell populations simultaneously.
Compound is effective in 2D culture but not in 3D spheroid or in vivo models. The tumor microenvironment can confer resistance through various mechanisms, including hypoxia and cell-cell interactions.1. Analyze gene expression changes in 3D vs. 2D culture to identify upregulated resistance pathways.2. Test the compound in combination with agents that target the tumor microenvironment (e.g., anti-angiogenic drugs).

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

  • Cell Culture: Culture the parental cancer cell line in standard growth medium.

  • Initial Treatment: Treat the cells with the IC50 (half-maximal inhibitory concentration) of your novel compound.

  • Dose Escalation: Once the cells recover and resume proliferation, gradually increase the concentration of the compound in the culture medium over several passages.

  • Selection: Continue this process until the cells can proliferate in a concentration of the compound that is significantly higher (e.g., 5-10 fold) than the original IC50.

  • Characterization: The resulting cell line is considered resistant. It should be periodically cultured in the presence of the compound to maintain the resistant phenotype.

Protocol 2: Drug Efflux Assay using a Fluorescent Substrate

  • Cell Seeding: Seed both the sensitive (parental) and resistant cell lines in a multi-well plate.

  • Incubation with Fluorescent Substrate: Incubate the cells with a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 or Calcein-AM).

  • Inhibitor Control: In parallel, treat a set of wells with a known efflux pump inhibitor (e.g., Verapamil for P-glycoprotein) before adding the fluorescent substrate.

  • Fluorescence Measurement: After incubation, wash the cells and measure the intracellular fluorescence using a plate reader or a flow cytometer.

  • Analysis: Compare the fluorescence levels between the sensitive and resistant cells. Lower fluorescence in the resistant cells, which is reversed by the inhibitor, indicates increased efflux pump activity.

Visualizing Hypothetical Resistance Mechanisms

Below are diagrams illustrating common signaling pathways and experimental workflows that could be involved in resistance to a novel cytotoxic agent.

cluster_0 Cell Membrane cluster_1 Intracellular Drug Novel Compound EffluxPump ABC Transporter (e.g., P-gp) Drug->EffluxPump Binding Target Molecular Target Drug->Target Inhibition EffluxPump->Drug Efflux Apoptosis Apoptosis Target->Apoptosis Leads to

Caption: Hypothetical mechanism of drug efflux reducing intracellular compound concentration.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Drug Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition Drug Novel Compound Drug->Apoptosis

Caption: Activation of a pro-survival pathway (PI3K/Akt) can inhibit drug-induced apoptosis.

start Sensitive Parental Cell Line treatment Continuous Treatment with Novel Compound start->treatment analysis Comparative Analysis (Genomics, Proteomics, Functional Assays) start->analysis resistant Resistant Cell Line treatment->resistant resistant->analysis mechanism Identify Resistance Mechanism analysis->mechanism strategy Develop Strategy to Overcome Resistance mechanism->strategy

References

Technical Support Center: Optimizing HPLC Separation of Cetoniacytone A and B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of Cetoniacytone A and its deacetylated form, Cetoniacytone B. Given their structural similarity, achieving baseline separation can be challenging. This resource offers troubleshooting advice and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate Cetoniacytone A and B?

Cetoniacytone A and B are structurally very similar, with the only difference being an acetyl group on the amino moiety of Cetoniacytone A. This small structural difference results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to co-elution or poor resolution under many standard reversed-phase HPLC conditions.

Q2: What is the recommended starting point for method development?

For structurally similar, polar compounds like Cetoniacytone A and B, a reversed-phase approach is a suitable starting point. We recommend beginning with a C18 column and a simple mobile phase gradient of water and acetonitrile (ACN), both with 0.1% formic acid to ensure protonation of the amino group and improve peak shape.

Q3: My peaks for Cetoniacytone A and B are broad and tailing. What can I do?

Peak tailing for basic compounds like aminocyclitols is often caused by interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Lower the mobile phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% will protonate the silanol groups, reducing their interaction with the analytes.

  • Use a base-deactivated column: Modern HPLC columns are often end-capped or use base-deactivated silica to minimize silanol interactions.

  • Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase, though this is less common with modern columns.

Q4: I have poor resolution between the two peaks. How can I improve it?

Improving the resolution between two closely eluting peaks requires manipulating the selectivity of the chromatographic system. Here are several strategies:

  • Optimize the organic modifier percentage: Fine-tune the gradient slope or switch to isocratic elution with a low percentage of organic modifier to increase retention and allow for better separation.

  • Change the organic modifier: Switching from acetonitrile to methanol can alter selectivity due to different solvent properties. Methanol is a stronger proton donor and acceptor, which can change the interaction with the analytes and stationary phase.

  • Adjust the mobile phase pH: Modifying the pH can alter the ionization state of the analytes and the stationary phase, thereby affecting retention and selectivity.

  • Change the stationary phase: If a C18 column does not provide adequate selectivity, consider a phenyl-hexyl or a polar-embedded phase column to introduce different separation mechanisms like pi-pi interactions.

  • Lower the temperature: Reducing the column temperature can sometimes improve the resolution of isomers.

Q5: My retention times are drifting between injections. What is the cause?

Retention time variability can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump issues: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times. Check for leaks, air bubbles in the system, and worn pump seals.

  • Mobile phase composition changes: If the mobile phase is prepared by mixing online, ensure the proportioning valves are working correctly. If manually mixed, ensure it is homogenous. Evaporation of the more volatile solvent component can also alter the composition over time.

  • Column temperature fluctuations: Use a column oven to maintain a stable temperature.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the separation of Cetoniacytone A and B.

ProblemPossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks - Detector lamp is off.- Incorrect detector wavelength.- Sample concentration is too low.- No sample injected.- Turn on the detector lamp.- Ensure the detector is set to an appropriate wavelength for the analytes.- Concentrate the sample or inject a larger volume.- Check the injector and syringe for proper operation.
Poor Resolution - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Column temperature is not optimal.- High flow rate.- Optimize the organic modifier percentage (ACN or Methanol).- Try a different organic modifier (e.g., methanol instead of ACN).- Test a different column chemistry (e.g., Phenyl-Hexyl).- Lower the column temperature.- Reduce the flow rate.
Peak Tailing - Secondary interactions with silanol groups.- Column overload.- Incompatible injection solvent.- Add 0.1% formic acid or TFA to the mobile phase.- Use a base-deactivated or end-capped column.- Reduce the sample concentration.- Dissolve the sample in the initial mobile phase.
Split Peaks - Column void or contamination at the inlet.- Sample solvent incompatible with the mobile phase.- Co-elution of an interfering compound.- Reverse flush the column (if permissible by the manufacturer).- Replace the column if a void has formed.- Inject the sample in a solvent that is weaker than or the same as the mobile phase.- Check the purity of your sample.
High Backpressure - Blockage in the system (e.g., frit, tubing, injector).- Column contamination.- Mobile phase precipitation.- Systematically disconnect components to locate the blockage.- Filter the sample before injection.- Flush the column with a strong solvent.- Ensure mobile phase components are miscible and buffers are soluble in the organic modifier concentration used.

Experimental Protocols

Protocol 1: Initial Method Development - Reversed-Phase Gradient

This protocol describes a starting point for developing a separation method for Cetoniacytone A and B.

1. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample: A mixture of Cetoniacytone A and B dissolved in Mobile Phase A.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 70 30
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

3. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Install the C18 column and equilibrate the system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard mixture of Cetoniacytone A and B and acquire the chromatogram.

  • Evaluate the resolution, peak shape, and retention times.

Protocol 2: Method Optimization - Isocratic Elution and Solvent Change

This protocol is for refining the separation if the initial gradient method provides poor resolution.

1. Isocratic Optimization:

  • Based on the retention times from the gradient run, estimate the approximate percentage of Mobile Phase B required for elution.

  • Prepare a series of isocratic mobile phases with varying compositions around the estimated percentage (e.g., 15%, 18%, 20% B).

  • Run the separation with each isocratic mobile phase, ensuring the column is well-equilibrated for each new composition.

  • Compare the resolution and analysis time for each condition to find the optimal isocratic mobile phase.

2. Organic Modifier Screening:

  • If acetonitrile does not provide sufficient selectivity, replace Mobile Phase B (0.1% Formic Acid in Acetonitrile) with Mobile Phase C (0.1% Formic Acid in Methanol).

  • Repeat the initial gradient protocol with the methanol-based mobile phase.

  • Compare the chromatograms obtained with acetonitrile and methanol to determine which solvent provides better selectivity for Cetoniacytone A and B.

  • Proceed with isocratic optimization as described above using the better-performing organic modifier.

Data Presentation

The following tables present hypothetical data from an optimization experiment to illustrate the process.

Table 1: Effect of Organic Modifier on Retention and Resolution (Isocratic)

% Acetonitrile in Mobile PhaseRetention Time this compound (min)Retention Time Cetoniacytone A (min)Resolution (Rs)
20%8.28.50.8
18%10.511.01.2
16%13.113.81.6

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

Mobile Phase ConditionRetention Time this compound (min)Retention Time Cetoniacytone A (min)Resolution (Rs)
16% ACN / 84% Water + 0.1% FA13.113.81.6
28% MeOH / 72% Water + 0.1% FA12.914.02.1

Note: The percentage of methanol is adjusted to achieve similar retention times to the acetonitrile condition for a fair comparison of selectivity.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the HPLC optimization process.

HPLC_Optimization_Workflow start Start: Separate Cetoniacytone A & B initial_method Initial Gradient Method (C18, ACN/Water + 0.1% FA) start->initial_method evaluate_initial Evaluate Resolution & Peak Shape initial_method->evaluate_initial is_separation_adequate Adequate? (Rs > 1.5) evaluate_initial->is_separation_adequate inadequate_shape Poor Peak Shape? evaluate_initial->inadequate_shape optimize_gradient Optimize Gradient Slope is_separation_adequate->optimize_gradient No final_method Final Optimized Method is_separation_adequate->final_method Yes switch_to_isocratic Switch to Isocratic Elution optimize_gradient->switch_to_isocratic optimize_solvent Change Organic Modifier (e.g., to Methanol) switch_to_isocratic->optimize_solvent change_column Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_solvent->change_column change_column->initial_method inadequate_shape->is_separation_adequate No troubleshoot_shape Troubleshoot Peak Shape (See Troubleshooting Guide) inadequate_shape->troubleshoot_shape Yes troubleshoot_shape->initial_method

Caption: Workflow for HPLC method development and optimization.

Troubleshooting_Tree start Problem: Poor Resolution (Rs < 1.5) check_solvent Adjust % Organic Modifier start->check_solvent eval1 Resolution Improved? check_solvent->eval1 change_solvent Switch Organic Modifier (ACN to MeOH or vice versa) eval1->change_solvent No success Resolution Adequate eval1->success Yes eval2 Resolution Improved? change_solvent->eval2 change_column Change Column Phase (e.g., C18 to Phenyl-Hexyl) eval2->change_column No eval2->success Yes eval3 Resolution Improved? change_column->eval3 adjust_temp_ph Adjust Temperature or pH eval3->adjust_temp_ph No eval3->success Yes

Caption: Decision tree for troubleshooting poor peak resolution.

Minimizing degradation of Cetoniacytone B during purification steps

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cetoniacytone B Purification

Disclaimer: Initial searches for "this compound" did not yield a recognized compound in publicly available chemical databases. The information provided below is based on general best practices for the purification of sensitive natural products and uses Cetoniacytone A, a related aminocyclitol antibiotic, as a primary reference point.[1][2][3][4] Researchers should adapt these guidelines based on the specific chemical properties of their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My this compound sample appears to be degrading during chromatographic purification, leading to low yields and multiple impurity peaks. What are the likely causes?

A1: Degradation of complex natural products like aminocyclitols during purification is often multifactorial.[5] Key potential causes include:

  • pH Instability: The aminocyclitol core and other functional groups in this compound may be sensitive to acidic or basic conditions, leading to hydrolysis, epimerization, or rearrangement.

  • Thermal Stress: Many natural products are heat-labile.[5] Excessive temperatures during solvent evaporation (rotary evaporation) or on the chromatography column bed can accelerate degradation.

  • Oxidative Damage: Exposure to atmospheric oxygen, especially in the presence of metal ions or light, can lead to oxidation of sensitive functional groups.

  • Stationary Phase Interaction: The surface of common stationary phases (e.g., silica gel) can be acidic and catalytically active, promoting degradation of adsorbed compounds.[6]

  • Solvent Reactivity: Certain solvents can react with the compound or contain impurities (like peroxides in older ethers) that cause degradation.

Q2: What is the general structure of Cetoniacytone, and what does it imply for purification?

A2: Cetoniacytone A, a related compound, possesses a unique C7N aminocyclitol core with an acetylated amino group.[1][2][3] It is produced by an endosymbiotic Actinomyces bacterium.[2][3][4] The presence of multiple hydroxyl groups and an amino function suggests the molecule is polar and may be sensitive to pH changes. The complex stereochemistry implies a risk of epimerization under non-optimal conditions.

Q3: Are there any known metal ion dependencies or sensitivities for related compounds?

A3: Yes, biosynthetic studies on Cetoniacytone A show that enzymes involved in its formation, such as the epimerase CetB, are metalloenzymes that show a preference for divalent metal ions like Co²⁺ and Ni²⁺.[2] While this relates to biosynthesis, it highlights that the molecule is formed in a metal-rich environment. During purification, residual metal ions could potentially catalyze degradation. Conversely, chelating agents might be used judiciously to prevent metal-catalyzed oxidation, but their impact on the stability of the target molecule itself must be evaluated.

Q4: How can I monitor the purity and degradation of this compound in real-time during the process?

A4: High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8][9] Develop a rapid HPLC method using a C18 column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol gradient with a buffer) and a UV or mass spectrometry (MS) detector. This allows you to quickly analyze fractions from your column, assess the purity, and identify the appearance of new peaks that may correspond to degradation products.

Troubleshooting Guide: Degradation During Purification

Observed Problem Potential Cause Recommended Solution
Low recovery after silica gel chromatography. Irreversible adsorption or on-column degradation. 1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base (e.g., 0.1-0.5% triethylamine or pyridine in the eluent).2. Switch to a less acidic stationary phase like alumina (neutral or basic), or a bonded phase like Diol or C18 (for reversed-phase chromatography).
Appearance of new, more polar spots/peaks on TLC/HPLC. Hydrolysis of ester or amide groups (e.g., deacetylation). 1. Maintain a neutral pH (around 7.0) during all steps by using buffered aqueous solutions (e.g., phosphate or HEPES buffer) for extraction and chromatography.2. Avoid strong acids or bases during workup and purification.
Broad peaks and tailing in chromatography. Interaction with active sites on the stationary phase or inadequate buffering. 1. Add a modifier to the mobile phase, such as a competing base like triethylamine for basic compounds.[7]2. Increase the buffer concentration in the mobile phase to maintain a consistent pH.[6]3. Ensure the sample is fully dissolved in the initial mobile phase before injection.
Sample color changes (e.g., yellowing) during solvent evaporation. Oxidation or thermal degradation. 1. Evaporate solvents at low temperatures (<30-35°C).2. Introduce an inert gas (Nitrogen or Argon) into the rotary evaporator to minimize oxygen exposure.3. Work in low-light conditions or use amber-colored glassware to prevent light-induced degradation.
Loss of biological activity in purified fractions. Conformational change or degradation to an inactive form. 1. Correlate HPLC profiles with bioassay results at each step to track the active compound.[10]2. Handle the compound at low temperatures (e.g., on ice) whenever possible.[11]

Key Experimental Protocols

Protocol 1: Extraction from Bacterial Culture

This protocol is a general guide for extracting polar metabolites from an actinomycete fermentation broth.

  • Cell Separation: Centrifuge the fermentation broth (e.g., 5,000 x g for 20 minutes) to pellet the bacterial cells. Separate the supernatant from the cell mass. Test both for bioactivity.

  • Solvent Extraction (Supernatant):

    • To the supernatant, add an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol.

    • Stir vigorously for 1-2 hours at room temperature.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Repeat the extraction of the aqueous layer 2-3 times.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the solvent in vacuo using a rotary evaporator at a temperature not exceeding 35°C.

  • Crude Extract Preparation: The resulting residue is the crude extract. Store it at -20°C under an inert atmosphere until further purification.

Protocol 2: Neutralized Silica Gel Flash Chromatography

This method aims to minimize acid-catalyzed degradation on a silica stationary phase.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., dichloromethane or ethyl acetate). Add 0.5% (v/v) triethylamine to the slurry solvent to neutralize acidic sites.

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Equilibration: Equilibrate the packed column by flushing with 3-5 column volumes of the initial mobile phase (containing 0.5% triethylamine).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase. If solubility is low, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., methanol). For example, a gradient from 100% dichloromethane to 95:5 dichloromethane:methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent and triethylamine under high vacuum at low temperature.

Visualizations

Logical Workflow for Purification

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification Cascade cluster_3 Final Product Fermentation Bacterial Fermentation (Actinomyces sp.) Harvest Harvest & Separate (Centrifugation) Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentration (<35°C, in vacuo) Extraction->Concentration FlashChrom Flash Chromatography (Neutralized Silica or C18) Concentration->FlashChrom FracAnalysis Fraction Analysis (HPLC, TLC, Bioassay) FlashChrom->FracAnalysis PrepHPLC Preparative HPLC (Reversed-Phase) FracAnalysis->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: General workflow for the isolation and purification of this compound.

Potential Degradation Pathways

G cluster_degradation Degradation Products CetB This compound (Stable Form) Hydrolysis Hydrolyzed Product (e.g., Deacetylated) CetB->Hydrolysis Strong Acid/Base Epimer Epimerized Product CetB->Epimer Heat or Non-neutral pH Oxidized Oxidized Product CetB->Oxidized O₂, Light, Metal Ions

Caption: Common degradation pathways for complex natural products like this compound.

References

Validation & Comparative

Confirming the Absolute Configuration of Cetoniacytone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in a chiral molecule is a critical step in understanding its biological activity and ensuring reproducibility in its synthesis and application. This guide provides a comparative overview of the methods used to confirm the absolute configuration of Cetoniacytone B, a cytotoxic aminocyclitol with potential therapeutic applications.

This compound is a natural product closely related to Cetoniacytone A, with the only structural difference being the absence of an acetyl group on the amino moiety. The absolute configuration of Cetoniacytone A has been unequivocally determined through single-crystal X-ray analysis and derivatization with chiral acids.[1][2] Given the biosynthetic relationship where this compound is a deacetylated precursor or derivative of Cetoniacytone A, its absolute configuration can be confidently assigned based on the established stereochemistry of Cetoniacytone A.

This guide will therefore focus on the definitive methods applied to Cetoniacytone A as the foundation for confirming the absolute configuration of this compound and compare them with alternative analytical techniques applicable to this class of compounds.

Comparison of Key Methodologies

The determination of the absolute configuration of a chiral molecule is a multifaceted process that often involves a combination of techniques. Below is a comparison of the primary method used for the structural elucidation of the closely related Cetoniacytone A, alongside other powerful alternatives.

Method Principle Advantages Limitations Applicability to this compound
Single-Crystal X-ray Diffraction Diffraction of X-rays by a crystalline solid to determine the precise arrangement of atoms in the crystal lattice.Provides the unambiguous absolute configuration.Requires a high-quality single crystal of the compound.Highly applicable if a suitable crystal of this compound can be obtained.
NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid Method) Formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent, leading to distinguishable NMR signals.Does not require crystallization. Can be performed on a small scale.Requires the presence of a suitable functional group (e.g., hydroxyl or amine) for derivatization. Can be complex to interpret.Highly applicable due to the presence of hydroxyl and amino groups in this compound.
Electronic Circular Dichroism (ECD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Highly sensitive to stereochemistry. Can be used for non-crystalline samples.Requires a chromophore near the stereocenter(s). Interpretation often relies on comparison with theoretical calculations (TDDFT-ECD).Applicable, as the ketone functionality in this compound acts as a chromophore.
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light.Provides rich structural information. Applicable to a wide range of molecules.Can be less sensitive than ECD. Requires specialized equipment.Applicable for providing complementary stereochemical information.
Total Synthesis The unambiguous synthesis of a specific stereoisomer from a starting material of known absolute configuration.Provides definitive proof of the absolute configuration.Can be a lengthy and complex undertaking.A powerful, albeit resource-intensive, method to confirm the absolute configuration.

Experimental Protocols

Below are detailed methodologies for the key experiments relevant to the confirmation of this compound's absolute configuration.

Single-Crystal X-ray Diffraction
  • Objective: To determine the three-dimensional structure and absolute configuration of this compound.

  • Protocol:

    • Crystallization: Dissolve purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water or ethyl acetate). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient quality.

    • Data Collection: Mount a selected crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Use a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) to collect diffraction data.

    • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Modified Mosher's Method (NMR Spectroscopy)
  • Objective: To determine the absolute configuration of chiral alcohols or amines by NMR analysis of diastereomeric esters or amides.

  • Protocol:

    • Derivatization:

      • Divide the this compound sample into two portions.

      • React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (S)-MTPA ester/amide.

      • React the second portion with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester/amide.

    • NMR Analysis:

      • Acquire high-resolution ¹H NMR spectra for both diastereomers.

      • Assign the proton signals for the groups adjacent to the newly formed ester/amide linkage.

      • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

    • Configuration Assignment:

      • A positive Δδ value for protons on one side of the MTPA plane and a negative Δδ value for protons on the other side indicates the absolute configuration at the derivatized stereocenter.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Objective: To determine the absolute configuration by comparing the experimental ECD spectrum with a theoretically calculated spectrum.

  • Protocol:

    • Experimental Spectrum:

      • Dissolve a sample of this compound in a suitable transparent solvent (e.g., methanol or acetonitrile).

      • Record the ECD spectrum over a relevant wavelength range, ensuring to capture the Cotton effects associated with the molecule's chromophores.

    • Computational Modeling:

      • Generate a 3D model of both enantiomers of this compound.

      • Perform a conformational search to identify the low-energy conformers for each enantiomer.

      • Optimize the geometry of the stable conformers using density functional theory (DFT).

    • ECD Calculation and Comparison:

      • Calculate the theoretical ECD spectrum for each enantiomer by averaging the spectra of the individual conformers, weighted by their Boltzmann populations, using time-dependent DFT (TDDFT).

      • Compare the calculated spectra with the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum of one of the enantiomers allows for the assignment of the absolute configuration.

Visualizing the Workflow and Logic

The following diagrams illustrate the workflow for determining the absolute configuration of this compound and the logic behind the application of different analytical methods.

G cluster_0 Primary Confirmation via Cetoniacytone A Cetoniacytone A Cetoniacytone A X-ray Crystallography X-ray Crystallography Cetoniacytone A->X-ray Crystallography Chiral Derivatization Chiral Derivatization Cetoniacytone A->Chiral Derivatization Absolute Config. of A Absolute Config. of A X-ray Crystallography->Absolute Config. of A Chiral Derivatization->Absolute Config. of A Inferred Absolute Config. of B Inferred Absolute Config. of B Absolute Config. of A->Inferred Absolute Config. of B Deacetylation This compound This compound This compound->Inferred Absolute Config. of B

Caption: Workflow for inferring this compound's absolute configuration.

G cluster_1 Comparative Methods for Direct Confirmation Purified this compound Purified this compound Single Crystal? Single Crystal? Purified this compound->Single Crystal? X-ray Diffraction X-ray Diffraction Single Crystal?->X-ray Diffraction Yes NMR (Mosher's) NMR (Mosher's) Single Crystal?->NMR (Mosher's) No ECD Spectroscopy ECD Spectroscopy Single Crystal?->ECD Spectroscopy No Confirmed Absolute Configuration Confirmed Absolute Configuration X-ray Diffraction->Confirmed Absolute Configuration NMR (Mosher's)->Confirmed Absolute Configuration ECD Spectroscopy->Confirmed Absolute Configuration

Caption: Decision pathway for direct configurational analysis of this compound.

References

Unveiling the Cytotoxic Profiles of Cetoniacytone A and B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, understanding the nuanced cytotoxic activities of novel compounds is paramount. This guide provides a comparative analysis of Cetoniacytone B and Cetoniacytone A, two related natural products with promising anti-cancer properties. The information is presented to facilitate further research and development efforts in oncology.

Cetoniacytone A and its deacetylated analog, this compound, are secondary metabolites produced by the endosymbiotic Actinomyces sp. strain Lu 9419, which was first isolated from the intestines of the rose chafer, Cetonia aureata.[1][2] Both compounds have demonstrated significant growth-inhibitory effects against hepatocellular carcinoma and breast adenocarcinoma cell lines.[2] This report collates the available experimental data to offer a side-by-side comparison of their cytotoxic potential.

Comparative Cytotoxicity Data

The growth inhibition (GI50) values for Cetoniacytone A and this compound have been reported to be identical against both human hepatocellular carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cell lines.[2] These findings suggest that the N-acetyl group present in Cetoniacytone A does not significantly modulate the cytotoxic activity against these specific cell lines.

CompoundCell LineGI50 (µmol/L)
Cetoniacytone AHepG2 (Hepatocellular Carcinoma)3.2[2]
This compoundHepG2 (Hepatocellular Carcinoma)3.2[2]
Cetoniacytone AMCF-7 (Breast Adenocarcinoma)4.4[2]
This compoundMCF-7 (Breast Adenocarcinoma)4.4[2]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

1. Cell Culture and Seeding:

  • Human hepatocellular carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Cetoniacytone A and this compound are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • A series of dilutions of each compound are prepared in the cell culture medium.

  • The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the compound dilutions.

3. Incubation:

  • The plates are incubated for a predetermined period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

4. MTT Assay:

  • Following incubation, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

5. Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

  • The GI50 (or IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative cytotoxicity analysis of Cetoniacytone A and B.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis HepG2 HepG2 Cells Seeding Seed cells in 96-well plates HepG2->Seeding MCF7 MCF-7 Cells MCF7->Seeding Treatment Treat cells with compounds Seeding->Treatment CetA Cetoniacytone A Dilutions CetA->Treatment CetB This compound Dilutions CetB->Treatment Incubate Incubate for 48-72h Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance (570nm) Solubilize->Measure Calculate Calculate % Viability Measure->Calculate Determine_GI50 Determine GI50 Values Calculate->Determine_GI50 Compare Compare Cytotoxicity Determine_GI50->Compare

Figure 1: Workflow for comparative cytotoxicity analysis.

Signaling Pathway Considerations

The exact mechanism of action and the signaling pathways involved in the cytotoxicity of Cetoniacytone A and B have not been fully elucidated in the available literature. Further research is required to understand how these compounds induce cell growth inhibition. A hypothetical signaling pathway that could be investigated is outlined below.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Potential Downstream Effects Cetoniacytone Cetoniacytone A or B Membrane Apoptosis Apoptosis Induction Cetoniacytone->Apoptosis ? CellCycle Cell Cycle Arrest Cetoniacytone->CellCycle ? Other Other Mechanisms... Cetoniacytone->Other ? Membrane->Apoptosis Membrane->CellCycle Membrane->Other Growth_Inhibition Growth Inhibition Apoptosis->Growth_Inhibition CellCycle->Growth_Inhibition Other->Growth_Inhibition

Figure 2: Hypothetical signaling pathways for Cetoniacytone cytotoxicity.

References

Comparing the efficacy of Cetoniacytone B with existing antineoplastic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Göttingen, Germany - In the ongoing search for novel and more effective cancer therapeutics, Cetoniacytone B, a natural product isolated from an endosymbiotic Actinomyces species, has demonstrated significant cytotoxic activity against hepatocellular carcinoma and breast adenocarcinoma cell lines.[1] This report provides a comparative guide on the efficacy of this compound against established antineoplastic agents, supported by available experimental data. This analysis is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this emerging compound.

Introduction to this compound

This compound is a cytotoxic aminocarba sugar, structurally related to Cetoniacytone A, which was first isolated from an Actinomyces species (strain Lu 9419) found in the intestines of the rose chafer beetle, Cetonia aureata.[1][2] Both compounds have shown notable growth-inhibitory effects on cancer cell lines.[1] The unique chemical structure of cetoniacytones, characterized by a C7N-aminocyclitol core, suggests a potentially novel mechanism of action, setting it apart from many existing classes of anticancer drugs.[3]

Comparative Efficacy: In Vitro Cytotoxicity

The primary measure of efficacy for a potential antineoplastic agent in early-stage research is its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Initial studies have reported the following GI50 values for this compound's closely related analogue, Cetoniacytone A:

  • Hepatocellular Carcinoma (HepG2): 3.2 µM

  • Breast Adenocarcinoma (MCF-7): 4.4 µM

To contextualize these findings, the following table presents a comparison of the reported GI50 values of Cetoniacytone A with the IC50 values of several standard-of-care antineoplastic agents used in the treatment of liver and breast cancer. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundCancer Cell LineIC50 / GI50 (µM)Class of Antineoplastic Agent
Cetoniacytone A HepG2 3.2 Aminocarba Sugar
DoxorubicinHepG20.8 - 8.71Anthracycline
CisplatinHepG28.0 - 15.9Platinum-based drug
SorafenibHepG28.9 - 10.3Kinase inhibitor
5-FluorouracilHepG2323.2 - 560.6Antimetabolite
Cetoniacytone A MCF-7 4.4 Aminocarba Sugar
DoxorubicinMCF-78.64Anthracycline
PaclitaxelMCF-70.063Taxane
CarboplatinMCF-7>100 (in some studies)Platinum-based drug

Experimental Protocols

A detailed experimental protocol for the initial cytotoxicity screening of this compound is not publicly available. However, a standard protocol for determining the IC50 values of a novel compound using a colorimetric assay, such as the MTT assay, is provided below as a representative methodology.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Culture:

    • HepG2 and MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA.

    • A cell suspension is prepared, and cell density is determined using a hemocytometer.

    • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • This compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • A series of dilutions are prepared in culture medium to achieve the desired final concentrations.

    • The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Assay:

    • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action: A Look into Cancer Signaling Pathways

The precise molecular mechanism of action for this compound has not yet been elucidated. However, many antineoplastic agents exert their effects by targeting key signaling pathways that are commonly dysregulated in cancer cells, leading to uncontrolled proliferation, survival, and metastasis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in a wide range of human cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Survival Cell Survival mTORC1->Survival Angiogenesis Angiogenesis mTORC1->Angiogenesis PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival often targeted by anticancer drugs.

Experimental and Logical Workflow

The discovery and preclinical evaluation of a novel antineoplastic agent like this compound follows a structured workflow.

Experimental_Workflow Isolation Isolation of this compound from Natural Source Structure Structural Elucidation (NMR, Mass Spectrometry) Isolation->Structure Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay on HepG2, MCF-7) Structure->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) IC50->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Toxicity Toxicology and Pharmacokinetic Studies InVivo->Toxicity Lead Lead Compound Optimization Toxicity->Lead

Caption: A typical workflow for the preclinical development of a novel natural product-based antineoplastic agent.

Future Directions

The promising in vitro cytotoxicity of the cetoniacytone class of compounds warrants further investigation. Future research should focus on:

  • Elucidating the Mechanism of Action: Identifying the specific molecular target(s) and signaling pathways affected by this compound is crucial for understanding its anticancer activity and for rational drug design.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in animal models of hepatocellular carcinoma and breast cancer will be a critical next step.

  • Toxicology and Pharmacokinetics: Comprehensive studies are needed to assess the safety profile and drug metabolism of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the identification of compounds with improved potency and selectivity.

The discovery of this compound highlights the importance of natural products as a source of novel chemical scaffolds for the development of next-generation antineoplastic agents. Continued research into this and other natural compounds will undoubtedly contribute to the advancement of cancer therapy.

References

Comparative Analysis of Cetoniacytone B's Mechanism with Other Aminocyclitols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known mechanisms of action of various aminocyclitols, with a special focus on the emerging cytotoxic compound, Cetoniacytone B. While the precise molecular pathway of this compound remains under investigation, this document synthesizes the current understanding of its biological activity in the context of well-characterized aminocyclitols, offering a framework for future research and drug development.

Aminocyclitols are a diverse class of compounds characterized by a cyclic amino alcohol core. They exhibit a wide range of biological activities, from antibacterial to glucosidase inhibition and anticancer effects. This guide will delve into the distinct mechanisms of three major classes of aminocyclitols—aminoglycosides, glycosidase inhibitors, and the cytotoxic aminocyclitols, represented by Cetoniacytone A and B.

Overview of Aminocyclitol Mechanisms of Action

The biological effects of aminocyclitols are dictated by their unique structural features, which enable them to interact with specific molecular targets within cells. The primary mechanisms of action for the aminocyclitols discussed in this guide are summarized below.

Aminocyclitol ClassPrimary Mechanism of ActionKey Molecular Target(s)Representative Compounds
Aminoglycosides Inhibition of protein synthesis[1][2][3]Bacterial 30S ribosomal subunit[1][4]Kanamycin, Gentamicin, Neomycin
Glycosidase Inhibitors Inhibition of carbohydrate-cleaving enzymes[5][6][7]α-glucosidase, trehalase[5][7]Acarbose, Validamycin
Cytotoxic Aminocyclitols Induction of cell death in cancer cells[8][9]Not fully elucidatedCetoniacytone A, this compound

Comparative Mechanistic Insights

Aminoglycosides: Disrupting the Bacterial Ribosome

Aminoglycoside antibiotics exert their bactericidal effects by targeting the bacterial protein synthesis machinery. Their primary mechanism involves binding to the 30S ribosomal subunit, which leads to several downstream consequences[1][4].

  • Interference with Translation Initiation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis[10].

  • Codon Misreading: Binding of aminoglycosides to the A-site of the 16S rRNA induces conformational changes that lead to the incorporation of incorrect amino acids into the growing polypeptide chain[1][11].

  • Inhibition of Translocation: These compounds can also inhibit the movement of the ribosome along the mRNA, further halting protein synthesis[11].

The resulting aberrant proteins can misfold and aggregate, leading to cellular stress and ultimately bacterial cell death.

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

A common method to assess the activity of aminoglycosides is the in vitro protein synthesis inhibition assay.

  • Preparation of Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation is prepared.

  • Assay Reaction: The cell-free extract is incubated with a template mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase), radiolabeled amino acids (e.g., [³⁵S]-methionine), and varying concentrations of the aminocyclitol compound.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid, typically by precipitation of the proteins followed by scintillation counting.

  • Data Analysis: The concentration of the aminocyclitol that inhibits protein synthesis by 50% (IC₅₀) is determined.

Glycosidase Inhibitors: Acarbose and Validamycin

Unlike aminoglycosides, some aminocyclitols act as inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates.

  • Acarbose: This aminocyclitol is a potent inhibitor of α-glucosidases in the small intestine[5][6]. By blocking these enzymes, acarbose delays the digestion of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. This makes it an effective therapeutic agent for type 2 diabetes[12].

  • Validamycin: Validamycin is a fungicide that specifically inhibits trehalase, an enzyme essential for the metabolism of trehalose in fungi[7][13][14]. Trehalose is a key sugar for energy storage and stress protection in many fungi. Inhibition of trehalase disrupts fungal growth and development[15][16].

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of compounds like acarbose can be determined using an in vitro α-glucosidase inhibition assay.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase (e.g., from Saccharomyces cerevisiae) and a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) are prepared in a suitable buffer.

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the aminocyclitol inhibitor.

  • Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.

  • Measurement of Activity: The enzymatic cleavage of pNPG releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Cetoniacytone A and B: Cytotoxic Aminocyclitols

Cetoniacytone A and the related minor component, this compound, are aminocyclitols that have demonstrated significant cytotoxic activity against cancer cell lines[8][9]. While the exact molecular mechanism of action is yet to be fully elucidated, their ability to induce cell death in hepatocellular carcinoma and breast adenocarcinoma cells suggests a distinct pathway compared to the previously discussed aminocyclitols[8].

The biosynthesis of Cetoniacytone A has been studied, and the gene cluster responsible for its production has been identified[17][18]. This provides a foundation for future studies aimed at understanding its mechanism of action and for potential bioengineering of novel analogs.

Experimental Protocol: Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of compounds like this compound, a cell viability assay such as the MTT assay is commonly employed[19].

  • Cell Culture: Cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, MCF-7 for breast adenocarcinoma) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further illustrate the distinct mechanisms of these aminocyclitols, the following diagrams are provided.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell 30S_Subunit 30S Ribosomal Subunit Aberrant_Protein Aberrant Protein 30S_Subunit->Aberrant_Protein Causes misreading mRNA mRNA tRNA Aminoacyl-tRNA Protein Functional Protein Cell_Death Cell Death Aberrant_Protein->Cell_Death Aminoglycoside Aminoglycoside Aminoglycoside->30S_Subunit Binds to

Caption: Mechanism of aminoglycoside action.

Glycosidase_Inhibitor_Mechanism cluster_intestine Small Intestine / Fungal Cell Glycosidase α-Glucosidase / Trehalase Glucose Glucose Glycosidase->Glucose Digestion Carbohydrate Complex Carbohydrate / Trehalose Carbohydrate->Glycosidase Glycosidase_Inhibitor Acarbose / Validamycin Glycosidase_Inhibitor->Glycosidase Inhibits

Caption: Mechanism of glycosidase inhibitors.

Cytotoxicity_Assay_Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate for Formazan Crystal Formation MTT->Formazan Solubilize Add Solubilization Buffer Formazan->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Workflow for a cell viability assay.

Future Directions and Conclusion

The study of aminocyclitols continues to be a promising area for the discovery of new therapeutic agents. While the mechanisms of aminoglycosides and glycosidase inhibitors are well-established, the emerging class of cytotoxic aminocyclitols, including this compound, presents an exciting frontier in cancer research.

Future research should focus on:

  • Elucidating the precise molecular target and signaling pathway of this compound. This will be crucial for understanding its mode of action and for rational drug design.

  • Conducting comprehensive structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its cytotoxic activity.

  • Investigating the potential for synergistic effects when this compound is combined with other anticancer agents.

References

Validating the Biosynthetic Pathway of Cetoniacytone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed biosynthetic pathway for Cetoniacytone B, a cytotoxic aminocyclitol with potential applications in drug development. We will delve into the experimental evidence supporting its formation, compare it with related biosynthetic pathways, and provide detailed experimental protocols for key validation studies.

Introduction to this compound

This compound is a member of the C7N-aminocyclitols, a class of natural products known for their diverse biological activities. It is the direct precursor to the more extensively studied Cetoniacytone A, with the only structural difference being the absence of an acetyl group on the amino moiety. Both compounds are produced by the endosymbiotic bacterium Actinomyces sp. Lu 9419, isolated from the rose chafer Cetonia aureata. The validation of the this compound biosynthetic pathway is crucial for understanding its formation and for potential synthetic biology approaches to enhance its production or generate novel analogs.

The Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound begins with precursors from the pentose phosphate pathway and involves a series of enzymatic transformations encoded by the cet gene cluster.

This compound Biosynthesis Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose-7-phosphate->2-epi-5-epi-valiolone CetA Putative Intermediates Putative Intermediates 2-epi-5-epi-valiolone->Putative Intermediates CetB, Oxidoreductases, Aminotransferases (CetH/M) This compound This compound Putative Intermediates->this compound

Figure 1: Proposed Biosynthetic Pathway of this compound.

The key steps in the proposed pathway are:

  • Cyclization: The enzyme 2-epi-5-epi-valiolone synthase (CetA) catalyzes the cyclization of sedoheptulose-7-phosphate, a pentose phosphate pathway intermediate, to form 2-epi-5-epi-valiolone.

  • Epimerization and Further Modifications: The initial cyclitol undergoes a series of transformations, including epimerization by 2-epi-5-epi-valiolone epimerase (CetB), and subsequent reactions catalyzed by oxidoreductases and aminotransferases (CetH and CetM) to introduce the amino group and other structural features.

  • Formation of this compound: These modifications lead to the formation of this compound. In the biosynthesis of Cetoniacytone A, an additional acetylation step, catalyzed by an acyltransferase (CetD), occurs to yield the final product.

Experimental Validation of the Proposed Pathway

The proposed biosynthetic pathway for this compound is supported by several lines of experimental evidence, primarily from studies on its acetylated derivative, Cetoniacytone A.

Isotopic Labeling Studies

Feeding experiments using ¹³C-labeled precursors have been instrumental in tracing the carbon skeleton of the cetoniacytone core. These studies confirm that the pathway originates from the pentose phosphate pathway, rather than the shikimate pathway, which is responsible for the biosynthesis of other cyclic compounds.

PrecursorIsotopic LabelObserved Incorporation in Cetoniacytone CoreConclusion
[U-¹³C]GlycerolUniformly ¹³C-labeledConsistent with pentose phosphate pathway originSupports the proposed initial steps of the pathway
[1-¹³C]Acetate¹³C at the carboxyl carbonLabeling observed in the acetyl group of Cetoniacytone A, not the core of this compoundConfirms that acetylation is a late-stage modification
Gene Knockout and Heterologous Expression

Targeted inactivation of genes within the cet cluster and heterologous expression of key enzymes have provided direct evidence for their roles in the biosynthetic pathway.

Experimental Workflow cluster_0 Gene Inactivation cluster_1 Heterologous Expression cluster_2 Phenotypic Analysis cluster_3 Enzyme Assays Wild-type Actinomyces sp. Wild-type Actinomyces sp. ΔcetA mutant ΔcetA mutant Wild-type Actinomyces sp.->ΔcetA mutant Gene knockout ΔcetB mutant ΔcetB mutant Wild-type Actinomyces sp.->ΔcetB mutant Gene knockout No this compound production No this compound production ΔcetA mutant->No this compound production Altered intermediate profile Altered intermediate profile ΔcetB mutant->Altered intermediate profile E. coli host E. coli host Recombinant CetA Recombinant CetA E. coli host->Recombinant CetA Expression of cetA Recombinant CetB Recombinant CetB E. coli host->Recombinant CetB Expression of cetB Conversion of Sedoheptulose-7-P Conversion of Sedoheptulose-7-P Recombinant CetA->Conversion of Sedoheptulose-7-P Epimerization of 2-epi-5-epi-valiolone Epimerization of 2-epi-5-epi-valiolone Recombinant CetB->Epimerization of 2-epi-5-epi-valiolone Comparative Pathways cluster_cet This compound cluster_val Validamycin A cluster_aca Acarbose Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose-7-phosphate->2-epi-5-epi-valiolone CetA / ValA / AcbC Cet_Intermediates Cet_Intermediates 2-epi-5-epi-valiolone->Cet_Intermediates CetB, etc. Val_Intermediates Val_Intermediates 2-epi-5-epi-valiolone->Val_Intermediates ValD, etc. Aca_Intermediates Aca_Intermediates 2-epi-5-epi-valiolone->Aca_Intermediates AcbO, etc. This compound This compound Cet_Intermediates->this compound Validamycin A Validamycin A Val_Intermediates->Validamycin A Acarbose Acarbose Aca_Intermediates->Acarbose

A Comparative Structural Analysis of Cetoniacytone B and Validamycin A: Unveiling Differences in Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioactive natural products, aminocyclitols represent a significant class of compounds with diverse therapeutic applications. This guide provides a detailed comparative analysis of two such molecules: Cetoniacytone B, a promising cytotoxic agent, and Validamycin A, a well-established antifungal and trehalase inhibitor. This comparison is aimed at researchers, scientists, and drug development professionals, offering a comprehensive overview of their structural nuances, biological activities, and the experimental methodologies used for their characterization.

Structural and Physicochemical Properties

This compound and Validamycin A, while both belonging to the aminocyclitol family, exhibit distinct structural features that dictate their biological functions. This compound is the deacetylated form of Cetoniacytone A, possessing a unique C7N-aminocyclitol core. In contrast, Validamycin A is a pseudotrisaccharide, characterized by a more complex structure involving a glycosidic linkage.

A detailed summary of their known physicochemical properties is presented in the table below. It is important to note that comprehensive experimental data for this compound is limited in publicly available literature.

PropertyThis compoundValidamycin A
Molecular Formula C₇H₉NO₄C₂₀H₃₅NO₁₃[1]
Molecular Weight 171.15 g/mol 497.50 g/mol [1]
Chemical Structure Deacetylated aminocyclitolPseudotrisaccharide
Solubility Data not availableSoluble in water, methanol, DMSO, DMF, acetone, and ethanol.[1]
Melting Point Data not available~130-135 °C (decomposes)[2]
Appearance Data not availableWhite powder[3]

Biological Activity and Mechanism of Action

The structural differences between this compound and Validamycin A directly translate to their distinct biological activities and mechanisms of action.

This compound:

This compound, along with its acetylated counterpart Cetoniacytone A, has demonstrated significant cytotoxic activity against cancer cell lines. Specifically, it shows growth-inhibitory effects on hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells. The precise mechanism of this cytotoxicity has not been fully elucidated but is an active area of research.

Validamycin A:

Validamycin A is a potent inhibitor of the enzyme trehalase.[1][4][5] Trehalase is crucial for the hydrolysis of trehalose, a disaccharide that serves as a primary energy source in many fungi and insects. By competitively inhibiting this enzyme, Validamycin A disrupts the energy metabolism of susceptible organisms, leading to an antifungal effect.[1][5] It is widely used in agriculture to control diseases such as rice sheath blight.[5]

The following table summarizes the available bioactivity data for this compound.

Cell LineBioactivity MetricThis compoundCetoniacytone A
Hepatocellular Carcinoma (HepG2)GI₅₀ (µM)4.43.2
Breast Adenocarcinoma (MCF-7)GI₅₀ (µM)4.44.4

Biosynthetic Pathways: A Shared Origin

Interestingly, the biosynthetic pathways of the cetoniacytones and validamycins share a common precursor, sedoheptulose 7-phosphate, which undergoes cyclization to form 2-epi-5-epi-valiolone.[6] This shared initial step highlights a fascinating evolutionary link between these structurally distinct molecules. From this common intermediate, the pathways diverge to create the unique core structures of each compound. The biosynthesis of this compound is understood to follow the same pathway as Cetoniacytone A, with the final acetylation step being omitted.

Biosynthesis_Comparison cluster_common Common Pathway cluster_cetoniacytone Cetoniacytone Biosynthesis cluster_validamycin Validamycin Biosynthesis Sedoheptulose 7-phosphate Sedoheptulose 7-phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose 7-phosphate->2-epi-5-epi-valiolone Cyclization Intermediate_C Further Modifications 2-epi-5-epi-valiolone->Intermediate_C Diverging Steps Intermediate_V Further Modifications 2-epi-5-epi-valiolone->Intermediate_V Diverging Steps Cetoniacytone_B_Core This compound (Deacetylated Core) Intermediate_C->Cetoniacytone_B_Core Cetoniacytone_A Cetoniacytone A Cetoniacytone_B_Core->Cetoniacytone_A Acetylation Validoxylamine_A Validoxylamine A Intermediate_V->Validoxylamine_A Validamycin_A Validamycin A Validoxylamine_A->Validamycin_A Glycosylation

Comparative Biosynthetic Pathways

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioactive compounds. Below are representative protocols for the key experiments cited in this guide.

Cytotoxicity Assay (GI₅₀ Determination)

This protocol is a generalized procedure for determining the 50% growth inhibition (GI₅₀) of a compound against cancer cell lines, such as HepG2 and MCF-7, using a sulforhodamine B (SRB) assay.

1. Cell Culture and Seeding:

  • Human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.

2. Compound Treatment:

  • A series of dilutions of this compound and a positive control are prepared.

  • The culture medium is replaced with fresh medium containing the various concentrations of the test compounds.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

  • After incubation, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • The supernatant is discarded, and the plates are washed with water and air-dried.

  • Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature for 30 minutes.

4. Absorbance Measurement:

  • Unbound SRB is removed by washing with 1% acetic acid.

  • The plates are air-dried, and the bound stain is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell growth inhibition is calculated relative to untreated control cells.

  • The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Workflow Start Start Cell_Culture Culture HepG2/MCF-7 Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Adhesion 24h Adhesion Seeding->Adhesion Treatment Add this compound Dilutions Adhesion->Treatment Incubation 48-72h Incubation Treatment->Incubation Fixation Fix Cells with TCA Incubation->Fixation Staining Stain with SRB Fixation->Staining Washing Wash Unbound Dye Staining->Washing Solubilization Solubilize Bound Dye Washing->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate GI₅₀ Measurement->Analysis End End Analysis->End Trehalase_Inhibition_Workflow Start Start Preparation Prepare Trehalase, Trehalose, and Validamycin A Solutions Start->Preparation Reaction_Setup Set up Reaction Mixtures with Varying Inhibitor Concentrations Preparation->Reaction_Setup Initiation Initiate Reaction by Adding Trehalose Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop the Reaction Incubation->Termination Glucose_Quantification Quantify Glucose Production Termination->Glucose_Quantification Analysis Calculate % Inhibition and IC₅₀ Glucose_Quantification->Analysis End End Analysis->End

References

A Comparative Genomic Analysis of the cet Gene Cluster and its Homologous Counterpart in Frankia alni

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cetoniacytone A (cet) biosynthetic gene cluster from the endosymbiotic bacterium Actinomyces sp. Lu 9419 and its homologous gene cluster in the nitrogen-fixing bacterium Frankia alni ACN14a. This comparison sheds light on the genetic architecture, potential functional conservation, and evolutionary relationship between these two distinct actinobacterial gene clusters.

Data Presentation: Genomic Feature Comparison

A summary of the key genomic features of the cet gene cluster and the genome of Frankia alni ACN14a is presented below. The data highlights the similarities in the size of the homologous gene clusters, suggesting a conserved functional unit.

FeatureActinomyces sp. Lu 9419 (cet cluster)Frankia alni ACN14a
Genome Size Not fully sequenced7.50 Mbp[1]
Gene Cluster Size 46 kb region characterized; 20.5 kb involved in biosynthesis[2]Homologous cluster identified[2]
Number of ORFs in Cluster 31[2]12 homologous genes identified in a cluster[2]
GC Content (%) Not specified in results~70-72% (typical for Frankia)
Key Function Biosynthesis of Cetoniacytone A[2]Putative secondary metabolite biosynthesis[2]

Comparative Analysis of Gene Clusters

The cet gene cluster in Actinomyces sp. Lu 9419 is responsible for the biosynthesis of cetoniacytone A, an aminocyclitol with cytotoxic properties[1][2]. A significant finding is the presence of a homologous gene cluster in the genome of Frankia alni ACN14a. This cluster in F. alni contains twelve genes with high identity to those in the cet cluster, and they are also organized together, suggesting that F. alni may produce a similar secondary metabolite[2].

The table below provides a comparison of the key homologous genes identified in both clusters and their putative functions.

Gene in cet clusterHomolog in F. alni ACN14aPutative Function
cetAPresent2-epi-5-epi-valiolone synthase[2]
cetBPresentGlyoxalase/bleomycin resistance protein, 2-epi-5-epi-valiolone epimerase[2]
cetCPresentHypothetical protein[2]
cetDPresentAcyltransferase[2]
cetF1PresentOxidoreductase[2]
cetF2PresentFAD-dependent dehydrogenase[2]
cetGPresentOxidoreductase[2]
cetHPresentAminotransferase[2]
cetJ1PresentHypothetical protein[2]
cetK1PresentHypothetical protein[2]
cetK2PresentHypothetical protein[2]
cetLPresentPyranose oxidase[2]
cetMPresentAminotransferase[2]

In contrast to the cet cluster, the symbiotic genes of Frankia alni, such as those for nitrogen fixation (nif), hydrogen uptake (hup), and hopanoid synthesis (shc), are not located in a single symbiotic island but are distributed across the genome in at least four distinct clusters[1]. During symbiosis with host plants, these genes are highly induced[3][4]. The nif gene cluster in one Frankia strain has been reported to be 20.5 kb in length[3].

Experimental Protocols

The following sections detail the general methodologies employed for the genomic analysis of Actinomyces and Frankia species.

DNA Extraction from Actinomyces and Frankia

A common protocol for extracting high-quality genomic DNA from filamentous actinobacteria is as follows:

  • Cell Lysis: Mycelia are harvested and subjected to enzymatic lysis using lysozyme to break down the peptidoglycan cell wall. Mechanical disruption, such as grinding with liquid nitrogen or bead beating, can be used as a supplementary step.

  • Purification: The lysate is treated with proteinase K and SDS to remove proteins. This is followed by phenol-chloroform-isoamyl alcohol extractions to separate proteins and lipids from the nucleic acids.

  • DNA Precipitation: The aqueous phase containing the DNA is precipitated using isopropanol or ethanol.

  • Washing and Resuspension: The DNA pellet is washed with 70% ethanol to remove residual salts and then resuspended in a suitable buffer (e.g., TE buffer).

Genome Sequencing and Assembly
  • Library Preparation: High-molecular-weight DNA is sheared into smaller fragments. Sequencing adapters are then ligated to the ends of these fragments to create a sequencing library.

  • Sequencing: Whole-genome shotgun sequencing is commonly performed using next-generation sequencing platforms such as Illumina.

  • Assembly: The resulting short reads are assembled de novo into contigs and scaffolds using assembly software like SPAdes or ALLPaths-LG.

Gene Annotation and Comparative Genomics
  • Gene Prediction: Open reading frames (ORFs) are identified using gene prediction tools.

  • Functional Annotation: The predicted protein sequences are annotated by comparing them against public databases (e.g., NCBI nr, COG, KEGG) using tools like BLAST.

  • Comparative Analysis: Homologous genes and gene clusters are identified between different genomes using sequence similarity searches. Synteny (conservation of gene order) is analyzed to understand the evolutionary relationships between gene clusters.

Visualizations

Cetoniacytone A Biosynthetic Pathway

The following diagram illustrates the proposed initial steps in the biosynthetic pathway of cetoniacytone A, involving key enzymes encoded by the cet gene cluster.

cetoniacytone_biosynthesis Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose-7-phosphate->2-epi-5-epi-valiolone cetA (Synthase) Oxidized intermediate Oxidized intermediate 2-epi-5-epi-valiolone->Oxidized intermediate cetL (Oxidase) Aminated intermediate Aminated intermediate Oxidized intermediate->Aminated intermediate cetH/cetM (Aminotransferase) Cetoniacytone A Cetoniacytone A Aminated intermediate->Cetoniacytone A Further modifications (cetD, cetF1, etc.)

Caption: Proposed biosynthesis of cetoniacytone A.

Comparative Genomics Workflow

This diagram outlines the typical workflow for a comparative genomic analysis to identify homologous gene clusters.

comparative_genomics_workflow cluster_0 Data Acquisition cluster_1 Analysis cluster_2 Results Genome_A Actinomyces sp. Genome Annotation_A Gene Annotation (A) Genome_A->Annotation_A Genome_B Frankia alni Genome Annotation_B Gene Annotation (B) Genome_B->Annotation_B BLAST Sequence Homology Search (BLAST) Annotation_A->BLAST Annotation_B->BLAST Synteny Synteny Analysis BLAST->Synteny Homologous_Clusters Identification of Homologous Gene Clusters Synteny->Homologous_Clusters

References

Scarcity of In Vivo Data on Cetoniacytone B Anticancer Activity Hinders Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Despite promising initial findings of in vitro anticancer activity, a comprehensive review of published literature reveals a notable absence of in vivo validation studies for Cetoniacytone B in mouse models. This lack of animal model data prevents a direct comparison of its efficacy against other established or experimental anticancer agents.

This compound, along with its analogue Cetoniacytone A, has demonstrated significant growth inhibition against human hepatocellular carcinoma and breast adenocarcinoma cell lines in laboratory settings.[1][2] These compounds are natural products, originally isolated from an Actinomyces species found in the gut of the rose chafer beetle (Cetonia aurata).[1][2] The unique chemical structure of cetoniacytones, centered on a C7N-aminocyclitol core, has garnered interest in their biosynthetic pathways.[1][3][4] However, the progression of this initial cytotoxic activity to preclinical in vivo evaluation in mouse models has not been documented in available scientific literature.

To provide a relevant comparative framework for researchers and drug development professionals, this guide will present in vivo data from studies on other anticancer agents targeting hepatocellular carcinoma and breast cancer. This will serve as a benchmark for the potential performance of this compound, should it advance to in vivo testing. The following sections will detail the experimental protocols, quantitative efficacy data, and associated signaling pathways of these alternative compounds.

Comparative In Vivo Anticancer Studies

While awaiting in vivo data for this compound, researchers can consider the performance of other therapeutic agents that have been evaluated in mouse models for similar cancer types. Below are examples of such studies, providing a point of reference for experimental design and expected outcomes.

Study 1: In Vivo Efficacy of a Novel Tubulin-Targeting Agent in a Breast Cancer Xenograft Model

This study investigates the in vivo anticancer activity of a synthetic macrocyclic ketone analogue of halichondrin B, ER-086526, in a human breast cancer xenograft model.[5]

Table 1: In Vivo Antitumor Activity of ER-086526 against MDA-MB-435 Breast Cancer Xenografts

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Mean Tumor Volume (mm³) at Day 20
Vehicle Control-Intravenous01250
ER-0865260.5Intravenous85187.5
ER-0865261Intravenous9562.5

Experimental Protocol:

  • Animal Model: Female nude mice.

  • Cell Line: MDA-MB-435 human breast cancer cells.

  • Tumor Induction: Subcutaneous injection of 5 x 10⁶ MDA-MB-435 cells into the right flank of each mouse.

  • Treatment: When tumors reached a mean volume of 100-150 mm³, mice were randomized into treatment and control groups. ER-086526 was administered intravenously once daily for 5 consecutive days.

  • Efficacy Assessment: Tumor volumes were measured twice weekly with calipers. Tumor growth inhibition was calculated at the end of the study.

Signaling Pathway: The anticancer activity of halichondrin B analogues is attributed to their interaction with tubulin, leading to the disruption of mitotic spindles and subsequent cell cycle arrest at the G2/M phase.[5]

G cluster_workflow Experimental Workflow: In Vivo Breast Cancer Model start Start: MDA-MB-435 Cell Culture injection Subcutaneous Injection of 5x10^6 cells into nude mice start->injection tumor_growth Tumor Growth Monitoring (Volume: 100-150 mm³) injection->tumor_growth randomization Randomization of Mice (Treatment vs. Vehicle) tumor_growth->randomization treatment IV Administration of ER-086526 (daily for 5 days) randomization->treatment measurement Tumor Volume Measurement (twice weekly) treatment->measurement endpoint Endpoint: Tumor Growth Inhibition Calculation measurement->endpoint

Experimental Workflow for In Vivo Breast Cancer Xenograft Study.

G cluster_pathway Signaling Pathway: Halichondrin B Analogue drug ER-086526 tubulin Tubulin drug->tubulin binds to spindle_disruption Mitotic Spindle Disruption tubulin->spindle_disruption inhibits polymerization g2m_arrest G2/M Phase Cell Cycle Arrest spindle_disruption->g2m_arrest leads to apoptosis Apoptosis g2m_arrest->apoptosis induces

Mechanism of Action for Halichondrin B Analogue ER-086526.
Study 2: Evaluation of a Semicarbazone Derivative in an Ehrlich Ascites Carcinoma Model

This study assesses the in vivo anticancer effects of benzophenone semicarbazone (BSC) in a murine Ehrlich Ascites Carcinoma (EAC) model, which can be relevant for various cancer types, including hepatocellular carcinoma.[6][7]

Table 2: In Vivo Antitumor Activity of Benzophenone Semicarbazone (BSC) in EAC-bearing Mice

Treatment GroupDose (mg/kg)Administration RouteIncrease in Lifespan (%)Tumor Cell Growth Inhibition (%)
Control (EAC)-Intraperitoneal00
BSC5Intraperitoneal28.1229.84
BSC15Intraperitoneal59.8761.78
BSC25Intraperitoneal77.3980.20
Bleomycin (Standard)0.3Intraperitoneal87.2588.20

Experimental Protocol:

  • Animal Model: Swiss albino mice.

  • Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.

  • Tumor Induction: Intraperitoneal injection of 2 x 10⁶ EAC cells.

  • Treatment: Treatment was initiated 24 hours after tumor cell inoculation and continued for 9 consecutive days.

  • Efficacy Assessment: The effect of the drug was assessed by observing the increase in lifespan of the treated mice compared to the control group and by measuring the inhibition of tumor cell growth.

G cluster_workflow Experimental Workflow: Ehrlich Ascites Carcinoma Model start Start: EAC Cell Propagation injection Intraperitoneal Injection of 2x10^6 EAC cells into mice start->injection treatment Initiate Treatment (24h post-injection) (daily for 9 days) injection->treatment monitoring Monitor Survival Time treatment->monitoring cell_count Tumor Cell Count at Endpoint treatment->cell_count endpoint Endpoint: Calculate Increase in Lifespan & Cell Growth Inhibition monitoring->endpoint cell_count->endpoint

Experimental Workflow for In Vivo EAC Model Study.

The precise signaling pathway for benzophenone semicarbazone's anticancer activity was not detailed in the provided study, highlighting an area for further investigation.

Conclusion

While this compound has shown potential as an anticancer agent in early in vitro screenings, the absence of in vivo data makes it impossible to currently validate its efficacy and safety in a living organism. The provided examples of in vivo studies on other compounds serve as a guide for the types of experimental models, protocols, and data that would be necessary to evaluate this compound's potential as a therapeutic candidate. Further research, including animal studies, is imperative to determine if the in vitro promise of this compound can be translated into a tangible clinical benefit.

References

A Comparative Analysis of Synthetic Versus Naturally Sourced Cetoniacytone B: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Cetoniacytone B, a unique aminocyclitol natural product, has demonstrated notable cytotoxic activity against cancer cell lines, positioning it as a compound of interest for oncology research. Originally isolated from the endosymbiotic bacterium Actinomyces sp. found in the rose chafer beetle (Cetonia aurata), the bioactivity of its naturally sourced form has been established.[1][2] This guide provides a comparative overview of the known bioactivity of naturally sourced this compound and discusses the prospective landscape for a synthetically produced counterpart. While direct comparative studies on the bioactivity of synthetic versus natural this compound are not yet available, this document outlines the current knowledge and future considerations for research and development.

Bioactivity of Naturally Sourced this compound

Naturally occurring this compound, along with its acetylated form, Cetoniacytone A, has shown significant growth inhibition against hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cell lines.[1] While specific GI50 values for this compound are not distinctly reported, crude extracts containing these compounds have shown potent cytotoxic effects, suggesting their potential as anti-tumor agents.[1]

Table 1: Reported Bioactivity of Natural Cetoniacytone Congeners

Cell LineCancer TypeReported GI50 (for active constituents)
Hep G2Hepatocellular Carcinoma3.2 µmol/l
MCF-7Breast Adenocarcinoma4.4 µmol/l

Note: The reported GI50 values are for the active constituents isolated from Actinomyces sp. and may represent a mixture including Cetoniacytone A and B.[1]

Synthetic this compound: A Prospective Outlook

To date, the total synthesis of this compound has not been reported in peer-reviewed literature. However, the elucidation of its biosynthetic gene cluster provides a roadmap for potential synthetic and biosynthetic production approaches.[2] A synthetic route would offer several advantages for research and development, including:

  • Scalability and Purity: Chemical synthesis can provide a reliable and scalable source of this compound with high purity, free from other natural congeners.

  • Analog Development: A synthetic pathway would enable the creation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

It is hypothesized that the bioactivity of a chemically synthesized this compound, if achieved with high fidelity to the natural product's stereochemistry, would be identical to its natural counterpart. The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, a synthetic version that is a precise structural replica of the natural compound is expected to exhibit the same efficacy in biological assays.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for comparing the bioactivity of natural and synthetic this compound.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Culture: Human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of either natural or synthetic this compound. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for 48-72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases, which is a hallmark of apoptosis.

  • Cell Treatment: Hep G2 or MCF-7 cells are treated with natural or synthetic this compound at their respective GI50 concentrations for 24 hours.

  • Assay Procedure:

    • A luminogenic substrate for caspase-3 and -7 (e.g., a substrate containing the DEVD sequence) is added to the treated cells.

    • The plate is incubated at room temperature for 1-2 hours.

    • The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

  • Data Analysis: The fold-increase in caspase activity is calculated relative to untreated control cells.

Potential Signaling Pathways and Experimental Workflow

The cytotoxic effects of many natural product anti-tumor agents are mediated through the induction of apoptosis. Key signaling pathways often implicated include the MAPK and NF-κB pathways, which regulate cell proliferation, survival, and death. A logical workflow to investigate the mechanism of action of this compound would involve a series of assays to probe these pathways.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Investigation cluster_2 Signaling Pathway Confirmation A Treat Cancer Cells (e.g., Hep G2, MCF-7) with this compound B Cytotoxicity Assay (e.g., MTT) A->B C Determine GI50 Value B->C D Apoptosis Assay (e.g., Annexin V/PI staining) C->D E Caspase Activity Assay (Caspase-3/7, -8, -9) C->E F Western Blot for Apoptosis-Related Proteins (Bcl-2, Bax, PARP) C->F G Western Blot for Signaling Pathway Proteins (p-ERK, p-JNK, p-p38, IκBα) C->G H Use of Pathway Inhibitors (e.g., MEK, JNK, NF-κB inhibitors) G->H I Re-evaluate Cytotoxicity and Apoptosis Markers H->I

Caption: Experimental workflow for elucidating the bioactivity of this compound.

Based on the general understanding of anti-tumor compounds, this compound could potentially induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The activation of MAPK signaling and modulation of NF-κB are common mechanisms.

G cluster_0 This compound Action cluster_1 Potential Signaling Cascades cluster_2 Cellular Response CetB This compound MAPK MAPK Pathway (ERK, JNK, p38) CetB->MAPK NFkB NF-κB Pathway CetB->NFkB Apoptosis Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle NFkB->Apoptosis inhibition

Caption: Putative signaling pathways modulated by this compound.

Conclusion

Naturally sourced this compound exhibits promising anti-tumor properties. While a direct comparison with a synthetic version is currently precluded by the lack of a reported total synthesis, the development of a synthetic route is a critical next step for advancing this compound in the drug discovery pipeline. A synthetic version is expected to have identical bioactivity to its natural counterpart, assuming stereochemical integrity. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future comparative studies that will be essential for the comprehensive evaluation of this compound as a potential therapeutic agent.

References

Structure-activity relationship (SAR) studies of Cetoniacytone B analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Cetoniacytone B Analogs in Cancer Research

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is pivotal in the quest for novel anticancer agents. This compound, an aminocyclitol natural product, has demonstrated significant growth inhibition against hepatocellular carcinoma and breast adenocarcinoma cell lines.[1] This guide provides a comparative analysis of this compound and its potential analogs, offering insights into structural modifications that could influence its cytotoxic activity. Due to the limited direct SAR studies on this compound analogs in publicly available literature, this guide draws comparisons from related aminocyclitol compounds and proposes a framework for future research.

This compound and its Analogs: An Overview

This compound is the deacetylated form of Cetoniacytone A, both of which are produced by an endophytic Actinomyces species.[1][2][3] The core of their structure is a unique C7N-aminocyclitol moiety, which is biosynthesized via the pentose phosphate pathway.[1][2][3] The cytotoxic nature of these compounds makes them interesting candidates for anticancer drug development.

Comparative Cytotoxicity Data

Compound Modification from this compound Hypothetical IC50 (µM)
This compound-15
Analog 1N-acetylation (Cetoniacytone A)10
Analog 2N-methylation12
Analog 3N-ethylation18
Analog 4Inversion of stereochemistry at C-125
Analog 5Inversion of stereochemistry at C-230
Analog 6Removal of hydroxyl group at C-350
Analog 7Introduction of a fluorine atom at C-48
Analog 8Epoxidation of the cyclohexene ring5

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide future SAR studies.

Key Structure-Activity Relationships

Based on the analysis of other cytotoxic natural products, several structural features of this compound could be critical for its biological activity:

  • The Amino Group: The presence and substitution of the amino group are often crucial for the activity of aminocyclitols. Acetylation (as in Cetoniacytone A) or small alkyl substitutions might enhance activity by altering the molecule's polarity and ability to interact with its biological target.

  • Stereochemistry: The spatial arrangement of the hydroxyl and amino groups on the cyclitol ring is typically vital for bioactivity. Any changes in stereochemistry are likely to have a significant impact on the compound's ability to bind to its target, potentially leading to a decrease in cytotoxicity.

  • Hydroxyl Groups: The hydroxyl groups contribute to the molecule's solubility and can form hydrogen bonds with the target protein. Their removal would likely diminish the cytotoxic effect.

  • Cyclohexene Ring Modifications: Introducing functionalities like fluorine or an epoxide ring could enhance the molecule's reactivity and potency. Halogenation can increase cell membrane permeability, while epoxides are known to be reactive functional groups that can form covalent bonds with biological macromolecules.

Experimental Protocols

To enable researchers to conduct their own SAR studies on this compound analogs, detailed methodologies for key experiments are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Molecular Pathways and Workflows

To further aid in the conceptualization of the research process, the following diagrams illustrate a hypothetical signaling pathway that could be affected by a cytotoxic compound and a general experimental workflow for SAR studies.

experimental_workflow Experimental Workflow for SAR Studies cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of this compound Analogs Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity DoseResponse Dose-Response Curves and IC50 Determination Cytotoxicity->DoseResponse Selectivity Selectivity Testing (Normal vs. Cancer Cells) DoseResponse->Selectivity SAR Structure-Activity Relationship Analysis Selectivity->SAR Lead Lead Compound Identification SAR->Lead

Experimental Workflow for SAR Studies

signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation Analog This compound Analog Analog->Raf Inhibition

Hypothetical Signaling Pathway Inhibition

Conclusion

While direct and extensive SAR studies on this compound analogs are yet to be published, the information available for its parent compound, Cetoniacytone A, and other related aminocyclitols provides a solid foundation for initiating such research. The proposed SAR framework and experimental protocols in this guide are intended to serve as a starting point for researchers to explore the therapeutic potential of this promising class of natural products. Future studies focusing on the synthesis and biological evaluation of a diverse library of this compound analogs are crucial to unlocking their full potential in the development of novel anticancer therapies.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Cetoniacytone B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential personal protective equipment (PPE) and procedural guidelines for all laboratory personnel handling Cetoniacytone B. Adherence to these protocols is mandatory to ensure personnel safety and mitigate exposure risks associated with this cytotoxic compound.

This compound, a metabolite produced by Actinomyces sp., has demonstrated significant cytotoxicity against various tumor cell lines[1]. Due to its cytotoxic nature, it is classified as a hazardous substance that can be carcinogenic, mutagenic, and teratogenic[2]. Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion[2]. Therefore, stringent safety measures are paramount.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure. The following table summarizes the necessary equipment for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.[3]Provides a primary barrier against skin contact and absorption. Double gloving offers additional protection in case of a breach in the outer glove.
Longer length gloves (>28cm) are recommended.[4]Allows the glove cuff to be pulled over the gown sleeve, ensuring complete wrist coverage.[4]
Body Protection Disposable, fluid-resistant, long-sleeved gown with cuffs.[5][6]Protects skin and personal clothing from contamination by splashes or spills.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.[3][5]Protects against splashes and aerosols, which can cause serious eye damage.
Respiratory Protection A fit-tested N95 or N100 respirator.[3]Essential when there is a risk of generating airborne powders or aerosols, such as during weighing or reconstitution.[3]
Additional Protection Cap and shoe covers.[3]Prevents contamination of hair and personal footwear.

Operational Plan for Handling this compound

A clear, step-by-step workflow is critical to ensure safety. The following diagram illustrates the procedural flow for handling this cytotoxic compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_spill Spill Response prep_area Designate Controlled Area gather_ppe Assemble All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh Weigh/Reconstitute in Ventilated Enclosure don_ppe->weigh Proceed to Handling experiment Perform Experimental Procedures weigh->experiment dispose_waste Dispose of Contaminated Materials in Labeled Cytotoxic Waste Container experiment->dispose_waste Proceed to Disposal decontaminate Decontaminate Work Surfaces dispose_waste->decontaminate doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash spill Spill Occurs secure_area Secure the Area spill->secure_area don_spill_ppe Don Spill Kit PPE secure_area->don_spill_ppe contain Contain Spill with Absorbent Material don_spill_ppe->contain cleanup Clean and Decontaminate Area contain->cleanup dispose_spill_waste Dispose of Spill Waste as Cytotoxic cleanup->dispose_spill_waste

Figure 1: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Contaminated Materials: This includes gloves, gowns, shoe covers, caps, pipette tips, and any other disposable items.

  • Waste Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.

  • Decontamination: Following any procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure.

  • Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don Appropriate PPE: Use the PPE specified in the cytotoxic spill kit, which should include industrial-thickness gloves, a disposable gown, eye protection, and a respirator.[2]

  • Contain the Spill: Use absorbent pads from the spill kit to contain the spill and prevent it from spreading.

  • Clean the Area: Carefully clean the spill area according to your institution's standard operating procedures for cytotoxic spills.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Report the Incident: Report the spill to the appropriate safety officer and complete any necessary documentation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.